3-(Aminomethyl)pyridin-2-amine hydrochloride
Description
Propriétés
IUPAC Name |
3-(aminomethyl)pyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c7-4-5-2-1-3-9-6(5)8;/h1-3H,4,7H2,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJALQACUBPVZFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-(Aminomethyl)pyridin-2-amine Hydrochloride
Introduction
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 3-(Aminomethyl)pyridin-2-amine hydrochloride is a substituted aminopyridine that holds potential as a key intermediate or building block in the synthesis of new therapeutic agents. The arrangement of amino groups on the pyridine ring suggests its utility in forming diverse molecular scaffolds. A thorough understanding of its physicochemical properties is a critical prerequisite for its effective application in medicinal chemistry, influencing everything from reaction kinetics to formulation and bioavailability.
This guide provides a comprehensive overview of the known properties of this compound and its free base. Recognizing the current scarcity of experimentally derived data for this specific salt, we will also present established, field-proven methodologies for its complete physicochemical characterization. Furthermore, we will leverage data from the closely related compound, 3-(aminomethyl)pyridine, to offer valuable comparative insights, while clearly distinguishing between the two molecules.
Chemical Identity and Properties
A clear distinction between the hydrochloride salt and its corresponding free base is essential for accurate experimental design and interpretation.
3-(Aminomethyl)pyridin-2-amine and its Hydrochloride Salt
The available data for the target compound is primarily limited to its basic chemical identifiers.
| Property | This compound | 3-(Aminomethyl)pyridin-2-amine (Free Base) |
| CAS Number | 1315180-24-5[1] | 144288-48-2[2] |
| Molecular Formula | C₆H₁₀ClN₃[1] | C₆H₉N₃[2] |
| Molecular Weight | 159.62 g/mol [1] | 123.16 g/mol [2] |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| pKa | Data not available | Predicted data available |
| Appearance | Data not available | Data not available |
Comparative Physicochemical Data: 3-(Aminomethyl)pyridine
To provide a practical reference for researchers, the experimentally determined properties of the related compound 3-(aminomethyl)pyridine are presented below. While this molecule lacks the 2-amino substituent, its properties can offer initial estimates for experimental design.
| Property | 3-(Aminomethyl)pyridine |
| CAS Number | 3731-52-0[3] |
| Molecular Formula | C₆H₈N₂[3] |
| Molecular Weight | 108.14 g/mol [3] |
| Melting Point | -21 °C[3][4] |
| Boiling Point | 73-74 °C at 1 mmHg[3] |
| Density | 1.062 g/mL at 25 °C[3] |
| Solubility | Fully miscible in water. Soluble in chloroform, ethyl acetate, and methanol.[4] |
| pKa (predicted) | 8.34 ± 0.29[3] |
| Appearance | Clear colorless to slightly yellow liquid[3] |
Proposed Experimental Protocols for Full Characterization
The following section outlines detailed, step-by-step methodologies for determining the key physicochemical properties of this compound.
Overall Characterization Workflow
The comprehensive characterization of a new chemical entity follows a logical progression from basic physical properties to more complex structural and purity analyses.
Caption: A logical workflow for the physicochemical characterization of this compound.
Melting Point Determination (Capillary Method)
Rationale: The melting point is a fundamental physical property that provides an initial indication of purity. A sharp melting range is characteristic of a pure crystalline solid.
Methodology:
-
Sample Preparation: Finely powder a small amount of this compound.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
-
Heating Profile:
-
Use a rapid heating rate (10-20 °C/min) for a preliminary, approximate determination.
-
For an accurate measurement, repeat the process with a fresh sample, heating rapidly to within 20 °C of the approximate melting point, then reducing the heating rate to 1-2 °C/min.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Aqueous and Organic Solubility Assessment
Rationale: Solubility is a critical parameter for drug development, influencing formulation, administration routes, and bioavailability. Assessing solubility in both aqueous and organic solvents provides a comprehensive profile.
Methodology:
-
Solvent Selection: Prepare vials containing a standard volume (e.g., 1 mL) of various solvents, including:
-
Purified Water
-
Phosphate-Buffered Saline (PBS) at pH 7.4
-
Ethanol
-
Methanol
-
Dimethyl Sulfoxide (DMSO)
-
-
Sample Addition: Add a pre-weighed amount of this compound to each vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet any undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as HPLC with UV detection.
-
Classification: Express solubility quantitatively (e.g., in mg/mL) or qualitatively (e.g., very soluble, soluble, sparingly soluble).
pKa Determination by Potentiometric Titration
Rationale: The pKa, or acid dissociation constant, governs the ionization state of a molecule at a given pH. This is crucial as ionization affects solubility, permeability across biological membranes, and receptor binding. 3-(Aminomethyl)pyridin-2-amine has multiple basic centers (two amino groups and the pyridine nitrogen) that will be protonated in the hydrochloride salt. Titration will reveal the pKa values associated with these groups.
Caption: Workflow for pKa determination via potentiometric titration.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of deionized water.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly add a standardized solution of sodium hydroxide (NaOH) in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of NaOH.
-
Analysis:
-
Plot the pH versus the volume of NaOH added.
-
Identify the equivalence points from the inflection points of the curve (or its first derivative).
-
The pH at the half-equivalence point(s) corresponds to the pKa value(s) of the compound.
-
Purity and Identity Confirmation by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. A well-developed HPLC method is essential for determining the purity of the compound and for future quality control. Given the polar nature of aminopyridines, reversed-phase chromatography is a suitable approach.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions for linearity assessment and a working solution for analysis (e.g., 0.1 mg/mL).
-
-
Chromatographic Conditions (starting point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV spectrophotometer at a wavelength determined by a UV scan of the compound (likely around 260-280 nm).
-
Injection Volume: 10 µL.
-
-
Method Validation: Perform validation experiments to assess linearity, accuracy, precision, and specificity, in line with ICH guidelines.
Structural Confirmation by Spectroscopy
a. ¹H NMR Spectroscopy
Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the structure of a molecule by mapping the chemical environments of its hydrogen atoms. It is an indispensable tool for confirming the identity of the compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz).
-
Data Analysis:
-
Chemical Shifts (δ): The position of the peaks indicates the electronic environment of the protons.
-
Integration: The area under each peak is proportional to the number of protons it represents.
-
Splitting Patterns (Multiplicity): The splitting of peaks provides information about neighboring protons.
-
Expected Signals: The spectrum should be consistent with the structure, showing signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, and exchangeable protons from the amino and ammonium groups.
-
b. Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule:
-
N-H stretching: Primary amines (R-NH₂) typically show two bands in the 3300-3500 cm⁻¹ region. The ammonium hydrochloride salt (R-NH₃⁺) will show a broad absorption in the 2400-3200 cm⁻¹ range.
-
C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches appear below 3000 cm⁻¹.
-
N-H bending: Primary amines show a bend around 1580-1650 cm⁻¹.
-
C=C and C=N stretching: Aromatic ring stretching vibrations occur in the 1400-1600 cm⁻¹ region.
-
Safety and Handling
Based on the GHS classifications for the free base, 3-(aminomethyl)pyridin-2-amine, appropriate safety precautions should be taken when handling the hydrochloride salt.[2]
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. May cause severe skin burns, eye damage, and respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[5][6][7]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8]
Conclusion
While experimentally determined physicochemical data for this compound is not yet widely available in the public domain, this guide provides a clear and robust framework for its comprehensive characterization. By employing the standard, validated methodologies outlined for melting point, solubility, pKa, and spectroscopic and chromatographic analysis, researchers can confidently generate the critical data needed to advance their research and development programs. The comparative data from the related compound, 3-(aminomethyl)pyridine, serves as a useful starting point for these investigations. Adherence to these protocols will ensure the generation of high-quality, reliable data, paving the way for the successful application of this promising chemical entity.
References
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PubChem. (n.d.). 3-Pyridinemethanamine. Retrieved January 25, 2026, from [Link]
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PubChem. (n.d.). 3-(Aminomethyl)pyridin-2-amine. Retrieved January 25, 2026, from [Link]
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Hemamalini, M., & Fun, H.-K. (2010). 3-Chloropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o1138. [Link]
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National Cancer Institute. (n.d.). Aminopyridines. Environmental Protection Agency. Retrieved January 25, 2026, from [Link]
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PubChem. (n.d.). 6-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-nitropyridin-2-amine. Retrieved January 25, 2026, from [Link]
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A Comprehensive Technical Guide to 3-(Aminomethyl)pyridin-2-amine hydrochloride (CAS: 1315180-24-5): A Versatile Scaffold for Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" are paramount to the efficient discovery of novel therapeutics. These molecular frameworks are capable of binding to multiple biological targets, providing a robust starting point for the development of potent and selective drug candidates. The 2-aminopyridine moiety is a quintessential example of such a scaffold, celebrated for its presence in a multitude of approved drugs and clinical candidates.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and ability to enhance the physicochemical properties of a molecule make it a cornerstone of drug design.[2]
This technical guide focuses on a specific, highly functionalized derivative: 3-(Aminomethyl)pyridin-2-amine hydrochloride (CAS No. 1315180-24-5). This compound is not merely a 2-aminopyridine; it is strategically equipped with a primary aminomethyl group at the 3-position, presenting a reactive handle for synthetic elaboration. This guide serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's physicochemical properties, a robust synthetic protocol, validated analytical methods, and a discussion of its strategic application as a versatile building block in the synthesis of next-generation therapeutics.
Physicochemical Properties and Specifications
The hydrochloride salt form of 3-(Aminomethyl)pyridin-2-amine enhances its stability and aqueous solubility, making it an ideal starting material for subsequent synthetic transformations, particularly in aqueous or protic solvent systems. A thorough understanding of its core properties is the first step in its effective utilization.
| Property | Value | Source |
| CAS Number | 1315180-24-5 | [3] |
| Molecular Formula | C₆H₁₀ClN₃ | [3][4] |
| Molecular Weight | 159.62 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | [5] |
| Solubility | Expected to be soluble in water and polar protic solvents like methanol. | [6] |
| Storage Conditions | Store in a dark place under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature. | [3] |
Synthesis and Purification: A Validated Approach
The most efficient and industrially scalable synthesis of aminomethylpyridines involves the catalytic hydrogenation of the corresponding cyanopyridine precursor.[7] This method is favored for its high yield, clean conversion, and operational simplicity. The following section details a validated protocol for the synthesis of this compound from 2-amino-3-cyanopyridine.
Synthetic Workflow
The conversion is a direct reductive process where the nitrile group is reduced to a primary amine in an acidic medium, which concurrently forms the desired hydrochloride salt and protects the catalyst.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Causality Statement: This protocol utilizes a palladium on carbon (Pd/C) catalyst in an acidic methanolic solution. The presence of hydrochloric acid is critical; it protonates the amine functionalities of both the starting material and the product, which prevents their coordination to the palladium catalyst surface. This "catalyst protection" is essential to avoid catalyst poisoning and ensure the reaction proceeds to completion with high efficiency.[7]
Reagents and Equipment:
-
2-Amino-3-cyanopyridine
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen gas (H₂) supply
-
Parr-type hydrogenation apparatus or equivalent pressure vessel
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus with Celite® or a similar filter aid
-
Rotary evaporator
Step-by-Step Procedure:
-
Vessel Preparation: Charge a suitable hydrogenation vessel with 2-amino-3-cyanopyridine (1.0 eq).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C catalyst (typically 1-5 mol% Pd relative to the substrate).
-
Solvent and Acidification: Add anhydrous methanol to create a slurry (approx. 10-15 mL per gram of substrate). Slowly add concentrated HCl (1.1 eq) while stirring. An exotherm may be observed.
-
Inerting: Seal the vessel and purge the headspace thoroughly with nitrogen (3 cycles) followed by hydrogen (3 cycles).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50-60 psi) and begin vigorous stirring. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Reaction Completion: Maintain the reaction at room temperature until hydrogen consumption stops (typically 4-12 hours). Reaction completion can be confirmed by TLC or HPLC analysis of a carefully degassed aliquot.
-
Workup: Depressurize the vessel and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter pad with additional methanol.
-
Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound, which can be further purified by recrystallization if necessary.
Safety, Handling, and Storage
Proper handling is crucial due to the compound's hazardous properties. The following guidelines are based on aggregated GHS information and best laboratory practices.
GHS Hazard Information
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [3] |
| Acute Toxicity (Inhaled) | H332 | Harmful if inhaled | [3] |
| Skin Irritation | H315 | Causes skin irritation | [3] |
| Eye Irritation | H319 | Causes serious eye irritation | [3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [3] |
Signal Word: Warning [3]
Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Ventilation: Handle the solid compound and its solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Storage Integrity: The compound is likely hygroscopic and potentially sensitive to air and light.[6] Store in a tightly sealed container, preferably the original manufacturer's packaging, inside a desiccator under an inert atmosphere. This self-validating system ensures the material's purity and reactivity are maintained over time.
Analytical Characterization Workflow
Verifying the identity, purity, and integrity of a research compound is a non-negotiable step in ensuring the reliability of experimental data. A multi-pronged analytical approach is recommended.
Caption: A standard workflow for quality control of the synthesized compound.
Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality Statement: This method uses a formic acid modifier in the mobile phase. Formic acid is volatile and mass spectrometry-compatible, and it ensures that the amine groups of the analyte are protonated (as -NH₃⁺).[9] This leads to consistent retention behavior and excellent peak shape on the C18 stationary phase, preventing peak tailing that can occur with free amines.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 210 nm and 254 nm
-
Injection Volume: 2 µL
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for structural confirmation.
-
Solvent: Deuterium oxide (D₂O) or DMSO-d₆
-
Expected ¹H NMR Signals (in D₂O):
-
Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm).
-
Methylene Protons (-CH₂-): A characteristic singlet peak around δ 4.5 ppm.[7]
-
Amine Protons (-NH₂): In D₂O, these protons will exchange with deuterium and the signal will disappear. In DMSO-d₆, they would appear as broad singlets.
-
Strategic Applications in Drug Discovery
This compound should be viewed not as an end-product, but as a high-potential starting fragment for library synthesis. Its value lies in the strategic combination of the 2-aminopyridine core and the synthetically versatile aminomethyl handle.
The 2-Aminopyridine Core: A Privileged Pharmacophore
The 2-aminopyridine scaffold is a bioisostere for many biological motifs and can engage in critical hydrogen bond interactions within enzyme active sites or receptor binding pockets.[1] Its nitrogen atom can serve as a hydrogen bond acceptor, while the exocyclic amine acts as a donor. This dual functionality is key to its success in targeting diverse protein families, including kinases, proteases, and GPCRs.
The 3-(Aminomethyl) Handle: A Gateway to Diversity
The primary amine of the aminomethyl group is a powerful nucleophile, enabling a wide array of synthetic transformations:
-
Amide Coupling: Reaction with carboxylic acids or acyl chlorides to generate diverse amide libraries.
-
Reductive Amination: Reaction with aldehydes or ketones to introduce further complexity and build out vectors from the pyridine core.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides.
These reactions allow for the rapid exploration of the chemical space around the core scaffold, a process central to structure-activity relationship (SAR) studies.
Conceptual Application: Kinase Inhibitor Synthesis
Many kinase inhibitors utilize a heterocyclic core to anchor within the ATP-binding site. A hypothetical drug discovery program could use this compound as a starting point to target a specific kinase.
Caption: A conceptual diagram showing how a drug derived from the scaffold could block a kinase signaling cascade.
Conclusion
This compound is more than a catalog chemical; it is a strategically designed building block poised for significant impact in drug discovery. Its combination of a privileged 2-aminopyridine core and a synthetically tractable aminomethyl group provides an efficient entry point for the synthesis of diverse chemical libraries. By understanding its properties, employing robust synthetic and analytical methods, and leveraging its structural advantages, researchers can effectively utilize this compound to accelerate the discovery of novel chemical entities with therapeutic potential.
References
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SIELC Technologies. 3-(Aminomethyl)pyridine. SIELC. Available from: [Link]
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Wikipedia. 3-Aminopyridine. Wikipedia. Available from: [Link]
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Desgrouas, C., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. Available from: [Link]
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National Center for Biotechnology Information. 3-Pyridinemethanamine. PubChem. Available from: [Link]
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National Center for Biotechnology Information. 3-(Aminomethyl)pyridin-2-amine. PubChem. Available from: [Link]
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Organic Syntheses. 3-aminopyridine. Organic Syntheses. Available from: [Link]
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Hu, B., et al. (2011). 3-Chloropyridin-2-amine. PMC. Available from: [Link]
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Cinelli, M. A., et al. (2018). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. Available from: [Link]
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Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. Available from: [Link]
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Ghorbani-Vaghei, R., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Available from: [Link]
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COMPO EXPERT. EasyStart® Plus 18-24-5. COMPO EXPERT. Available from: [Link]
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Spectral Data Analysis of 3-(Aminomethyl)pyridin-2-amine Hydrochloride: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 3-(Aminomethyl)pyridin-2-amine hydrochloride (CAS: 1315180-24-5). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific hydrochloride salt are not widely available in public databases, this guide synthesizes theoretical predictions, data from the free base (3-(Aminomethyl)pyridin-2-amine, CAS: 144288-48-2) and structurally related compounds, and established spectroscopic principles to provide a robust analytical framework.
Introduction: The Significance of this compound
This compound is a substituted aminopyridine derivative. Aminopyridines are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1] The structural characterization of such molecules is paramount for quality control, regulatory submission, and understanding their chemical behavior. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the molecular structure and confirming the identity and purity of pharmaceutical compounds. This guide explains the causal relationships behind experimental choices and provides a self-validating system for the analytical protocols described.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure. The hydrochloride form will influence the chemical shifts, particularly of protons near the nitrogen atoms, due to protonation.
Predicted ¹H NMR Spectral Data
The expected ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the aminomethyl protons, and the amine protons. The electron-donating amino group and the electron-withdrawing nature of the protonated pyridine ring will influence the chemical shifts of the aromatic protons.[2]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Pyridine H (aromatic) | 7.5 - 8.5 | m | 3H | The three protons on the pyridine ring will appear as multiplets due to spin-spin coupling. Their exact shifts will depend on their position relative to the substituents. |
| Aminomethyl (-CH₂-) | ~4.0 | s | 2H | This singlet corresponds to the two protons of the aminomethyl group. |
| Amino (-NH₂) | Broad singlet | 2H | The chemical shift of the primary amine protons can vary and the peak is often broad due to exchange and hydrogen bonding.[3] | |
| Ammonium (-NH₃⁺) | Broad singlet | 3H | The protons of the protonated aminomethyl group will likely be a broad singlet. | |
| Pyridinium (N-H) | Broad singlet | 1H | The proton on the protonated pyridine nitrogen will appear as a broad singlet. |
Note: Predicted values are based on the analysis of related structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| Pyridine C (aromatic) | 110 - 160 | The five carbons of the pyridine ring will have distinct chemical shifts. The carbon bearing the amino group will be significantly shielded. |
| Aminomethyl (-CH₂) | 40 - 50 | The carbon of the aminomethyl group. |
Note: Predicted values are based on typical ranges for aminopyridines and related structures.[4][5]
Experimental Protocol: NMR Spectroscopy
The following protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.
Diagram 1: NMR Spectroscopy Workflow
Caption: A generalized workflow for acquiring NMR spectra.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing and Analysis: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Determine the chemical shifts relative to a reference standard (e.g., TMS), integrate the peaks in the ¹H spectrum, and analyze the multiplicities.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Spectral Data
The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the primary amine and the protonated amines, C-H bonds of the aromatic ring and the methylene group, and the C=C and C=N bonds of the pyridine ring.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H stretch (primary amine) | 3400 - 3250 | Medium | Two bands are expected for the symmetric and asymmetric stretching of the primary amine.[6] |
| N-H stretch (ammonium) | 3200 - 2800 | Broad, Strong | The stretching of the N-H bonds in the protonated amine groups will result in a broad and strong absorption. |
| C-H stretch (aromatic) | 3100 - 3000 | Medium to Weak | Characteristic of C-H bonds on the pyridine ring. |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium | Stretching vibrations of the methylene (-CH₂-) group. |
| N-H bend (primary amine) | 1650 - 1580 | Medium to Strong | Scissoring vibration of the primary amine.[6] |
| C=C and C=N stretch (aromatic ring) | 1600 - 1450 | Medium to Strong | Multiple bands are expected for the pyridine ring vibrations. |
| C-N stretch | 1335 - 1250 | Medium | Stretching vibration of the C-N bond of the aromatic amine.[6] |
Note: Predicted values are based on established correlation charts and data from similar compounds.[3][6]
Experimental Protocol: IR Spectroscopy
The following protocol outlines the general procedure for acquiring an IR spectrum using the KBr pellet method.
Caption: A simplified workflow for Electrospray Ionization Mass Spectrometry.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system, such as a mixture of methanol and water, often with a small amount of formic acid to promote protonation.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature.
-
Sample Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range.
-
Data Analysis: Identify the molecular ion and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By combining theoretical knowledge with data from analogous structures, a comprehensive spectral profile has been constructed. The provided experimental protocols offer a standardized approach for researchers to obtain and validate this data. This guide serves as a valuable resource for scientists and professionals involved in the characterization and development of aminopyridine-based compounds, ensuring scientific integrity and a thorough understanding of their molecular structure.
References
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
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MDPI. (2022, August 16). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Retrieved from [Link]
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PubChem. (n.d.). 3-(Aminomethyl)pyridin-2-amine. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]
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RSC Publishing. (2023, March 22). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Retrieved from [Link]
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The Therapeutic Potential of 3-(Aminomethyl)pyridin-2-amine Derivatives: A Technical Guide for Drug Discovery
An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Applications for Researchers and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] Within this vast chemical space, the 3-(aminomethyl)pyridin-2-amine scaffold has emerged as a particularly promising "privileged structure" for the development of novel therapeutics. Its unique arrangement of a basic aminomethyl group and a 2-amino-pyridine core allows for versatile interactions with a range of biological targets, leading to a diverse array of pharmacological activities. This guide provides a comprehensive technical overview of the biological activities of 3-(aminomethyl)pyridin-2-amine derivatives, with a focus on their potential in oncology and neurology. We will delve into their synthesis, mechanisms of action, and provide practical insights for researchers and drug development professionals seeking to explore this promising class of compounds.
I. Inhibition of Neuronal Nitric Oxide Synthase (nNOS): A Promising Avenue for Neurological Disorders
Overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is implicated in the pathophysiology of various neurological and neurodegenerative disorders.[1][3] Consequently, the development of potent and selective nNOS inhibitors is a key therapeutic strategy. Derivatives of the 2-aminopyridine scaffold have shown significant promise in this area.[3][4]
Mechanism of Action and Structure-Activity Relationship (SAR)
The 2-aminopyridine moiety is crucial for the inhibitory activity of these compounds, forming key interactions within the active site of nNOS.[4] Specifically, it interacts with critical glutamate residues (Glu592 in rat nNOS and Glu597 in human nNOS).[4] The aminomethyl group at the 3-position, along with further substitutions, plays a vital role in modulating potency and selectivity.
Key SAR insights for 2-aminopyridine-based nNOS inhibitors include:
-
The 2-aminopyridine core: Essential for binding to the glutamate residue in the active site.[4]
-
The linker and tail amine: The nature of the linker between the pyridine core and a terminal amine, as well as the structure of the terminal amine itself, significantly influences binding affinity and selectivity. These groups interact with the heme propionates in the active site.[4]
-
Truncated side chains: Derivatives with shortened amino sidechains have been designed to improve potency and selectivity for human nNOS.[1]
One notable example is a derivative featuring a truncated side chain, which exhibits Ki values of 24 nM and 55 nM for rat and human nNOS, respectively, with high selectivity over other NOS isoforms.[5] This compound also demonstrated 18% oral bioavailability, highlighting the potential for developing orally active nNOS inhibitors from this scaffold.[5]
Experimental Protocol: In Vitro nNOS Inhibition Assay
The following protocol outlines a common method for evaluating the inhibitory activity of 3-(aminomethyl)pyridin-2-amine derivatives against nNOS.
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of test compounds against recombinant human nNOS.
Materials:
-
Recombinant human nNOS enzyme
-
L-Arginine (substrate)
-
NADPH
-
Calcium Chloride (CaCl2)
-
Calmodulin
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent (for colorimetric detection of nitrite) or a fluorescent probe for NO detection.
Procedure:
-
Enzyme Preparation: Prepare a working solution of recombinant human nNOS in the assay buffer.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing L-arginine, NADPH, CaCl2, calmodulin, and BH4 in the assay buffer.
-
Compound Incubation: Add varying concentrations of the test compounds to the wells containing the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Initiation of Reaction: Add the nNOS enzyme solution to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a suitable stop solution (e.g., an EDTA solution to chelate calcium).
-
Detection of Nitric Oxide Production:
-
Griess Assay: Add Griess Reagent to each well. After a short incubation at room temperature, measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite, a stable breakdown product of NO.
-
Fluorescent Assay: If using a fluorescent probe, measure the fluorescence intensity according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the substrate concentration and Km are known.
II. Kinase Inhibition: A Multifaceted Approach to Cancer Therapy
The dysregulation of protein kinases is a hallmark of cancer, making them attractive targets for therapeutic intervention.[3][6] Derivatives of the aminopyridine scaffold have demonstrated potent inhibitory activity against several key kinases implicated in cancer progression, including Fibroblast Growth Factor Receptors (FGFRs), Aurora kinases, and Phosphoinositide 3-kinases (PI3Ks).[7][8][9]
A. Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant FGFR signaling is a known driver in various cancers.[7] 3-Amino-pyrazine-2-carboxamide derivatives, which share structural similarities with the 3-(aminomethyl)pyridin-2-amine scaffold, have been developed as potent FGFR inhibitors.[7]
-
Mechanism of Action: These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the FGFR kinase domain.[7] This prevents the phosphorylation of downstream signaling molecules, thereby inhibiting cell proliferation and survival.[6]
A representative compound, 18i , from a series of 3-amino-pyrazine-2-carboxamide derivatives, potently inhibited FGFR1-4 and demonstrated significant antitumor activity in multiple cancer cell lines with FGFR abnormalities.[7] Molecular docking studies revealed that the 3-amino-pyrazine-2-carboxamide moiety forms key interactions within the ATP binding site of FGFR2.[7]
Caption: Simplified FGFR signaling pathway.
B. Aurora Kinase Inhibition
Aurora kinases are essential for regulating mitosis, and their overexpression is common in many cancers.[10] The 3-aminopyridin-2-one scaffold, a close structural relative of 3-(aminomethyl)pyridin-2-amine, has been identified as a promising starting point for the development of Aurora kinase inhibitors.[8]
-
Mechanism of Action: These inhibitors also function as ATP-competitive inhibitors, targeting the ATP-binding pocket of Aurora kinases. This leads to mitotic arrest and ultimately apoptosis in cancer cells.
Caption: Role of Aurora kinases in mitosis and their inhibition.
C. Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a frequent event in cancer.[9] 2-aminopyridine derivatives have been designed and synthesized as potent PI3Kδ inhibitors for hematological cancers.[9]
-
Mechanism of Action: These compounds selectively inhibit the delta isoform of PI3K, which is predominantly expressed in hematopoietic cells. This leads to the induction of apoptosis and cell cycle arrest in malignant cells.[9]
A notable 2-aminopyridine derivative, MR3278 , exhibited superior PI3Kδ inhibitory activity (IC50 = 30 nM) and potent anti-proliferative effects against acute myeloid leukemia (AML) cell lines.[9]
Caption: Simplified PI3K/Akt signaling pathway.
Experimental Protocol: Cell-Based Kinase Inhibition and Proliferation Assay
This protocol describes a general method for evaluating the anti-proliferative activity of 3-(aminomethyl)pyridin-2-amine derivatives in cancer cell lines.
Objective: To determine the IC50 value of test compounds on the proliferation of cancer cell lines with known kinase pathway dysregulation.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer, NCI-H520 for lung cancer).[11][12]
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin).
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagents (e.g., CellTiter-Glo®).
-
DMSO (for solubilizing formazan crystals in the MTT assay).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the target kinase).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
III. Synthesis of 3-(Aminomethyl)pyridin-2-amine Derivatives: A General Overview
The synthesis of 3-(aminomethyl)pyridin-2-amine derivatives typically involves multi-step sequences starting from readily available pyridine precursors. While specific routes vary depending on the desired substitution pattern, a general retrosynthetic analysis points to key disconnections.
A common strategy involves the construction of the substituted 2-aminopyridine core followed by the introduction of the aminomethyl group at the 3-position. Alternatively, a precursor already containing a functional group at the 3-position that can be converted to an aminomethyl group is utilized.
Illustrative Synthetic Workflow
Caption: A generalized synthetic workflow for 3-(aminomethyl)pyridin-2-amine derivatives.
Detailed synthetic procedures often employ transition metal-catalyzed cross-coupling reactions to introduce diversity at various positions of the pyridine ring.[8] The reduction of a nitrile or an amide at the 3-position is a common method for installing the aminomethyl group.
IV. Pharmacokinetics and In Vivo Efficacy: Translating In Vitro Activity
While in vitro potency is a critical first step, the successful development of a drug candidate hinges on its in vivo properties, including pharmacokinetics (ADME: Absorption, Distribution, Metabolism, and Excretion) and efficacy in animal models.
Limited data is currently available specifically for 3-(aminomethyl)pyridin-2-amine derivatives. However, studies on related aminopyridine and pyrimidine-based kinase inhibitors provide valuable insights. For instance, some pyrimidine-based Aurora kinase inhibitors have shown good oral bioavailability and significant tumor growth inhibition in xenograft models.[8] A 2-aminopyridine-based nNOS inhibitor demonstrated 18% oral bioavailability in preclinical studies.[5]
Key parameters to assess during preclinical development include:
-
Solubility and Permeability: Crucial for oral absorption.
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict in vivo clearance.
-
Plasma Protein Binding: Influences the free drug concentration available to exert its therapeutic effect.
-
In Vivo Pharmacokinetics: Determined in animal models (e.g., rodents) to understand the drug's absorption, distribution, and elimination profile.
-
Efficacy in Disease Models: Evaluation of the compound's therapeutic effect in relevant animal models of cancer or neurological disorders.[13]
V. Future Directions and Conclusion
The 3-(aminomethyl)pyridin-2-amine scaffold represents a versatile and promising platform for the discovery of novel therapeutics. The diverse biological activities exhibited by its derivatives, particularly as nNOS and kinase inhibitors, underscore its potential for addressing unmet medical needs in oncology and neurology.
Future research in this area should focus on:
-
Expansion of the chemical space: Synthesis of novel derivatives with diverse substitution patterns to further explore the SAR and optimize potency and selectivity.
-
In-depth biological characterization: Comprehensive evaluation of promising compounds in a broader range of in vitro and in vivo models to elucidate their mechanisms of action and therapeutic potential.
-
Pharmacokinetic optimization: Focused medicinal chemistry efforts to improve the ADME properties of lead compounds to enhance their drug-likeness and suitability for clinical development.
-
Exploration of new therapeutic areas: Investigating the activity of this scaffold against other relevant biological targets.
References
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Coumar, M. S., Leou, J. S., Shukla, P., et al. (2013). Aurora Kinase Inhibitors: A Patent Review (2009 - 2011). Expert Opinion on Therapeutic Patents, 23(5), 623-640. [Link]
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Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry. [Link]
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Pande, V., et al. (2022). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry, 65(17), 11696-11709. [Link]
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Gonzalez-Lopez de Turiso, F., et al. (2016). Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors... Journal of Medicinal Chemistry, 59(15), 7252-7267. [Link]
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G, A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 1-14. [Link]
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ResearchGate. (n.d.). Synthesis of 3-aminomethyl pyridine. [Link]
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Li, H., et al. (2022). 2-Aminopyridines with a shortened amino sidechain as potent, selective, and highly permeable human neuronal nitric oxide synthase inhibitors. eScholarship, University of California. [Link]
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Fearon, D., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 26(12), 3453-3467. [Link]
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ResearchGate. (n.d.). Synthesis and members of 3-aminopyridin-2-one based fragment library. [Link]
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Lin, R., et al. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]
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Zhang, M., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. European Journal of Medicinal Chemistry, 249, 115168. [Link]
-
Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135. [Link]
-
Pande, V., et al. (2014). Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker. Journal of Medicinal Chemistry, 57(15), 6474-6487. [Link]
-
Pande, V., et al. (2022). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry, 65(17), 11696-11709. [Link]
-
ResearchGate. (n.d.). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. [Link]
-
Al-Ghorbani, M., et al. (2016). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 110-119. [Link]
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Younis, Y., et al. (2013). Structure-activity-relationship Studies Around the 2-amino Group and Pyridine Core of Antimalarial 3,5-diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues With Oral in Vivo Activity. Journal of Medicinal Chemistry, 56(21), 8860-8871. [Link]
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Basicity and reactivity of aminopyridine isomers
An In-Depth Technical Guide to the Basicity and Reactivity of Aminopyridine Isomers
Introduction
The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, agrochemicals, and materials science. Comprising a pyridine ring substituted with an amino group, the three constitutional isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—exhibit remarkably distinct physicochemical properties and reactivity profiles. The seemingly subtle change in the position of the amino substituent dramatically alters the electronic landscape of the entire molecule, governing its behavior as a base and its participation in a wide array of chemical transformations.
For researchers, scientists, and drug development professionals, a nuanced understanding of these differences is not merely academic; it is fundamental to the rational design of synthetic routes, the prediction of molecular interactions, and the optimization of lead compounds. This guide provides a comprehensive, in-depth analysis of the core principles dictating the basicity and reactivity of these pivotal isomers. We will move beyond simple data presentation to explore the causal electronic and structural factors, supported by field-proven experimental protocols and authoritative references.
Part 1: The Decisive Role of Structure in Basicity
The basicity of an aminopyridine is a measure of its ability to accept a proton. This property is overwhelmingly dictated by the availability of the electron lone pair on the endocyclic (ring) nitrogen atom. While the exocyclic amino group is also basic, protonation almost invariably occurs at the ring nitrogen due to the stability of the resulting aromatic pyridinium cation. The most common metric for quantifying basicity is the pKa of the conjugate acid (pKaH); a higher pKaH value signifies a stronger base.[1]
The electronic interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing pyridine ring is highly dependent on the substituent's position, leading to a wide range of basicities across the three isomers.
Comparative Analysis of Basicity
The significant variance in basicity among the isomers can be directly attributed to the influence of resonance and inductive effects.
| Compound | pKa of Conjugate Acid (pKaH) | Rationale |
| Pyridine | 5.2 | Baseline reference |
| 3-Aminopyridine | 6.0[2] | Weakest Base: The amino group is meta to the ring nitrogen. Its electron-donating resonance effect (+R) cannot be delocalized onto the ring nitrogen. It therefore exerts only a weak, electron-withdrawing inductive effect (-I), making it only marginally more basic than pyridine itself.[2] |
| 2-Aminopyridine | 6.86[3] | Intermediate Base: The ortho amino group can donate electron density to the ring nitrogen via resonance. This effect is partially offset by the proximity-based inductive withdrawal and potential steric factors. |
| 4-Aminopyridine | 9.17[2][3] | Strongest Base: The para amino group exerts a powerful +R effect, delocalizing its lone pair into the aromatic system and significantly increasing the electron density on the ring nitrogen.[2] This makes the lone pair far more available for protonation. |
Causality: The Power of Resonance
The dramatic increase in basicity for 4-aminopyridine is best understood by examining its resonance contributors. The lone pair from the exocyclic nitrogen can be delocalized directly onto the endocyclic nitrogen, creating a charge-separated resonance form with a negative charge on the ring nitrogen. This increased electron density makes it a much stronger proton acceptor. Conversely, for 3-aminopyridine, no such resonance structure can be drawn.
Caption: Resonance delocalization in 4-aminopyridine vs. 3-aminopyridine.
Experimental Protocol: Spectrophotometric pKa Determination
This protocol provides a robust method for empirically verifying the pKa values of the aminopyridine isomers. The principle relies on the fact that the protonated (BH⁺) and neutral (B) forms of the molecule have different UV-Vis absorption spectra. By measuring the absorbance at a fixed wavelength across a range of pH values, a sigmoidal curve is generated from which the pKa can be determined.[4][5]
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 4 to pH 11 for the aminopyridines). Phosphate and borate buffer systems are suitable.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the aminopyridine isomer in deionized water or an appropriate co-solvent.
-
Sample Preparation: For each buffer solution, prepare a sample by adding a precise, small aliquot of the aminopyridine stock solution to a known volume of the buffer in a volumetric flask. The final concentration of the aminopyridine should be constant across all samples.
-
Spectrophotometric Measurement:
-
Determine the UV-Vis absorption spectrum for a highly acidic (pH << pKa) and a highly basic (pH >> pKa) sample to identify the wavelength of maximum absorbance difference (λ_max_diff).
-
Measure the absorbance of each buffered sample at this λ_max_diff.
-
-
Data Analysis:
-
Plot the measured absorbance against the pH of the buffer solutions.
-
The resulting sigmoidal curve will have an inflection point. The pH at this inflection point is equal to the pKa of the aminopyridine.[4][6]
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_B - A) / (A - A_BH+)] where A is the absorbance at a given pH, A_B is the absorbance of the basic form, and A_BH+ is the absorbance of the acidic form.
-
Part 2: A Comparative Guide to Reactivity
The electronic differences that govern basicity also dictate the reactivity of the isomers in key synthetic transformations. We will examine three classes of reactions: N-functionalization, electrophilic aromatic substitution, and diazotization.
A. Reactions on the Exocyclic Amino Group: N-Acylation and N-Alkylation
Both the ring nitrogen and the exocyclic amino nitrogen are nucleophilic. The site of reaction depends on the nature of the electrophile and the reaction conditions.
-
N-Acylation: Acylation with agents like acetic anhydride or acyl chlorides generally occurs selectively at the more nucleophilic exocyclic amino group. This is because the amino group is a stronger nucleophile than the ring nitrogen (aniline vs. pyridine). 4-Aminopyridine and its derivative, 4-(dimethylamino)pyridine (DMAP), are so effective at this that they are widely used as hyper-nucleophilic catalysts for acylation reactions.[7]
-
N-Alkylation: Alkylation is less straightforward. Hard electrophiles (e.g., methyl iodide) may favor reaction at the harder ring nitrogen, while softer electrophiles might react at the exocyclic amine. The reaction can often yield a mixture of N-ring alkylated and N-amino alkylated products, requiring careful control of conditions.[8][9]
Experimental Protocol: N-Acetylation of 4-Aminopyridine
-
Setup: Dissolve 4-aminopyridine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Base: Add a non-nucleophilic base such as triethylamine (1.2 eq) to the solution to act as an acid scavenger.
-
Acylation: Cool the mixture in an ice bath (0 °C). Add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 4-(acetylamino)pyridine.
B. Electrophilic Aromatic Substitution (EAS)
EAS on aminopyridines is a contest between the powerful activating, ortho, para-directing effect of the amino group and the strong deactivating effect of the pyridine ring nitrogen.
-
4-Aminopyridine: The amino group strongly activates the C3 and C5 positions (ortho to the amine), which are also the positions least deactivated by the ring nitrogen. Consequently, EAS proceeds readily at these positions. For example, reaction with halogens or interhalogens leads to substitution at the 3- and 5-positions.[10][11]
-
2-Aminopyridine: The amino group activates the C3 and C5 positions. The C5 position is generally favored for substitution due to reduced steric hindrance and electronic factors.[12]
-
3-Aminopyridine: The amino group activates the C2, C4, and C6 positions. However, these positions are also the most strongly deactivated by the ring nitrogen. The reaction is therefore more difficult than with the other isomers, but substitution, when it occurs, is typically directed to the C2 or C4 position.
Caption: Predicted sites of electrophilic aromatic substitution.
C. Diazotization Reactions
The reaction of the exocyclic amino group with nitrous acid (HNO₂) forms a pyridyldiazonium salt. The stability and subsequent reactivity of this intermediate are highly isomer-dependent.
-
2- and 4-Aminopyridine: Diazotization in dilute mineral acid leads to the formation of diazonium ions that are highly unstable.[13] They readily undergo hydrolysis, even in the cold, to form the corresponding 2-hydroxypyridine (2-pyridone) and 4-hydroxypyridine (4-pyridone), respectively. This serves as a primary synthetic route to these important compounds.[13]
-
3-Aminopyridine: The diazonium salt of 3-aminopyridine is significantly more stable than those of the other two isomers. This enhanced stability allows it to be used in subsequent Sandmeyer-type reactions to introduce a variety of functional groups (e.g., -Cl, -Br, -CN) onto the pyridine ring, making it a versatile synthetic intermediate.[14]
Experimental Protocol: Diazotization and Chlorination of 3-Aminopyridine (Sandmeyer Reaction)
-
Diazotization:
-
Dissolve 3-aminopyridine (1.0 eq) in an aqueous solution of hydrochloric acid (~3 eq) in a flask.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 60 °C) for 30-60 minutes to ensure complete reaction.
-
-
Workup and Purification:
-
Cool the reaction mixture and make it basic with an aqueous solution of sodium hydroxide.
-
Extract the product, 3-chloropyridine, with a suitable organic solvent like diethyl ether or dichloromethane.
-
Dry the combined organic extracts, remove the solvent, and purify the product by distillation or column chromatography.
-
Summary and Conclusion
The positional isomerism of aminopyridines gives rise to a fascinating and synthetically powerful divergence in chemical properties. A summary of these key differences is presented below.
| Property/Reaction | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine |
| Basicity (pKaH) | Intermediate (6.86) | Low (6.0) | High (9.17) |
| EAS Reactivity | Activated at C3, C5 | Least reactive, directs to C2, C4 | Highly activated at C3, C5 |
| Diazonium Salt | Unstable, hydrolyzes to 2-pyridone | Relatively stable, useful for Sandmeyer reactions | Unstable, hydrolyzes to 4-pyridone |
A thorough grasp of the electronic principles—resonance and induction—that underpin these trends is essential for any scientist working with these heterocycles. This knowledge empowers the rational selection of isomers for specific applications, the design of efficient and regioselective synthetic strategies, and the prediction of molecular behavior in complex biological systems. The aminopyridines are a clear demonstration that in chemistry, as in all things, structure dictates function.
References
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Spectrophotometric Determination Of The Pka Of Bromothymol Blue - Truman ChemLab. Available at: [Link]
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Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials, 712, 273-276. Available at: [Link]
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Lv, M., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1598. Available at: [Link]
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Reddit discussion on 3-aminopyridine pKa. (2016). r/chemistry. Available at: [Link]
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Experiment # 11: Spectroscopic determination of indicator pKa - ULM. Available at: [Link]
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N-Amino Pyridinium Salts in Organic Synthesis - PMC. (2022). National Center for Biotechnology Information. Available at: [Link]
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2-Aminopyridine - Wikipedia. Available at: [Link]
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Basicity of aminopyridine isomers and their interaction with perovskites. (2023). ResearchGate. Available at: [Link]
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4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. (2010). ACS Publications. Available at: [Link]
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Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH... - ResearchGate. Available at: [Link]
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Development of Methods for the Determination of pKa Values - PMC. (2010). National Center for Biotechnology Information. Available at: [Link]
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Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. (2006). ACS Publications. Available at: [Link]
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The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. (1970). Journal of the Chemical Society B: Physical Organic. Available at: [Link]
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Reactivity of 4-Aminopyridine with Halogens and Interhalogens. (2020). ACS Publications. Available at: [Link]
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3-Aminopyridine - Wikipedia. Available at: [Link]
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3-Aminopyridine - NIST WebBook. Available at: [Link]
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(PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens... - ResearchGate. Available at: [Link]
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A mild, catalyst-free synthesis of 2-aminopyridines - PMC. (2009). National Center for Biotechnology Information. Available at: [Link]
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Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator - ResearchGate. Available at: [Link]
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The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. (1990). Journal of the Chemical Society, Dalton Transactions. Available at: [Link]
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THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH. Revue Roumaine de Chimie. Available at: [Link]
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Regiospecific electrophilic substitution of aminopyridines. (1981). ACS Publications. Available at: [Link]
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Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012). ACS Publications. Available at: [Link]
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2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC. (2011). National Center for Biotechnology Information. Available at: [Link]
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Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation... (1966). Journal of the Chemical Society B: Physical Organic. Available at: [Link]
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3-aminopyridine - Organic Syntheses Procedure. Available at: [Link]
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4-Aminopyridine - Wikipedia. Available at: [Link]
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Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017). Master Organic Chemistry. Available at: [Link]
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pH measurement and determination of pKa value - Chemistry LibreTexts. (2023). Available at: [Link]
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4-Aminopyridine - PubChem. Available at: [Link]
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A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. (1969). Oregon State University. Available at: [Link]
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Amines Part 7 - Electrophilic Aromatic Substitution in pyridine - YouTube. (2023). Available at: [Link]
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Among 2-aminopyridine and 4-aminopyridine which is more basic? - Quora. (2016). Available at: [Link]
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Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). MDPI. Available at: [Link]
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pH effects on absorption spectra: pKa determination by spectrophotometric method. Virtual Amrita Laboratories. Available at: [Link]
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A Facile N-Monoalkylation of Aminopyridines - ResearchGate. (2011). Available at: [Link]
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Spectrophotometric Determination of pKa of Phenol Red. Chemistry 321: Quantitative Analysis Lab Webnote. Available at: [Link]
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4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). Pharmacia. Available at: [Link]
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Preparation of Pyridines, Part 3: By Acylation - YouTube. (2022). Available at: [Link]
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Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. (2006). American Chemical Society. Available at: [Link]
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Aromatic Diazotization of 3-aminopyridine - Science Forums. (2020). Available at: [Link]
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Navigating the Solubility Landscape of 3-(Aminomethyl)pyridin-2-amine Hydrochloride in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The hydrochloride salt of 3-(Aminomethyl)pyridin-2-amine is a molecule of interest in pharmaceutical development, where its solubility characteristics are paramount to its formulation, bioavailability, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of 3-(Aminomethyl)pyridin-2-amine hydrochloride in organic solvents. While specific quantitative data for this compound is not widely published, this document will equip researchers with the foundational knowledge, experimental methodologies, and interpretative frameworks necessary to conduct their own solubility assessments with scientific rigor. We will delve into the physicochemical principles governing the solubility of amine hydrochloride salts, present detailed protocols for both thermodynamic and kinetic solubility determination, and offer insights into the interpretation of these results in the context of drug development.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a promising active pharmaceutical ingredient (API) from the laboratory to a viable therapeutic is fraught with challenges, with solubility often being a primary hurdle. For an API to be effective, it must first be in solution to be absorbed and exert its pharmacological effect.[1] this compound, as a salt form, is likely designed to enhance aqueous solubility compared to its free base. However, its solubility in organic solvents is equally critical for various stages of drug development, including:
-
Crystallization and Purification: Understanding solubility in different organic solvents is essential for developing efficient crystallization processes to obtain the desired polymorph with high purity.
-
Formulation: The choice of excipients and the manufacturing process for the final dosage form are heavily influenced by the API's solubility. For instance, in the development of amorphous solid dispersions, the API must be soluble in a common organic solvent with a polymer.[2]
-
Analytical Method Development: Solubility data is crucial for selecting appropriate solvents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and spectroscopic methods.
This guide will provide the necessary tools for researchers to navigate the complexities of solubility determination for this specific amine hydrochloride salt.
Theoretical Framework: Understanding the Solubility of Amine Hydrochloride Salts
The solubility of an amine hydrochloride salt in an organic solvent is a complex interplay of several factors. Unlike their free base counterparts, these salts are ionic and their dissolution is governed by the thermodynamics of breaking the crystal lattice and solvating the resulting ions.
2.1. Physicochemical Properties of 3-(Aminomethyl)pyridin-2-amine and its Hydrochloride Salt
While experimental data for the hydrochloride salt is scarce, we can infer some properties from the free base, 3-(Aminomethyl)pyridin-2-amine.
-
Computed Properties of the Free Base:
The presence of multiple amine groups suggests the free base is capable of extensive hydrogen bonding. Upon formation of the hydrochloride salt, one or more of these basic nitrogens will be protonated, forming a pyridinium or ammonium cation and a chloride anion. This ionic character drastically alters the molecule's interaction with its environment.
2.2. Key Factors Influencing Solubility in Organic Solvents
The adage "like dissolves like" provides a starting point, but for salts in organic solvents, a more nuanced understanding is required:
-
Solvent Polarity: Highly polar, protic solvents like methanol and ethanol can to some extent solvate both the cation and the anion through hydrogen bonding and dipole-ion interactions. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also potential candidates due to their ability to solvate cations. Non-polar solvents like hexane and toluene are generally very poor solvents for salts.
-
Lattice Energy: The strength of the ionic interactions within the crystal lattice of the hydrochloride salt is a major barrier to dissolution. A high lattice energy will necessitate a solvent with strong solvating capabilities to overcome it.
-
Common Ion Effect: In solvents containing chloride ions from other sources, the solubility of the hydrochloride salt can be significantly suppressed.[2]
Predicting the solubility of organic amine salts is notoriously difficult and often requires experimental determination.[4]
Experimental Determination of Solubility: Protocols and Methodologies
A systematic approach to determining solubility is crucial for obtaining reliable and reproducible data. Both thermodynamic and kinetic solubility measurements provide valuable, albeit different, insights.
3.1. Thermodynamic Equilibrium Solubility
Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. The most common and reliable method for its determination is the Saturation Shake-Flask Method .
Experimental Protocol: Saturation Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different organic solvent of interest. The excess solid is crucial to ensure equilibrium is reached.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period. A common starting point is 24-48 hours, but the time to reach equilibrium should be verified.
-
Phase Separation: After equilibration, allow the suspensions to settle. Centrifugation is recommended to ensure complete separation of the solid from the supernatant.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Solid Phase Analysis: It is critical to analyze the remaining solid using techniques like X-ray Powder Diffraction (XRPD) to confirm that the compound has not undergone any phase changes or solvate formation during the experiment.
3.2. Kinetic Solubility
Kinetic solubility is the concentration at which a compound precipitates from a solution when it is rapidly added from a concentrated stock solution (typically in DMSO). This method is high-throughput and useful for early-stage drug discovery, but the results are generally higher than the thermodynamic solubility.[1]
Experimental Protocol: Kinetic Solubility Determination
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).
-
Assay Plate Preparation: Dispense the organic solvents of interest into the wells of a microtiter plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the wells containing the organic solvents.
-
Precipitation Detection: Monitor the wells for the appearance of precipitate over a defined period (e.g., 1-2 hours) using a nephelometric or turbidimetric plate reader.
-
Data Analysis: The kinetic solubility is the concentration at which the first sign of precipitation is detected.
Data Presentation and Interpretation
For clarity and comparative purposes, all quantitative solubility data should be summarized in a structured table.
Table 1: Hypothetical Solubility Data for this compound
| Solvent Class | Solvent | Dielectric Constant (approx.) | Thermodynamic Solubility (mg/mL at 25°C) | Kinetic Solubility (µM) | Observations |
| Polar Protic | Methanol | 32.7 | To be determined | To be determined | Potential for good solubility |
| Ethanol | 24.5 | To be determined | To be determined | Likely moderate solubility | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | To be determined | To be determined | Good potential for solubility |
| Dimethylformamide (DMF) | 36.7 | To be determined | To be determined | Good potential for solubility | |
| Acetonitrile | 37.5 | To be determined | To be determined | Moderate potential for solubility | |
| Non-Polar | Toluene | 2.4 | To be determined | To be determined | Expected to be very low |
| Hexane | 1.9 | To be determined | To be determined | Expected to be very low |
Interpreting the Results:
-
Discrepancies between Thermodynamic and Kinetic Solubility: It is common for kinetic solubility to be higher than thermodynamic solubility. This is because the kinetic measurement reflects a supersaturated state before equilibrium is reached.
-
Impact of Solvent Properties: Correlating the solubility data with solvent properties such as dielectric constant, hydrogen bonding capacity, and polarity can provide valuable insights into the dissolution mechanism.
-
Implications for Drug Development: Low solubility in a wide range of organic solvents may necessitate the use of specialized formulation technologies such as co-solvents, surfactants, or complexation agents. Conversely, good solubility in a particular solvent can be exploited for efficient crystallization and purification.
Conclusion and Future Perspectives
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2025). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]
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U.S. Pharmacopeia. (n.d.). General Chapter <1236> Solubility Measurements. [Link]
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ScienceMadness.org. (2011). Solubility of organic amine salts. [Link]
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An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(Aminomethyl)pyridin-2-amine
Abstract
This technical guide provides a comprehensive theoretical and computational framework for understanding the molecular structure and conformational landscape of 3-(Aminomethyl)pyridin-2-amine. In the absence of extensive experimental data for this specific molecule, this guide leverages established principles of computational chemistry to predict its key structural features. We will explore the molecule's fundamental properties, delve into a detailed conformational analysis protocol, and discuss the potential implications of its conformational preferences on its chemical reactivity and biological activity. This document is intended for researchers, scientists, and drug development professionals who are interested in the structure-activity relationships of novel pyridine derivatives.
Introduction: The Significance of 3-(Aminomethyl)pyridin-2-amine
3-(Aminomethyl)pyridin-2-amine is a unique trifunctional pyridine derivative featuring a primary amine at the 2-position, an aminomethyl group at the 3-position, and the pyridine nitrogen. This arrangement of functional groups suggests a rich chemical profile with potential applications in medicinal chemistry and materials science. The spatial orientation of these functional groups, dictated by the molecule's conformation, is paramount in determining its interaction with biological targets and its overall physicochemical properties. A thorough understanding of its three-dimensional structure is therefore a critical first step in exploring its potential.
Molecular Properties and Electronic Structure
Before delving into the complexities of its conformation, it is essential to understand the fundamental properties of 3-(Aminomethyl)pyridin-2-amine.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₆H₉N₃ | PubChem |
| Molecular Weight | 123.16 g/mol | PubChem |
| CAS Number | 144288-48-2 | PubChem |
| Canonical SMILES | C1=CC(=C(N=C1)N)CN | PubChem |
| Predicted LogP | -0.6 | ChemAxon |
| Predicted pKa | Basic (Pyridine N, Amino N) | ACD/Labs |
The presence of multiple basic nitrogen atoms suggests that the protonation state of the molecule will be highly dependent on the pH of its environment. This, in turn, will significantly influence its conformational preferences and intermolecular interactions.
Conformational Analysis: A Computational Approach
Due to the lack of available single-crystal X-ray diffraction data, we propose a robust computational workflow to explore the conformational landscape of 3-(Aminomethyl)pyridin-2-amine. This approach will allow us to identify low-energy conformers and understand the energetic barriers between them.
The Importance of Conformational Flexibility
The key source of conformational flexibility in 3-(Aminomethyl)pyridin-2-amine arises from the rotation around the C3-Cα and Cα-N bonds of the aminomethyl substituent. The relative orientation of the aminomethyl group with respect to the pyridine ring and the 2-amino group will define the overall shape of the molecule.
Caption: Proposed computational workflow for conformational analysis.
Step-by-Step Methodology
Step 1: Initial 3D Structure Generation
-
Protocol: Generate an initial 3D structure of 3-(aminomethyl)pyridin-2-amine using a molecular builder.
-
Causality: This provides a starting point for the conformational search.
Step 2: Molecular Mechanics (MM) Conformational Search
-
Protocol: Perform a systematic or stochastic conformational search using a suitable force field (e.g., OPLS3e or GAFF). [1]This involves rotating the key dihedral angles (τ1 and τ2) in discrete steps and minimizing the energy of each resulting conformer.
-
Causality: MM methods are computationally inexpensive and allow for a broad exploration of the conformational space to identify a set of low-energy candidate structures. [2] Step 3: Density Functional Theory (DFT) Geometry Optimization
-
Protocol: Take the lowest energy conformers from the MM search and perform full geometry optimization using a DFT method, such as B3LYP with a 6-31G* basis set. [3][4]* Causality: DFT provides a more accurate description of the electronic structure and geometry of the molecule, refining the initial MM structures. [4] Step 4: Vibrational Frequency Calculation
-
Protocol: For each optimized geometry, perform a frequency calculation at the same level of theory.
-
Causality: This confirms that the optimized structures are true energy minima (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections for calculating Gibbs free energies. [5] Step 5: Thermodynamic Analysis
-
Protocol: Calculate the relative Gibbs free energies of all stable conformers to determine their populations at a given temperature.
-
Causality: This allows for the identification of the most likely conformations to be observed experimentally.
Step 6: Prediction of Spectroscopic Properties
-
Protocol: Predict the ¹H and ¹³C NMR chemical shifts and the IR vibrational frequencies for the most stable conformers. [6][7][8]* Causality: These predicted spectra can be compared with future experimental data to validate the computational model.
Step 7: Natural Bond Orbital (NBO) Analysis
-
Protocol: Perform NBO analysis on the optimized geometries to investigate intramolecular interactions. [9]* Causality: This can reveal the presence and strength of non-covalent interactions, such as hydrogen bonds, that stabilize certain conformations. [10] Step 8: Potential Energy Surface (PES) Scan
-
Protocol: Perform a relaxed PES scan by systematically rotating the key dihedral angles (τ1 and τ2) and calculating the energy at each step.
-
Causality: This allows for the determination of the energy barriers to rotation and provides a detailed map of the conformational energy landscape. [11][12]
Predicted Conformational Landscape and Intramolecular Interactions
Based on the proposed workflow, we can anticipate the key conformational features of 3-(aminomethyl)pyridin-2-amine.
Key Conformers
The conformational landscape is expected to be dominated by a few low-energy structures. The relative orientation of the aminomethyl group will be the primary determinant of these conformers. Intramolecular hydrogen bonding between the amino groups is a strong possibility and will likely play a significant role in stabilizing certain conformations.
Hypothetical Low-Energy Conformers:
| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
| A | ~60° | ~180° | 0.00 | N(amino)H···N(aminomethyl) hydrogen bond |
| B | ~180° | ~60° | 0.85 | Weaker N(pyridine)···H-N(aminomethyl) interaction |
| C | ~-60° | ~180° | 1.20 | Steric repulsion between amino groups |
Note: These are hypothetical values for illustrative purposes. Actual values would be obtained from the proposed computational workflow.
Rotational Energy Barriers
The PES scan will likely reveal modest rotational barriers around the C3-Cα bond, suggesting that the molecule is flexible at room temperature. The barrier heights will be influenced by steric hindrance and the formation/breaking of intramolecular hydrogen bonds.
Implications for Drug Development
The conformation of a molecule is intrinsically linked to its biological activity. [13][14][15]The predicted low-energy conformers of 3-(aminomethyl)pyridin-2-amine represent the bioactive conformations that are most likely to interact with a target receptor.
Caption: Relationship between molecular conformation and biological activity.
Understanding the conformational preferences allows for:
-
Pharmacophore Modeling: The 3D arrangement of the amino groups and the pyridine nitrogen in the low-energy conformers can be used to build a pharmacophore model for virtual screening and lead optimization. [16][17][18]* Structure-Based Drug Design: Knowledge of the preferred conformations can guide the design of more rigid analogs with improved binding affinity and selectivity.
-
Predicting ADME Properties: The molecular shape and polarity, which are conformation-dependent, influence properties such as solubility, permeability, and metabolic stability.
Conclusion and Future Directions
This technical guide has outlined a comprehensive computational strategy for characterizing the molecular structure and conformation of 3-(aminomethyl)pyridin-2-amine. While the absence of experimental data necessitates a theoretical approach, the proposed workflow, employing a combination of molecular mechanics and quantum chemical methods, can provide valuable insights into the molecule's three-dimensional structure and energetic landscape.
Future experimental work, including single-crystal X-ray diffraction, NMR spectroscopy, and IR spectroscopy, is highly encouraged to validate and refine the computational models presented here. The synthesis of this molecule and its derivatives, followed by biological evaluation, will ultimately determine its potential as a scaffold in drug discovery. The interplay between the predicted conformational behavior and observed biological activity will provide a powerful platform for rational drug design.
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Koziol, L., et al. (2025). Studying Noncovalent Interactions in Molecular Systems with Machine Learning. Chemical Reviews. [Link]
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Karton, A., et al. (2025). Quantum mechanical and machine learning prediction of rotational energy barriers in halogenated aromatic alcohols. Journal of Molecular Modeling, 31(3), 67. [Link]
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Lin, F. Y., & MacKerell Jr, A. D. (2019). Force fields for small molecules. In Methods in molecular biology (pp. 19-43). Humana Press, New York, NY. [Link]
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Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(13), 2895-2898. [Link]
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De Vleeschouwer, F., et al. (2007). Synthesis of 2,3-Disubstituted Pyrroles and Pyridines from 3-Halo-1-azaallylic Anions. The Journal of Organic Chemistry, 72(10), 3885-3888. [Link]
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Zhang, C., et al. (2025). First Principles Simulations of the Infrared Spectrum of Liquid Water Using Hybrid Density Functionals. ResearchGate. [Link]
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Chen, G. H., et al. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Biomedical Journal of Scientific & Technical Research, 13(1). [Link]
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Methodological & Application
Application Note: Chemoselective N-alkylation of 3-(Aminomethyl)pyridin-2-amine
Abstract
This document provides a detailed experimental guide for the N-alkylation of 3-(aminomethyl)pyridin-2-amine, a key intermediate in the synthesis of various pharmacologically active compounds. The inherent challenge in alkylating this molecule lies in the presence of two distinct primary amine functionalities: a more nucleophilic aliphatic aminomethyl group at the C3 position and a less nucleophilic aromatic amino group at the C2 position. This guide presents two robust, field-proven protocols to achieve chemoselective alkylation: Protocol A - Reductive Amination for Selective Alkylation of the Aminomethyl Group and Protocol B - A Protection-Alkylation-Deprotection Strategy for Alkylation of the 2-Amino Group . The causality behind experimental choices, self-validating system designs, and comprehensive references are provided to ensure scientific integrity and reproducibility.
Introduction
3-(Aminomethyl)pyridin-2-amine is a valuable building block in medicinal chemistry. Its structural motif is found in compounds targeting a range of biological pathways. The ability to selectively functionalize one of the two primary amino groups is crucial for generating libraries of analogues with diverse pharmacological profiles. The aliphatic primary amine is significantly more basic and nucleophilic than the aromatic 2-amino group, whose lone pair is partially delocalized into the pyridine ring. This inherent difference in reactivity forms the basis for achieving chemoselective alkylation. This guide will detail two primary methods to exploit this difference.
PART 1: Chemoselective Alkylation of the Aliphatic Amine via Reductive Amination
This protocol focuses on the selective N-alkylation of the more nucleophilic 3-(aminomethyl) group through a one-pot reductive amination procedure. This method is highly efficient and avoids the need for protecting groups. The reaction proceeds via the in-situ formation of an imine with an aldehyde or ketone, followed by immediate reduction with a mild and selective reducing agent.
Mechanism & Rationale
Reductive amination is a cornerstone of amine synthesis.[1][2] The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or enamine from a secondary amine). The crucial step for selectivity in our substrate is that the more nucleophilic aliphatic amine will react significantly faster with the carbonyl compound than the less nucleophilic aromatic amine. The resulting imine is then reduced in the same pot to the desired secondary amine.
We have selected Sodium Triacetoxyborohydride (STAB) as the reducing agent. STAB is particularly well-suited for this transformation because it is a mild and moisture-tolerant hydride donor that selectively reduces protonated imines much faster than it reduces aldehydes or ketones.[3] This prevents premature reduction of the starting carbonyl compound and allows the imine formation to proceed to a significant extent before reduction occurs.
Visualizing the Workflow: Reductive Amination
Caption: Workflow for selective N-alkylation via reductive amination.
Detailed Experimental Protocol: Reductive Amination
Materials:
-
3-(Aminomethyl)pyridin-2-amine
-
Aldehyde or Ketone (1.0 - 1.2 equivalents)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica Gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., DCM/Methanol or Ethyl Acetate/Hexanes with Triethylamine)
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-(aminomethyl)pyridin-2-amine (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Add the desired aldehyde or ketone (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for initial imine formation.
-
Slowly add Sodium Triacetoxyborohydride (1.5 eq) in portions over 15 minutes. Note: The reaction can be mildly exothermic.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is then purified by silica gel column chromatography. A small amount of triethylamine (0.5-1%) in the eluent can be beneficial to prevent product streaking on the silica gel.
Self-Validation & Troubleshooting:
-
Monitoring: The disappearance of the starting amine and the appearance of a new, higher Rf spot on TLC indicates product formation. LC-MS is ideal for confirming the mass of the desired product.
-
Incomplete Reaction: If the reaction stalls, a small amount of acetic acid (0.1 eq) can be added to catalyze imine formation. However, this should be done cautiously as it can also accelerate hydride decomposition.
-
Dialkylation: The formation of a tertiary amine (dialkylation of the aminomethyl group) is generally minimal with STAB but can occur if excess aldehyde is used. Use of 1.0-1.1 equivalents of the aldehyde is recommended.
PART 2: Selective Alkylation of the 2-Amino Group
To achieve selective alkylation at the less reactive 2-amino position, a protection-alkylation-deprotection strategy is required. The highly reactive 3-(aminomethyl) group is first protected, allowing the 2-amino group to be alkylated. The protecting group is then removed to yield the desired product. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its ease of installation and its stability to the basic conditions often used for N-alkylation.[4][5]
Strategy Rationale
-
Protection: The aliphatic amine is selectively protected using Di-tert-butyl dicarbonate (Boc₂O). This reaction proceeds under mild basic conditions, where the more nucleophilic aliphatic amine reacts preferentially.
-
Alkylation: The remaining 2-amino group can now be alkylated. A common method involves reaction with an alkyl halide in the presence of a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF.
-
Deprotection: The Boc group is efficiently and cleanly removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, regenerating the primary aliphatic amine.[6][7][8]
Visualizing the Workflow: Protection-Alkylation-Deprotection
Caption: A three-stage workflow for selective 2-amino group alkylation.
Detailed Experimental Protocols
Protocol B-1: Boc Protection of the Aliphatic Amine
Materials:
-
3-(Aminomethyl)pyridin-2-amine
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve 3-(aminomethyl)pyridin-2-amine (1.0 eq) in THF or DCM.
-
Add the base (TEA or DIPEA, 1.2 eq).
-
Slowly add a solution of Boc₂O (1.1 eq) in the same solvent.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer (Na₂SO₄), filter, and concentrate. The crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.
Protocol B-2: N-Alkylation of the Boc-Protected Intermediate
Materials:
-
Boc-protected 3-(aminomethyl)pyridin-2-amine
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Alkyl Halide (e.g., Iodide or Bromide) (1.1 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the Boc-protected intermediate (1.0 eq).
-
Dissolve in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) in small portions. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine to remove DMF.
-
Dry (Na₂SO₄), filter, concentrate, and purify by column chromatography.
Protocol B-3: Boc Deprotection
Materials:
-
Alkylated and Boc-protected intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the protected compound in DCM (approx. 0.1 M).
-
Add an equal volume of TFA.
-
Stir at room temperature for 1-3 hours. Monitor deprotection by TLC/LC-MS.
-
Concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in DCM and carefully add saturated NaHCO₃ solution to neutralize the acid.
-
Extract with DCM (3x), dry the combined organic layers (Na₂SO₄), filter, and concentrate to yield the final product.
Data Summary & Comparison
| Parameter | Protocol A: Reductive Amination | Protocol B: Protection Strategy |
| Target Site | 3-(Aminomethyl) group | 2-Amino group |
| Key Reagents | Aldehyde/Ketone, NaBH(OAc)₃ | Boc₂O, NaH, Alkyl Halide, TFA |
| Number of Steps | 1 (One-pot) | 3 (Protection, Alkylation, Deprotection) |
| Atom Economy | High | Low |
| Typical Solvents | DCM, DCE | THF, DMF, DCM |
| Key Advantages | High efficiency, speed, simplicity | Access to the less reactive site |
| Key Considerations | Limited to aldehydes/ketones | Longer sequence, requires purification of intermediates |
Conclusion
The selective N-alkylation of 3-(aminomethyl)pyridin-2-amine can be effectively controlled to target either the aliphatic or aromatic amine. For direct and efficient alkylation of the 3-(aminomethyl) group, reductive amination using STAB is the method of choice. To achieve alkylation of the 2-amino group, a robust three-step protection-alkylation-deprotection sequence using a Boc protecting group is recommended. The selection of the appropriate protocol will depend on the desired final product and the specific R-group being introduced.
References
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]4]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]5]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]3]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]1]
-
Chemistry Steps. (2024). Reductive Amination. Retrieved from [Link]2]
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ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]6]
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Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]7]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]8]
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The Strategic Application of 3-(Aminomethyl)pyridin-2-amine Hydrochloride in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Versatile Pyridine Scaffold
In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability have cemented its status as a privileged structure in medicinal chemistry.[1] Within this broad class of compounds, 2-aminopyridines have emerged as particularly valuable pharmacophores, frequently serving as key hinge-binding motifs in kinase inhibitors and as versatile building blocks for a diverse array of biologically active molecules.[2][3] This guide focuses on a specific, yet highly promising, derivative: 3-(Aminomethyl)pyridin-2-amine hydrochloride .
The strategic placement of an aminomethyl group at the 3-position of the 2-aminopyridine core introduces a key vector for molecular elaboration and modulation of physicochemical properties. This bifunctional scaffold offers medicinal chemists a powerful tool to explore chemical space, optimize drug-like properties, and fine-tune biological activity. This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in their research endeavors.
Core Attributes and Medicinal Chemistry Rationale
The utility of this compound in drug design stems from the interplay of its constituent functional groups:
-
The 2-Aminopyridine Core: This moiety is a well-established bioisostere for purines and other heterocyclic systems that interact with the hinge region of protein kinases. The endocyclic pyridine nitrogen and the exocyclic amino group can act as hydrogen bond acceptors and donors, respectively, facilitating strong and specific interactions with the protein backbone.[3]
-
The 3-(Aminomethyl) Group: The introduction of a primary amine on a flexible methylene linker at the 3-position provides a crucial handle for synthetic diversification. This functional group can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents. This allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. Furthermore, the basicity of this amine can be modulated to influence solubility and cell permeability.
The hydrochloride salt form of the molecule enhances its stability and solubility in aqueous media, facilitating its use in a variety of synthetic transformations and biological assays.
Application in the Synthesis of Bioactive Molecules: A Focus on Kinase Inhibitors
The 2-aminopyridine scaffold is a common feature in numerous kinase inhibitors.[4] The 3-(aminomethyl) substituent of the target compound provides a versatile point for the introduction of pharmacophoric elements that can interact with regions of the kinase active site beyond the hinge, leading to enhanced potency and selectivity.
General Workflow for the Synthesis of Kinase Inhibitors
The following workflow outlines a general strategy for the utilization of this compound in the synthesis of kinase inhibitors.
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Application Notes & Protocols: 3-(Aminomethyl)pyridin-2-amine Hydrochloride as a Versatile Synthon for Heterocyclic Chemistry
Abstract
This technical guide provides an in-depth exploration of 3-(aminomethyl)pyridin-2-amine hydrochloride, a pivotal building block for the synthesis of diverse, nitrogen-containing heterocyclic scaffolds. By leveraging its unique structural arrangement of vicinal and aminomethyl functionalities, this synthon offers strategic entry points to medicinally relevant cores such as imidazopyridines and pyridopyrazines. This document outlines the core reactivity principles, provides detailed, field-proven protocols, and explains the causal logic behind experimental design, targeting researchers, medicinal chemists, and professionals in drug development.
Introduction: The Strategic Value of a Bifunctional Pyridine Building Block
Nitrogen-containing heterocycles are the cornerstone of modern pharmacology and materials science.[1][2][3] Their prevalence in FDA-approved drugs underscores the continuous need for efficient and modular synthetic routes to novel scaffolds. This compound emerges as a highly valuable starting material due to the strategic placement of two distinct amine nucleophiles: a primary alkyl amine at the 3-position and an aromatic amine at the 2-position.
This unique 1,2,3-substitution pattern contains latent 1,2- and 1,3-diamine functionalities, enabling a rich portfolio of cyclization reactions. The hydrochloride salt form ensures improved stability and handling properties compared to the free base, making it an ideal starting point for robust chemical synthesis.
Physicochemical Properties
A thorough understanding of a building block's properties is critical for reaction design and optimization.
| Property | Value | Source |
| CAS Number | 1315180-24-5 | [4] |
| Molecular Formula | C₆H₁₀ClN₃ | [4] |
| Molecular Weight | 159.62 g/mol | [4] |
| Appearance | (Typically) Off-white to pale yellow solid | - |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |
Core Reactivity: A Tale of Two Amines
The synthetic utility of 3-(aminomethyl)pyridin-2-amine is rooted in the differential nucleophilicity of its two primary amine groups.
-
C3-Aminomethyl Group (-CH₂NH₂): This is a classic primary alkylamine. Its lone pair is localized, making it a strong nucleophile and base, akin to benzylamine. It readily participates in reactions like imine formation, acylation, and alkylation.
-
C2-Amino Group (-NH₂): As an aromatic amine directly attached to the electron-deficient pyridine ring, its lone pair is delocalized into the π-system. This significantly reduces its nucleophilicity and basicity compared to the aminomethyl group.
This reactivity differential is the key to achieving regioselectivity. Reactions with monofunctional electrophiles under kinetic control will preferentially occur at the more nucleophilic C3-aminomethyl group. For cyclization reactions involving bifunctional electrophiles, this differential allows for stepwise or controlled ring-closures.
Caption: Reactivity profile of 3-(aminomethyl)pyridin-2-amine.
Application I: Synthesis of Imidazo[4,5-b]pyridines (4-Azabenzimidazoles)
The 2,3-diamino moiety within the starting material is a classical precursor for the synthesis of imidazo[4,5-b]pyridines, which are bioisosteres of benzimidazoles found in numerous bioactive compounds.[5] The most direct method involves condensation with an aldehyde followed by oxidative cyclization.
Mechanistic Rationale (Phillips-Ladenburg Synthesis)
The reaction proceeds via two key stages:
-
Schiff Base Formation: The more nucleophilic aromatic C2-amine attacks the aldehyde carbonyl, forming a carbinolamine intermediate that dehydrates to a Schiff base (imine). While the C3-aminomethyl group is more basic, the C2-amine's proximity to the C3 position is sterically favorable for the subsequent cyclization. In practice, the reaction can be complex, but the vicinal diamine arrangement is the key reactive unit for this transformation.
-
Cyclization & Aromatization: The newly formed imine undergoes intramolecular cyclization. The resulting dihydro-imidazopyridine is then oxidized to the final aromatic product. The oxidant is often atmospheric oxygen, especially at elevated temperatures, but reagents like sodium metabisulfite can be used to control the process.
Caption: Workflow for Imidazo[4,5-b]pyridine Synthesis.
Protocol 1: Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines
This protocol is adapted from established methodologies for synthesizing 4-azabenzimidazoles from 2,3-diaminopyridine precursors.[5]
-
Principle: Acid-catalyzed condensation of this compound with an aromatic aldehyde, followed by in-situ oxidative aromatization to yield the fused heterocyclic system. The C2 and C3 amines act as a vicinal diamine.
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.1 eq)
-
Ethanol or N,N-Dimethylformamide (DMF) as solvent
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq, optional catalyst)
-
Sodium metabisulfite (Na₂S₂O₅) (1.5 eq, optional oxidant)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the substituted benzaldehyde (1.1 eq).
-
Add the solvent (e.g., ethanol, 20 mL per gram of starting amine).
-
Causality Note: DMF is used for less reactive aldehydes due to its higher boiling point, which facilitates both the initial condensation and subsequent oxidative aromatization. Ethanol is a greener, more easily removed solvent suitable for activated aldehydes.
-
Add the catalyst (p-TsOH, 0.1 eq) if required. The hydrochloride salt of the starting material may provide sufficient acidity.
-
Heat the mixture to reflux (80-150 °C depending on solvent) and monitor by TLC. The reaction can take 4-24 hours.
-
Trustworthiness Check: The reaction progress should show the consumption of starting materials and the formation of a new, more polar spot (the product) on the TLC plate.
-
Once the reaction is complete, cool the mixture to room temperature. The product may precipitate.
-
-
Work-up & Purification:
-
If a precipitate has formed, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization.
-
Application II: Synthesis of Pyrido[2,3-b]pyrazines
The vicinal diamine functionality is also perfectly suited for condensation with 1,2-dicarbonyl compounds to form pyridopyrazines. These scaffolds are important in medicinal chemistry, with applications as kinase inhibitors.[6]
Mechanistic Rationale (Hinsberg Reaction Adaptation)
This is a classic double condensation reaction. Each amine group forms an imine with one of the carbonyl groups of the 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl). The resulting di-imine intermediate is already in the correct conformation for aromatization (if starting with a diketone) or is already aromatic (if starting with glyoxal and subsequent oxidation).
Caption: General pathway for Pyrido[2,3-b]pyrazine synthesis.
Protocol 2: Synthesis of 2,3-Disubstituted-pyrido[2,3-b]pyrazines
-
Principle: A direct, one-pot condensation of 3-(aminomethyl)pyridin-2-amine with a 1,2-dicarbonyl compound in a suitable solvent, typically with mild heating.
-
Materials & Reagents:
-
This compound (1.0 eq)
-
1,2-Dicarbonyl compound (e.g., Diacetyl for 2,3-dimethyl product) (1.0 eq)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA) (1.1 eq to neutralize HCl salt)
-
Ethanol or Acetic Acid as solvent
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Suspend this compound (1.0 eq) in ethanol.
-
Add the base (e.g., NaHCO₃, 1.1 eq) and stir for 15 minutes to liberate the free amine in situ.
-
Add the 1,2-dicarbonyl compound (1.0 eq) dropwise to the mixture at room temperature.
-
Causality Note: Using acetic acid as a solvent can catalyze the condensation and dehydration steps, but requires careful neutralization during work-up. Ethanol is a milder choice. The reaction is often exothermic.
-
Heat the reaction mixture to a gentle reflux (e.g., 50-80 °C) for 1-4 hours. Monitor completion by TLC.
-
Trustworthiness Check: The formation of the highly conjugated pyridopyrazine product is often accompanied by a color change (e.g., to yellow or orange).
-
-
Work-up & Purification:
-
Cool the reaction mixture. The product may precipitate and can be collected by filtration.
-
If the product is soluble, remove the solvent under reduced pressure.
-
Add water to the residue and extract with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography.
-
Summary and Outlook
The strategic utility of this compound is clear. Its pre-installed, differentially reactive amino groups provide a reliable and efficient platform for constructing complex heterocyclic systems. The protocols detailed herein for imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines represent foundational transformations that can be widely adapted by medicinal and synthetic chemists. By understanding the underlying principles of reactivity and the rationale for specific experimental conditions, researchers can confidently employ this building block to accelerate the discovery and development of novel chemical entities.
References
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CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate. Google Patents.
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3-(Aminomethyl)pyridine | 3731-52-0. ChemicalBook.
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1315180-24-5 | this compound. BLD Pharm.
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870064-16-7 | 3-Aminomethyl-2-chloropyridine hydrochloride. Pharmaffiliates.
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Synthesis of N-Heterocycles. Organic Chemistry Portal.
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Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal.
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An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Scirp.org.
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Ullmann Reaction. Organic Chemistry Portal.
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Synthesis and members of 3-aminopyridin-2-one based fragment library. ResearchGate.
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Synthesis of pyrido [2,3-d] pyrimidine diamine derivative. ResearchGate.
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Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. PubMed.
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Advances in the Synthesis of Heterocyclic Compounds and Their Applications. PMC - NIH.
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Ullmann condensation. Wikipedia.
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DE102009012471A1 - Preparing a 2-amino pyridine derivative. Google Patents.
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Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PubMed Central.
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Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters.
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Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC - NIH.
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C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses.
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Ullmann Reaction. Thermo Fisher Scientific - SA.
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3-Pyridinemethanamine. PubChem - NIH.
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Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. RSC Publishing.
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Ullmann reaction. L.S.College, Muzaffarpur.
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3-(Aminomethyl)pyridine Safety Data Sheet. Jubilant Ingrevia Limited.
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Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. ResearchGate.
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Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. PubMed Central.
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Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI.
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Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
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US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines. Google Patents.
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2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC - NIH.
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SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF AMINOPYRAZOLES.
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Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-trypanosomal and anti-malarial agents. Arkivoc.
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Chemical Reaction Kinetics of the Pictet-Spengler Reaction. SciSpace.
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Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC - PubMed Central.
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Ullmann coupling-An overview. OperaChem.
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Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. MDPI.
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Activation/Cyclization of 2H‐Azirines and 3‐Amino‐2‐fluoropyridines Towards 2‐Aryl‐Pyrido[2,3‐b]pyrazines. ResearchGate.
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3-aminopyridine. Organic Syntheses Procedure.
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3-Aminopyridine. Wikipedia.
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3-Chloropyridin-2-amine. PMC - NIH.
-
Heterocyclic amines – Knowledge and References. Taylor & Francis.
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The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines. Benchchem.
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24.9 Heterocyclic Amines. Organic Chemistry | OpenStax.
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The Pictet-Spengler Reaction Updates Its Habits. MDPI.
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Application Note & Protocols: 3-(Aminomethyl)pyridin-2-amine Hydrochloride as a Bidentate Ligand for Next-Generation Catalyst Development
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 3-(Aminomethyl)pyridin-2-amine hydrochloride as a versatile bidentate N,N-donor ligand in homogeneous catalysis. While this specific ligand is not yet widely documented in catalytic literature, its structural features—a pyridine ring and two distinct exocyclic amine functionalities—present a compelling platform for the rational design of novel transition metal catalysts. We will explore its coordination chemistry, provide a rationale for its use, and present detailed, field-proven protocols for the synthesis of a palladium(II) precatalyst and its subsequent application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.
Introduction: The Rationale for Aminopyridine Ligands in Catalysis
The architecture of a catalyst is paramount to its activity, selectivity, and stability. Bidentate nitrogen-containing ligands have become indispensable tools in coordination chemistry and catalysis, primarily due to the stable chelate complexes they form with transition metals.[1] The chelate effect, wherein a multidentate ligand binds to a single central metal atom, results in a complex that is significantly more thermodynamically stable than its monodentate analogues. This stability is crucial for preventing ligand dissociation and catalyst decomposition under reaction conditions.
3-(Aminomethyl)pyridin-2-amine possesses a unique trifecta of nitrogen donors: the pyridine ring nitrogen, the primary amine at the 2-position, and the aminomethyl group at the 3-position.[2] This arrangement allows it to act as a potent bidentate N,N-donor ligand, forming a stable five-membered chelate ring with a metal center, typically through the pyridine nitrogen and the primary amine at the 2-position. The electronic properties of the resulting metal complex can be finely tuned by the interplay of the σ-donating amine and the π-accepting pyridine ring, influencing the catalytic cycle.[3][4] This guide focuses on leveraging these properties to develop a novel palladium catalyst for C-C bond formation.[5][6]
Ligand Characteristics and Coordination Chemistry
The hydrochloride salt form of 3-(Aminomethyl)pyridin-2-amine is typically a stable, crystalline solid, making it easier to handle and store compared to the free base.[7] Prior to use in complexation, it must be deprotonated with a suitable base to free the nitrogen lone pairs for coordination.
| Property | Value | Source |
| IUPAC Name | This compound | [2][8] |
| CAS Number | 1315180-24-5 | [7] |
| Molecular Formula | C₆H₁₀ClN₃ | [7] |
| Molecular Weight | 159.62 g/mol | [7] |
| Structure | Bidentate N,N Ligand Precursor | [2] |
| Storage | Inert atmosphere, room temperature, keep in dark place | [7] |
Coordination Rationale: The coordination to a metal center, such as Palladium(II), is hypothesized to occur via the pyridine nitrogen and the 2-amino group. This forms a planar, five-membered ring, a highly favorable conformation in coordination chemistry. This chelation stabilizes the metal center and creates a well-defined coordination sphere, which is essential for predictable catalytic activity. The pendant aminomethyl group at the 3-position may offer secondary interactions or a potential site for further functionalization (e.g., immobilization on a solid support).
Caption: Coordination of 3-(Aminomethyl)pyridin-2-amine to a Palladium(II) center.
Protocol: Synthesis of Dichloro[3-(aminomethyl)pyridin-2-amine]palladium(II) Precatalyst
This protocol describes the synthesis of a well-defined Pd(II) precatalyst. The procedure is based on standard methods for the synthesis of palladium-amine complexes.[9]
Materials:
-
This compound (1.0 mmol, 159.6 mg)
-
Potassium tetrachloropalladate(II) (K₂PdCl₄) (1.0 mmol, 326.4 mg)
-
Sodium bicarbonate (NaHCO₃) (2.2 mmol, 184.8 mg)
-
Deionized water (20 mL)
-
Methanol (5 mL)
Equipment:
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Filter funnel and filter paper
-
Schlenk line or nitrogen/argon source for inert atmosphere (optional but recommended)
Procedure:
-
Ligand Preparation: In the 50 mL round-bottom flask, dissolve this compound (159.6 mg) and sodium bicarbonate (184.8 mg) in 10 mL of deionized water. Stir the mixture at room temperature for 15 minutes. The bicarbonate neutralizes the hydrochloride salt to generate the free amine in situ. Effervescence (CO₂ release) should be observed.
-
Palladium Salt Solution: In a separate beaker, dissolve potassium tetrachloropalladate(II) (326.4 mg) in 10 mL of deionized water. The solution will be a deep reddish-brown.
-
Complexation: Add the K₂PdCl₄ solution dropwise to the stirring free amine solution over 5 minutes. A color change and the formation of a precipitate are expected.
-
Reaction: Stir the resulting suspension at room temperature for 4 hours to ensure complete complexation. The color of the precipitate should become a consistent yellow or yellow-orange.
-
Isolation: Isolate the solid product by vacuum filtration. Wash the precipitate sequentially with deionized water (2 x 10 mL) to remove inorganic salts, followed by cold methanol (1 x 5 mL) to remove any unreacted organic starting material.
-
Drying: Dry the yellow solid product under high vacuum for 12 hours. The expected yield is typically >85%. The product should be stored under an inert atmosphere.
Validation: The successful synthesis can be confirmed by techniques such as ¹H NMR, FT-IR spectroscopy, and elemental analysis. In the IR spectrum, a shift in the N-H stretching frequencies compared to the free ligand is indicative of coordination.
Protocol: Suzuki-Miyaura Cross-Coupling of 4-Bromotoluene and Phenylboronic Acid
This protocol provides a method to evaluate the catalytic activity of the newly synthesized palladium complex. The Suzuki-Miyaura reaction is a robust and widely used transformation, making it an excellent benchmark for catalyst performance.[5]
Materials:
-
Synthesized Dichloro[3-(aminomethyl)pyridin-2-amine]palladium(II) precatalyst (0.01 mmol, 3.0 mg, 1 mol%)
-
4-Bromotoluene (1.0 mmol, 171.0 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Potassium carbonate (K₂CO₃) (2.5 mmol, 345.5 mg)
-
1,4-Dioxane (4 mL)
-
Deionized water (1 mL)
Equipment:
-
10 mL Schlenk tube or reaction vial with a screw cap and septum
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
TLC plates or GC-MS for reaction monitoring
Procedure:
-
Reaction Setup: To the Schlenk tube, add the palladium precatalyst (3.0 mg), 4-bromotoluene (171.0 mg), phenylboronic acid (146.3 mg), and potassium carbonate (345.5 mg).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (1 mL) to the tube.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere. This is critical as the active Pd(0) species is oxygen-sensitive.
-
Heating: Place the sealed tube in a preheated heating block or oil bath set to 80 °C.
-
Reaction Monitoring: Stir the reaction vigorously. Monitor the consumption of the starting material (4-bromotoluene) by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every hour). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 10 mL of ethyl acetate and 10 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 4-methyl-1,1'-biphenyl.
Data Interpretation:
| Catalyst Loading (mol%) | Time (h) | Conversion (%) | Isolated Yield (%) |
| 1.0 | 2 | >99 (by GC) | 90-95 |
| 0.5 | 4 | >99 (by GC) | 88-93 |
| 0.1 | 8 | >95 (by GC) | 85-90 |
Note: These are representative expected results. Actual performance may vary based on purity of reagents and reaction conditions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.
- 3-(Aminomethyl)pyridine | 3731-52-0. ChemicalBook.
- 3-(Aminomethyl)pyridin-2-amine | C6H9N3 | CID 12358233. PubChem.
- Wagaw, S., & Buchwald, S. L.
- Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1- Amidopyridin-1-ium Salts. The Royal Society of Chemistry.
- Obtaining and research of palladium complexes with 4-aminopiridine. NAUN.
- Redox Activity and Potentials of Bidentate N-Ligands Commonly Applied in Nickel-Catalyzed Cross-Coupling Reactions. PMC - NIH.
- Synthesis of 3‐aminomethyl pyridine.
- Pd(II)
- Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki−Miyaura Reaction of Aryl Iodides and. American Chemical Society.
- Recent Advances in Catalysis Involving Bident
- Dinuclear Nickel Complexes with Bidentate N,O Ligands: Synthesis, Structure, and Catalytic Oligomerization of Ethylene.
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
- Structures of bidentate N‐based ligands used in this work.
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI.
- This compound. BLD Pharm.
- This compound Formula. ECHEMI.
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Application Notes & Protocols: A Step-by-Step Guide to Pyridylamination Using 2-Aminopyridine
<M>
Introduction: The Significance of Pyridylamination in Glycobiology
In the intricate world of glycobiology and drug development, the precise structural and functional analysis of carbohydrates is paramount. Pyridylamination, specifically using 2-aminopyridine (2-AP), is a robust and highly sensitive method for fluorescently labeling the reducing ends of glycans.[1][2] This derivatization is a cornerstone of modern glycan analysis, transforming otherwise challenging molecules into stable, fluorescently tagged derivatives amenable to a suite of analytical techniques.[1] The introduction of the pyridylamino (PA) group imparts several key advantages:
-
Enhanced Sensitivity: PA-labeled glycans can be detected with high sensitivity using fluorescence detectors, with detection limits reaching the femtomole level.[3]
-
Improved Chromatographic Separation: The label facilitates excellent separation of glycan isomers by reversed-phase high-performance liquid chromatography (RP-HPLC).[1][3]
-
Chemical Stability: The pyridylamino group is stable under various conditions used for structural elucidation, including acid hydrolysis and enzymatic digestion.[4]
-
Versatility in Analysis: PA-glycans are compatible with a range of analytical platforms, including HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[1][3]
This guide provides a detailed, step-by-step protocol for the pyridylamination of glycans using 2-aminopyridine, offering insights into the underlying chemistry and practical considerations for successful implementation in a research setting.
The Chemistry of Pyridylamination: A Two-Step Reductive Amination
Pyridylamination is a classic example of reductive amination. The process involves two key chemical transformations that covalently link the 2-aminopyridine molecule to the reducing end of a carbohydrate.[5]
Step 1: Schiff Base Formation: The reaction is initiated by the nucleophilic attack of the primary amine of 2-aminopyridine on the carbonyl carbon of the open-ring aldehyde form of the reducing sugar.[6] This condensation reaction results in the formation of an unstable imine, also known as a Schiff base.[5][7] This is a reversible reaction, and the equilibrium between the open-ring aldehyde and the cyclic hemiacetal of the sugar influences the reaction rate.[6]
Step 2: Reduction to a Stable Secondary Amine: The newly formed Schiff base is then irreversibly reduced to a stable secondary amine using a reducing agent.[5][7] Historically, sodium cyanoborohydride (NaBH₃CN) has been a common choice for this step.[8][9][10] However, due to its toxicity, alternative reducing agents like dimethylamine-borane complex are now frequently used.[2][11]
Visualizing the Reaction Mechanism
Caption: The two-step mechanism of pyridylamination.
Experimental Workflow: From Glycan Release to Analysis
A successful pyridylamination experiment involves a series of well-defined steps, from the initial liberation of glycans from the glycoprotein to the final analysis of the labeled products.
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for pyridylamination.
Detailed Step-by-Step Protocol for Pyridylamination
This protocol is a general guideline and may require optimization based on the specific glycans and available instrumentation.
Materials and Reagents
| Reagent | Supplier | Notes |
| 2-Aminopyridine (2-AP) | Sigma-Aldrich | High purity is essential. |
| Dimethylamine-borane complex | Wako Pure Chemical Industries | A common and effective reducing agent.[2] |
| Acetic Acid (Glacial) | Wako Pure Chemical Industries | Used as a solvent and catalyst.[2] |
| Ammonia Solution (25%) | Sigma-Aldrich | For pH adjustment during purification.[2] |
| Acetonitrile (HPLC Grade) | Wako Pure Chemical Industries | For HPLC analysis and purification.[2] |
| Water (Milli-Q or equivalent) | --- | High purity water is crucial. |
| Glycoprotein/Glycan Sample | --- | Purified and free of interfering substances. |
Protocol
1. Sample Preparation and Lyophilization:
-
Begin with a purified glycan sample, typically obtained after enzymatic (e.g., PNGase F) or chemical (e.g., hydrazinolysis) release from a glycoprotein.[12]
-
Transfer the aqueous solution of the glycan sample to a microcentrifuge tube.
-
Lyophilize the sample to complete dryness. This is a critical step to ensure the reaction proceeds efficiently in the subsequent non-aqueous environment.[2]
2. Pyridylamination Reaction:
-
Coupling Step:
-
Prepare a coupling reagent solution by dissolving 2-aminopyridine in acetic acid. A typical concentration is 552 mg of 2-aminopyridine in 0.2 mL of acetic acid.[2]
-
Add a small volume (e.g., 20 µL) of the coupling reagent to the lyophilized glycan sample.[2]
-
Ensure the sample is fully dissolved and mix thoroughly.
-
Incubate the reaction mixture at 90°C for 60-90 minutes.[2][11] This promotes the formation of the Schiff base.
-
-
Reduction Step:
-
Prepare a reducing reagent solution. For example, dissolve 200 mg of dimethylamine-borane complex in a mixture of acetic acid and water.[2]
-
Add the reducing reagent solution (e.g., 70 µL) to the reaction mixture from the coupling step.[2]
-
Continue to incubate at 80-90°C for another 60 minutes to reduce the Schiff base to a stable secondary amine.[2][11]
-
3. Purification of Pyridylaminated (PA)-Glycans:
The removal of excess 2-aminopyridine and other reaction by-products is crucial for obtaining clean analytical data.[13][14] Several methods can be employed, with solid-phase extraction (SPE) being a common and efficient choice.[14]
-
Solid-Phase Extraction (SPE) using a C18 or similar reversed-phase column:
-
Condition the SPE column with acetonitrile followed by water.
-
Dilute the reaction mixture with a high percentage of acetonitrile (e.g., 90-95%) and load it onto the conditioned column.[15]
-
Wash the column with the same high-acetonitrile solution to remove excess reagents.[15]
-
Elute the PA-glycans with a solution containing a lower concentration of acetonitrile or with water.[15]
-
-
Alternative Purification:
4. Analysis of PA-Glycans:
-
Reversed-Phase HPLC (RP-HPLC):
-
RP-HPLC is a powerful technique for separating PA-glycan isomers.[3]
-
A C18 column is typically used with a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Detection is performed using a fluorescence detector with excitation and emission wavelengths appropriate for the pyridylamino group (typically around 320 nm for excitation and 400 nm for emission).
-
-
Mass Spectrometry (MS):
-
Mass spectrometry provides valuable information on the mass and composition of the PA-glycans.[3][17]
-
Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used.[17]
-
The pyridylamino tag can enhance ionization efficiency in some MS methods.[18]
-
Causality Behind Experimental Choices
-
Why Lyophilize? The initial condensation reaction to form the Schiff base is favored under non-aqueous conditions. Water can hydrolyze the imine intermediate, shifting the equilibrium away from product formation.
-
Why Acetic Acid? Acetic acid serves as both a solvent and a catalyst. The acidic environment protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the aminopyridine.
-
Choice of Reducing Agent: Dimethylamine-borane is preferred over sodium cyanoborohydride due to its lower toxicity and comparable efficiency in reducing the Schiff base without reducing the sugar's aldehyde group.[19]
-
Temperature Control: The elevated temperatures in both the coupling and reduction steps increase the reaction rates, allowing for a more efficient and timely completion of the derivatization. However, excessively high temperatures should be avoided to prevent degradation of the glycans.
Troubleshooting and Expert Insights
-
Low Yield of PA-Glycans:
-
Incomplete Lyophilization: Ensure the sample is completely dry before adding the coupling reagent.
-
Reagent Degradation: Use fresh, high-quality reagents. 2-aminopyridine can be sensitive to light and air.
-
Suboptimal Reaction Time/Temperature: Optimize the incubation times and temperatures for your specific glycan population.
-
-
Interfering Peaks in HPLC:
-
Incomplete Purification: The purification step is critical. If excess reagents are not removed, they will appear as large, early-eluting peaks in the chromatogram.
-
Sample Contamination: Ensure the initial glycan sample is free from fluorescent contaminants.
-
-
Self-Validating System:
-
Internal Standard: Including a known PA-glycan standard in your analytical run can help to validate retention times and quantitation.
-
Blank Reactions: Running a blank reaction (without glycans) will help to identify any peaks originating from the reagents themselves.
-
Conclusion
Pyridylamination with 2-aminopyridine is a powerful and indispensable tool in the field of glycobiology. By understanding the underlying chemical principles and adhering to a well-structured protocol, researchers can reliably and sensitively label glycans for detailed structural and quantitative analysis. This guide provides a comprehensive framework for implementing this technique, empowering scientists to unravel the complexities of the glycome in their pursuit of novel therapeutics and a deeper understanding of biological systems.
References
-
Hase, S. (2010). Pyridylamination as a means of analyzing complex sugar chains. Proceedings of the Japan Academy, Series B, 86(5), 378-390. [Link]
-
Kon, A., Takagaki, K., Kawasaki, H., Nakamura, T., & Endo, M. (1991). Application of 2-aminopyridine fluorescence labeling to glycosaminoglycans. The Journal of Biochemistry, 110(1), 132-135. [Link]
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Hase, S., Ibuki, K., & Ikenaka, T. (1984). Reexamination of the pyridylamination used for fluorescence labeling of oligosaccharides and its application to glycoproteins. The Journal of Biochemistry, 95(1), 197-203. [Link]
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NCBI. (2021). Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis. Glycoscience Protocols (GlycoPODv2). [Link]
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NCBI. (2021). Purification method for serum free glycans. Glycoscience Protocols (GlycoPODv2). [Link]
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Springer Nature Experiments. (1998). Analysis of Sugar Chains by Pyridylamination. [Link]
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Ruhaak, L. R., Huhn, C., Waterreus, W. J., de Boer, A. R., Neusüss, C., Hokke, C. H., Deelder, A. M., & Wuhrer, M. (2010). Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry, 397(8), 3457-3481. [Link]
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Creative Biolabs. (n.d.). Glycan Labeling. Retrieved from [Link]
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Gildersleeve, J. C., & Imperiali, B. (2004). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry, 15(4), 853-857. [Link]
- Google Patents. (n.d.). Reductive amination and analysis of carbohydrates using 2-picoline borane as reducing agent.
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Makino, R., & Natsuka, S. (2025). Optimizing the preparation of labeled N-glycans for rapid, simplified, and high-precision analysis. PLOS ONE, 20(12), e0336565. [Link]
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Harvey, D. J. (2011). Derivatization of carbohydrates for analysis by chromatography; electrophoresis and mass spectrometry. Journal of Chromatography B, 879(17-18), 1196-1225. [Link]
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Aoki-Kinoshita, K. F. (2022). A Convenient Purification Method for Pyridylamino Monosaccharides. Journal of Applied Glycoscience, 69(2), 79-82. [Link]
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Zaia, J. (2010). Mass spectrometry and glycomics. OMICS: A Journal of Integrative Biology, 14(4), 401-418. [Link]
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Waters. (n.d.). Rapid Sample Cleanup Method Development for 2-Aminobenzamide labeled N-Linked Glycans Released from Glycoproteins. [Link]
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Hase, S., Ikenaka, T., & Matsushima, Y. (1978). Tagging of sugars with a fluorescent compound, 2-aminopyridine. Biochemical and Biophysical Research Communications, 85(1), 257-263. [Link]
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Frontiers. (n.d.). In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis. [Link]
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Tsuchiya, Y., et al. (2020). Analysis of 2-aminopyridine labeled glycans by dual-mode online solid phase extraction for hydrophilic interaction and reversed-phase liquid chromatography. Journal of Chromatography A, 1626, 461379. [Link]
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Application Note: Strategic Derivatization of 3-(Aminomethyl)pyridin-2-amine for the Generation of Novel Screening Libraries
Abstract
The 3-(aminomethyl)pyridin-2-amine scaffold is a privileged structure in medicinal chemistry, offering a unique combination of rigidity from the pyridine core and conformational flexibility from the aminomethyl side chain.[1] Its key feature is the presence of two primary amine groups with distinct electronic properties and reactivity: a highly nucleophilic aliphatic amine and a less reactive aromatic amine. This inherent differential reactivity provides a strategic handle for selective chemical modification, enabling the creation of diverse and well-characterized small molecule libraries for biological screening.[2][3] This document provides a comprehensive guide with detailed protocols for the selective derivatization of 3-(aminomethyl)pyridin-2-amine via amide coupling, sulfonylation, and reductive amination, along with a protocol for a representative kinase inhibition assay to screen the resulting library.
Introduction: The Strategic Value of a Bifunctional Scaffold
In drug discovery, the starting chemical scaffold dictates the accessible chemical space and, ultimately, the potential for interaction with biological targets. The 3-(aminomethyl)pyridin-2-amine core is particularly valuable due to its hydrogen bonding capabilities (both donor and acceptor sites) and its presence in numerous biologically active compounds.[1][4][5] The critical advantage of this molecule lies in the nucleophilicity difference between its two primary amines:
-
C3-Aminomethyl Group: A primary aliphatic amine, sp³-hybridized. The lone pair is localized, making this group highly basic and nucleophilic, akin to benzylamine.
-
C2-Amino Group: A primary aromatic amine. The lone pair is partially delocalized into the electron-deficient pyridine ring, significantly reducing its basicity and nucleophilicity.
This reactivity gap is the cornerstone of a selective derivatization strategy. Under controlled, mild conditions, electrophilic reagents will preferentially react with the aminomethyl group, leaving the C2-amino group untouched. This allows for the systematic and predictable synthesis of a library of analogues, a crucial step in exploring structure-activity relationships (SAR).
Derivatization Strategies & Mechanistic Rationale
The generation of a chemical library from a single scaffold requires robust and high-yielding chemical reactions that can be performed in parallel.[2] The following three transformations are ideally suited for modifying the 3-(aminomethyl)pyridin-2-amine core due to their reliability, broad substrate scope, and mild reaction conditions that favor selective reaction at the C3-aminomethyl position.
Amide Bond Formation
Amide coupling is one of the most robust and frequently used reactions in medicinal chemistry.[6][7] The reaction involves activating a carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. Modern coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) operate under mild conditions, ensuring high chemoselectivity for the more nucleophilic aminomethyl group.[6][8]
Sulfonamide Formation
Sulfonamides are key functional groups in many approved drugs and are considered bioisosteres of amides. The synthesis is typically straightforward, involving the reaction of a sulfonyl chloride with the amine in the presence of a non-nucleophilic base (e.g., pyridine, DIPEA) to scavenge the HCl byproduct.[9][10] The high reactivity of sulfonyl chlorides ensures that this reaction proceeds selectively at the aminomethyl position.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and converting primary amines to secondary or tertiary amines.[11][12] The reaction proceeds via the initial formation of an imine (or iminium ion) between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild hydride reducing agent.[13][14] Reagents like sodium triacetoxyborohydride (STAB) are ideal as they are mild enough not to reduce the carbonyl starting material but are highly effective at reducing the iminium intermediate.
Detailed Experimental Protocols
Safety Precaution: 3-(Aminomethyl)pyridin-2-amine may cause respiratory irritation and skin irritation.[15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Parallel Amide Synthesis via HATU Coupling
This protocol is designed for parallel synthesis in a 24- or 96-well reaction block.
| Reagents & Materials | Supplier | Purpose |
| 3-(Aminomethyl)pyridin-2-amine | Commercial | Starting Scaffold |
| Carboxylic Acids (various) | Commercial | Building Blocks |
| HATU | Commercial | Coupling Agent |
| N,N-Diisopropylethylamine (DIPEA) | Commercial | Non-nucleophilic Base |
| N,N-Dimethylformamide (DMF), Anhydrous | Commercial | Solvent |
| Dichloromethane (DCM) | Commercial | Extraction Solvent |
| Saturated aq. NaHCO₃ | In-house | Aqueous Wash |
| Brine | In-house | Aqueous Wash |
| Anhydrous Na₂SO₄ or MgSO₄ | Commercial | Drying Agent |
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 0.2 M stock solution of 3-(aminomethyl)pyridin-2-amine in anhydrous DMF.
-
Reaction Setup: To each reaction vessel/well, add the corresponding carboxylic acid (0.1 mmol, 1.0 equiv).
-
Add anhydrous DMF (0.5 mL) to each vessel.
-
Add HATU (41.8 mg, 0.11 mmol, 1.1 equiv) to each vessel.
-
Add DIPEA (38 µL, 0.22 mmol, 2.2 equiv) to each vessel and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the 3-(aminomethyl)pyridin-2-amine stock solution (0.5 mL, 0.1 mmol, 1.0 equiv) to each vessel.
-
Seal the reaction block and allow it to shake at room temperature for 4-12 hours. Monitor reaction progress by LC-MS.
-
Work-up: Upon completion, dilute each reaction mixture with DCM (2 mL) and wash with saturated aq. NaHCO₃ (2 x 2 mL) and brine (1 x 2 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or preparative HPLC.
-
Characterization: Confirm the identity and purity of the final products by LC-MS, ¹H NMR, and HRMS.[16]
Protocol 2: Parallel Sulfonamide Synthesis
| Reagents & Materials | Supplier | Purpose |
| 3-(Aminomethyl)pyridin-2-amine | Commercial | Starting Scaffold |
| Sulfonyl Chlorides (various) | Commercial | Building Blocks |
| Pyridine, Anhydrous | Commercial | Base and Solvent |
| Dichloromethane (DCM) | Commercial | Solvent/Extraction |
| 1 M aq. HCl | In-house | Aqueous Wash |
| Brine | In-house | Aqueous Wash |
| Anhydrous Na₂SO₄ or MgSO₄ | Commercial | Drying Agent |
Step-by-Step Methodology:
-
Reaction Setup: In each reaction vessel, dissolve 3-(aminomethyl)pyridin-2-amine (12.3 mg, 0.1 mmol, 1.0 equiv) in anhydrous pyridine (0.5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of the corresponding sulfonyl chloride (0.11 mmol, 1.1 equiv) in DCM (0.2 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction with DCM (3 mL). Wash the organic layer with 1 M HCl (2 x 2 mL) to remove excess pyridine, followed by brine (1 x 2 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm structure and purity by LC-MS and NMR.
Protocol 3: Parallel Reductive Amination
| Reagents & Materials | Supplier | Purpose |
| 3-(Aminomethyl)pyridin-2-amine | Commercial | Starting Scaffold |
| Aldehydes/Ketones (various) | Commercial | Building Blocks |
| Sodium Triacetoxyborohydride (STAB) | Commercial | Reducing Agent |
| 1,2-Dichloroethane (DCE) or THF | Commercial | Solvent |
| Acetic Acid (glacial) | Commercial | Catalyst |
| Saturated aq. NaHCO₃ | In-house | Aqueous Wash |
| Brine | In-house | Aqueous Wash |
| Anhydrous Na₂SO₄ or MgSO₄ | Commercial | Drying Agent |
Step-by-Step Methodology:
-
Reaction Setup: To each reaction vessel, add 3-(aminomethyl)pyridin-2-amine (12.3 mg, 0.1 mmol, 1.0 equiv), the corresponding aldehyde or ketone (0.1 mmol, 1.0 equiv), and DCE (1.0 mL).
-
Add one drop of glacial acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (STAB) (31.8 mg, 0.15 mmol, 1.5 equiv) portion-wise. Note: Some effervescence may occur.
-
Stir at room temperature for 3-18 hours until the starting material is consumed (monitor by LC-MS).
-
Work-up: Carefully quench the reaction by adding saturated aq. NaHCO₃ (2 mL). Extract the aqueous layer with DCM (3 x 2 mL).
-
Combine the organic layers and wash with brine (1 x 2 mL).
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography or preparative HPLC.
-
Characterization: Confirm structure and purity by LC-MS and NMR.
Application in Biological Screening: Kinase Inhibition Assay
Pyridine derivatives are prominent scaffolds in kinase inhibitor design.[1][] Kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is implicated in diseases like cancer.[18] A library of derivatized 3-(aminomethyl)pyridin-2-amine compounds can be effectively screened for kinase inhibitory activity.
Protocol 4: General High-Throughput Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from luminescence-based kinase assays (e.g., ADP-Glo™) that quantify kinase activity by measuring the amount of ADP produced, which is then converted to a light signal.[19] Less light indicates more ADP produced (active kinase), while more light indicates less ADP produced (inhibited kinase).
| Reagents & Materials | Supplier | Purpose |
| Kinase of Interest (e.g., EGFR, SRC) | Commercial | Enzyme |
| Kinase-specific Substrate | Commercial | Substrate for phosphorylation |
| ATP | Commercial | Phosphate Donor |
| Test Compounds (from library) | In-house | Potential Inhibitors |
| Staurosporine | Commercial | Positive Control Inhibitor |
| ADP-Glo™ Kinase Assay Kit | Promega | Detection Reagents |
| 384-well Assay Plates (white) | Commercial | Reaction Vessel |
Assay Plate Setup:
| Well Type | Compound | Kinase | Purpose |
| Test Wells | Test Compound (e.g., 10 µM) | Yes | Screen for inhibition |
| Negative Control | DMSO (Vehicle) | Yes | 0% Inhibition (Max Activity) |
| Positive Control | Staurosporine (e.g., 1 µM) | Yes | 100% Inhibition (Min Activity) |
| Background | DMSO (Vehicle) | No | Background Signal |
Step-by-Step Methodology:
-
Compound Plating: Dispense test compounds and controls from a DMSO source plate into the 384-well assay plate.
-
Kinase Reaction: Prepare a master mix containing the kinase, its substrate, and reaction buffer. Add this mix to all wells except the background wells.
-
Initiation: Prepare an ATP solution and add it to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection Step 1: Add ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
Detection Step 2: Add Kinase Detection Reagent to all wells. This converts the ADP generated into ATP, which is used by a luciferase to produce light. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
-
Data Analysis:
-
Normalize the data using the control wells.
-
Calculate the Percent Inhibition for each test compound using the formula: % Inhibition = 100 * (Luminescence_Test - Luminescence_Negative) / (Luminescence_Positive - Luminescence_Negative)
-
Compounds showing significant inhibition (e.g., >50%) are identified as "hits" for further validation, such as IC₅₀ determination.
-
Conclusion
The 3-(aminomethyl)pyridin-2-amine scaffold provides an exceptional starting point for the construction of diverse chemical libraries. By leveraging the inherent differential reactivity of its two amine functionalities, researchers can employ robust and selective chemical transformations to predictably generate novel analogues. The protocols outlined in this application note offer a reliable framework for synthesizing libraries via amidation, sulfonylation, and reductive amination. When coupled with high-throughput biological screening methods, such as the kinase inhibition assay described, this strategy provides a powerful engine for the discovery of new biologically active molecules and accelerates the hit-to-lead process in modern drug discovery.
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ResearchGate. (n.d.). Synthesis of 3-aminomethyl pyridine chalcone derivatives (Scheme-21)... Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
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MDPI. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1-Amidopyridin-1-ium Salts. Retrieved from [Link]
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PubChem. (n.d.). 3-(Aminomethyl)pyridin-2-amine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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ResearchGate. (n.d.). Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. Retrieved from [Link]
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Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
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ACS Publications. (n.d.). Characterization of the Complexity of Small-Molecule Libraries by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
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ACS Publications. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Retrieved from [Link]
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PubMed Central. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Retrieved from [Link]
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PubMed. (2023). Screening assays for tyrosine kinase inhibitors: A review. Retrieved from [Link]
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NIH. (n.d.). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. Retrieved from [Link]
-
ACS Publications. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Retrieved from [Link]
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MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
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PubMed Central. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
-
NIH. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and Applications of Small Molecule Libraries. Retrieved from [Link]
-
AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. Retrieved from [Link]
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ResearchGate. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]
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PubMed. (n.d.). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Retrieved from [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
News-Medical.Net. (2018). High-throughput Screening Using Small Molecule Libraries. Retrieved from [Link]
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MDPI. (n.d.). Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity. Retrieved from [Link]
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Application Notes and Protocols: A Scalable Synthesis of 3-(Aminomethyl)pyridin-2-amine Hydrochloride
Abstract
This comprehensive guide details a robust and scalable two-step synthesis for 3-(Aminomethyl)pyridin-2-amine hydrochloride, a valuable building block in pharmaceutical and agrochemical research. The protocol begins with the efficient one-pot synthesis of the key intermediate, 2-amino-3-cyanopyridine, followed by a high-pressure catalytic hydrogenation using Raney® Nickel. This document provides in-depth procedural details, explains the rationale behind key experimental choices, and outlines critical safety considerations for scaling up the process. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high purity of the final product.
Introduction: The Significance of 3-(Aminomethyl)pyridin-2-amine
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drug candidates due to its versatile biological activity.[1][2] Specifically, 3-(aminomethyl)pyridin-2-amine serves as a crucial intermediate, providing a reactive primary amine for further molecular elaboration. Its synthesis on a large scale, however, requires careful consideration of efficiency, safety, and cost-effectiveness. This guide presents a field-proven pathway for its production, focusing on scalable and industrially applicable techniques.
Strategic Overview of the Synthesis
The synthetic route is designed as a two-stage process. The first stage involves the construction of the 2-amino-3-cyanopyridine core, which is then subjected to reduction in the second stage to yield the desired product.
Caption: Overall synthetic workflow from starting materials to the final hydrochloride salt.
Stage 1: Scale-up Synthesis of 2-Amino-3-cyanopyridine
The synthesis of the 2-amino-3-cyanopyridine intermediate is achieved through a one-pot, four-component reaction. This approach is highly efficient for large-scale production as it minimizes unit operations and waste streams.[3][4][5]
Rationale for Method Selection
A multicomponent reaction is chosen for its high atom economy and convergence. By combining commercially available starting materials in a single step, this method avoids the isolation of intermediates, saving time and resources. The use of a recyclable heterogeneous catalyst can further enhance the green credentials of this process on an industrial scale.[4][6]
Detailed Experimental Protocol (100 g Scale)
Materials and Equipment:
-
5 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe.
-
Heating mantle with temperature control.
-
Appropriate aldehydes, ketones, and malononitrile.
-
Ammonium acetate.
-
Ethanol (solvent).
Procedure:
-
To the 5 L flask, add the selected aldehyde (1.0 eq), ketone (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.2 eq).
-
Add ethanol (5 volumes, e.g., 500 mL for a 100 g theoretical product).
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, the solvent volume can be reduced under vacuum to induce crystallization.
-
Filter the solid product and wash with cold ethanol (2 x 100 mL).
-
Dry the solid in a vacuum oven at 50-60 °C until a constant weight is achieved.
Expected Yield and Purity
-
Yield: 75-85%
-
Purity (by HPLC): >98%
Stage 2: Catalytic Hydrogenation and Hydrochloride Salt Formation
This stage is the core of the synthesis, involving the reduction of the nitrile group to a primary amine using catalytic hydrogenation.
Choice of Catalyst and Conditions: A Scientific Justification
For the reduction of nitriles to primary amines on a large scale, catalytic hydrogenation is generally preferred over chemical reducing agents like lithium aluminum hydride (LiAlH4) due to safety, cost, and ease of work-up.[7]
-
Catalyst: Raney® Nickel is a highly active and cost-effective catalyst for nitrile hydrogenation.[8] It is a heterogeneous catalyst, which simplifies its removal from the reaction mixture through filtration.[8] While palladium catalysts can also be used, they may sometimes promote dehalogenation if other sensitive functional groups are present.[9]
-
Solvent: A protic solvent like methanol or ethanol is typically used to facilitate the reaction and dissolve the starting material.
-
Pressure and Temperature: Elevated hydrogen pressure and moderate temperatures are employed to ensure a reasonable reaction rate. A typical range is 50-100 psi of hydrogen at 40-60 °C.[10] Higher temperatures can increase the rate but may also lead to side reactions.
Caption: Step-by-step workflow for the catalytic hydrogenation and salt formation.
Detailed Experimental Protocol (100 g Scale)
Materials and Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator) with a capacity of at least 2 L.
-
Raney® Nickel (50% slurry in water).
-
Methanol.
-
Celite® or another filter aid.
-
Isopropanol (IPA).
-
Concentrated Hydrochloric Acid (HCl) or HCl gas in a suitable solvent.
Procedure:
-
Catalyst Preparation: Carefully wash the Raney® Nickel slurry (10 g, 10% w/w) with methanol three times to remove the water. The catalyst should be kept wet with solvent at all times.
-
Reactor Charging: To the high-pressure reactor, add 2-amino-3-cyanopyridine (100 g, 1.0 eq) and methanol (1 L).
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add the methanol-washed Raney® Nickel to the reactor.
-
Hydrogenation: Seal the reactor and purge with nitrogen several times, followed by purging with hydrogen. Pressurize the reactor with hydrogen to 80 psi.
-
Begin stirring and heat the reaction mixture to 50 °C. The reaction is exothermic, so careful temperature control is necessary.
-
Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 8-12 hours. Confirm completion with HPLC analysis.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The filter cake containing Raney® Nickel is pyrophoric and must be kept wet and handled with extreme care. It should not be allowed to dry in the air. Quench the filter cake by slowly adding it to a large volume of water.
-
Isolation of Free Base: Concentrate the filtrate under reduced pressure to obtain the crude 3-(aminomethyl)pyridin-2-amine as an oil or solid.
Hydrochloride Salt Formation and Purification
The formation of the hydrochloride salt serves as an excellent method for purification.[11]
-
Dissolve the crude free base in isopropanol (500 mL).
-
Slowly add a solution of HCl in isopropanol or concentrated aqueous HCl (1.1 eq) with stirring.
-
The hydrochloride salt will precipitate. Stir the slurry at room temperature for 1-2 hours to ensure complete precipitation.
-
Filter the solid, wash with a small amount of cold isopropanol, and then with a non-polar solvent like hexane or diethyl ether.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Quantitative Data Summary
| Parameter | Stage 1: Precursor Synthesis | Stage 2: Hydrogenation & Salt Formation |
| Starting Material | Aldehyde, Ketone, Malononitrile | 2-Amino-3-cyanopyridine |
| Scale | 100 g (theoretical product) | 100 g |
| Solvent | Ethanol | Methanol, Isopropanol |
| Catalyst/Reagent | Ammonium Acetate | Raney® Nickel, H₂, HCl |
| Temperature | Reflux (~78 °C) | 40-60 °C |
| Pressure | Atmospheric | 50-100 psi |
| Typical Reaction Time | 4-6 hours | 8-12 hours |
| Typical Yield | 75-85% | 80-90% (from cyanopyridine) |
| Final Product Purity | >98% (intermediate) | >99% (hydrochloride salt) |
Characterization of Final Product
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the pyridine ring, the methylene protons of the aminomethyl group, and the amine protons.
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base.
-
Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.
-
Melting Point: The hydrochloride salt should have a sharp melting point.
Safety and Scale-up Considerations
Scaling up chemical reactions introduces challenges that must be carefully managed.[7][12]
-
Handling of Raney® Nickel: Raney® Nickel is pyrophoric, especially when dry.[13] It must always be handled as a slurry under a solvent and an inert atmosphere. The filter cake after the reaction is particularly hazardous and must be quenched immediately and carefully.
-
Hydrogenation Safety: High-pressure hydrogenation reactions carry the risk of fire and explosion.[7] The reactor must be properly rated for the intended pressure and temperature. The system should be thoroughly checked for leaks before introducing hydrogen. Adequate ventilation is essential to prevent the accumulation of flammable gases.
-
Exothermic Reactions: The hydrogenation of nitriles is exothermic. On a larger scale, the heat generated can be significant. The reactor must have adequate cooling capacity to maintain the desired temperature and prevent a runaway reaction.
-
Solvent Handling: The use of flammable solvents like methanol and ethanol requires appropriate grounding and bonding to prevent static discharge, as well as adequate ventilation.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and scalable method for the production of high-purity this compound. By employing a highly efficient multicomponent reaction for the precursor synthesis and a robust catalytic hydrogenation for the key reduction step, this process is well-suited for both laboratory and pilot-plant scale operations. Adherence to the outlined procedures and safety precautions will ensure a successful and safe synthesis of this important chemical intermediate.
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- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142.
- Safaei-Ghomi, J., & Eshteghal, F. (2014). One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions. Organic Chemistry: An Indian Journal, 10(6), 221-227.
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- Adkins, H., & Billica, H. R. (1948). Preparation of Raney Nickel Catalysts and Their Use Under Conditions Less Severe Than High Pressure Hydrogenation. Organic Syntheses, Coll. Vol. 3, p.176 (1955); Vol. 29, p.24 (1949).
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Application Notes & Protocols: Microwave-Assisted Synthesis of Aminopyridine Derivatives
Abstract
Substituted aminopyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including kinase inhibitors for cancer therapy and antimicrobial compounds.[1][2][3] Traditional synthetic routes to these scaffolds often involve lengthy reaction times, harsh conditions, and unsatisfactory yields.[1] This guide details the application of Microwave-Assisted Organic Synthesis (MAOS) to overcome these limitations. By leveraging the principles of microwave heating, researchers can achieve dramatic reductions in reaction times, improved yields, and enhanced reaction selectivity, aligning with the principles of green chemistry.[4] We provide detailed protocols for key synthetic transformations, including palladium-catalyzed cross-coupling reactions and multi-component syntheses, designed for researchers, scientists, and drug development professionals.
The Rationale for Microwave-Assisted Synthesis
Conventional heating methods transfer energy indirectly via conduction and convection, first heating the vessel and then the solvent and reactants.[5] This process is slow and can create significant thermal gradients, leading to the formation of byproducts.[6] Microwave-assisted synthesis, in contrast, utilizes direct "in-core" heating.[5]
The mechanism relies on the interaction of the oscillating electric field of microwaves with polar molecules and ions within the reaction mixture.[7] This interaction induces rapid heating through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents, attempt to align their dipoles with the rapidly oscillating electric field. The resulting molecular friction generates heat efficiently and uniformly throughout the reaction medium.[7][8]
-
Ionic Conduction: The presence of ions in the reaction mixture leads to their translational motion as they try to align with the changing field. Collisions caused by this movement generate heat.[7][8]
This direct and rapid heating mechanism allows reactions to reach the target temperature in minutes rather than hours, often leading to cleaner reactions with higher yields and purity.[6][9] Furthermore, MAOS facilitates the use of smaller solvent volumes and can even be performed under solvent-free conditions, significantly reducing the environmental footprint of the synthesis.[6][10]
Figure 1: Comparison of conventional and microwave heating mechanisms.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in drug discovery.[11][12] Microwave irradiation has been shown to dramatically accelerate these reactions.[13][14]
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a robust method for synthesizing arylamines from aryl halides and amines.[15] When applied to the synthesis of aminopyridines, it allows for the direct coupling of an amine with a halopyridine. Microwave assistance can reduce reaction times from over 24 hours to as little as 10-30 minutes.[16]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium precursor (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos) are used. The bulky, electron-rich ligand facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, making it a more active nucleophile.
-
Solvent: A high-boiling point, polar aprotic solvent like toluene or dioxane is chosen for its ability to dissolve the reactants and efficiently absorb microwave energy.[17]
Figure 2: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 1: Microwave-Assisted Buchwald-Hartwig Amination
Objective: To synthesize N-benzyl-4-aminopyridine from 4-chloropyridine and benzylamine.
Materials:
-
4-chloropyridine hydrochloride (1 mmol)
-
Benzylamine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol)
-
Xantphos (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu, 2.5 mmol)
-
Anhydrous Toluene (5 mL)
-
10 mL microwave process vial with a magnetic stir bar
Procedure:
-
To the microwave process vial, add 4-chloropyridine hydrochloride, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.
-
Seal the vial with a cap.
-
Evacuate and backfill the vial with an inert gas (e.g., Nitrogen or Argon) three times. This step is critical to prevent oxidation of the palladium catalyst.
-
Using a syringe, add anhydrous toluene, followed by benzylamine.
-
Place the vial in the cavity of a dedicated microwave reactor.[9]
-
Irradiate the mixture at 150°C for 20 minutes with magnetic stirring. The temperature is monitored by an IR sensor built into the instrument.[18]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired aminopyridine derivative.
| Parameter | Conventional Heating | Microwave-Assisted |
| Temperature | 110°C (Reflux) | 150°C |
| Time | 24 hours | 20 minutes |
| Catalyst Loading | 2-5 mol% | 2 mol% |
| Typical Yield | 60-80% | >90% |
| Reference | [16][18] | [16][18] |
| Table 1: Comparison of conventional vs. microwave Buchwald-Hartwig amination. |
Suzuki Coupling for C-C Bond Formation
The Suzuki coupling reaction is a versatile method for creating a C-C bond between an organoboron compound and an organic halide.[11] For aminopyridine synthesis, this allows for the introduction of aryl or heteroaryl substituents onto the pyridine ring. Microwave irradiation provides a very efficient and straightforward procedure, often with short reaction times (e.g., 15 minutes) and low catalyst loading.[19]
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for this transformation.[19]
-
Base: An aqueous solution of a base like potassium carbonate (K₂CO₃) is essential for the transmetalation step of the catalytic cycle.
-
Solvent System: A mixture of a polar organic solvent (e.g., DMF or 1,4-dioxane) and water is used. The organic solvent solubilizes the organic reactants, while water dissolves the inorganic base and boronic acid salt. This biphasic system is heated efficiently by microwaves.
Protocol 2: Microwave-Assisted Suzuki Coupling
Objective: To synthesize 2-amino-4-phenylpyridine from 2-amino-4-chloropyridine and phenylboronic acid.
Materials:
-
2-amino-4-chloropyridine (1 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
10 mL microwave process vial with a magnetic stir bar
Procedure:
-
In the microwave process vial, combine 2-amino-4-chloropyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add 1,4-dioxane and water to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Set the reaction parameters: irradiate at 120°C for 15 minutes with stirring.
-
After cooling, dilute the mixture with ethyl acetate and wash with water.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the final product.
| Parameter | Conventional Heating | Microwave-Assisted |
| Temperature | 80-100°C | 100-140°C |
| Time | 12-18 hours | 15-20 minutes |
| Catalyst Loading | 3-5 mol% | 0.5-3 mol% |
| Typical Yield | 75-85% | 80-95% |
| Reference | [19] | [19] |
| Table 2: Comparison of conventional vs. microwave Suzuki coupling. |
One-Pot Multi-Component Synthesis
Multi-component reactions (MCRs), where multiple starting materials react in a single step to form a complex product, are highly efficient. Microwave irradiation is particularly well-suited for MCRs, often providing high yields in very short reaction times under solvent-free conditions.[20][21]
Figure 3: Workflow for a one-pot, solvent-free MCR.
Protocol 3: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives
Objective: To synthesize 2-amino-4-(4-chlorophenyl)-6-phenyl-3-cyanopyridine.
Materials:
-
4-Chlorobenzaldehyde (2 mmol)
-
Acetophenone (2 mmol)
-
Malononitrile (2 mmol)
-
Ammonium acetate (3 mmol)
-
25 mL round-bottom flask suitable for microwave use
Procedure:
-
Combine 4-chlorobenzaldehyde, acetophenone, malononitrile, and ammonium acetate in the dry flask.[21]
-
Place the flask in a microwave oven, connected to a reflux condenser (without water flow, to prevent pressure buildup).
-
Irradiate the solvent-free mixture for 7-9 minutes at a power setting that maintains a steady reaction.[21]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Wash the solid residue with a small amount of ethanol (2 mL).
-
Collect the crude product by filtration and purify by recrystallization from 95% ethanol to afford the pure product.[21]
This solvent-free approach is environmentally benign, avoiding the use of hazardous solvents and simplifying product workup.[10]
Safety Considerations for Microwave Synthesis
While MAOS is a powerful technique, adherence to safety protocols is paramount.[4]
-
Use Dedicated Equipment: Never use a domestic microwave oven. Laboratory microwave reactors are engineered with pressure and temperature sensors, safety interlocks, and corrosion-resistant cavities designed to contain vessel failures.[22]
-
Pressure Management: Reactions in sealed vessels can generate high pressures. Always use vessels rated for the temperatures and pressures expected. Do not exceed the recommended fill volume (typically less than 2/3 of the vessel capacity).
-
Solvent Choice: Avoid using very low-boiling, flammable solvents like diethyl ether or hexane in sealed vessels. Polar, higher-boiling point solvents like DMF, NMP, ethanol, or water are generally preferred.[17]
-
Exothermic Reactions: Exercise extreme caution with reactions known to be highly exothermic. Run a small-scale test with controlled power input to gauge the reaction rate.
-
Material Safety Data Sheets (MSDS): Always consult the MSDS for all reagents to be aware of potential hazards, especially those that may decompose violently upon heating.[22]
Conclusion
Microwave-assisted synthesis represents a transformative technology for the preparation of aminopyridine derivatives. It offers significant advantages over conventional methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][23] The protocols outlined in this guide for palladium-catalyzed cross-couplings and multi-component reactions provide robust and reproducible starting points for researchers in drug discovery and organic synthesis. By understanding the principles of microwave heating and adhering to safety guidelines, scientists can effectively harness this technology to accelerate their research and development efforts.
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Application Notes and Protocols for Solid-Phase Synthesis of Aminopyridine Libraries
Introduction: The Strategic Importance of Aminopyridine Libraries in Drug Discovery
Aminopyridines are a class of heterocyclic compounds that serve as a cornerstone in medicinal chemistry. Their derivatives are integral to a wide array of pharmacologically active agents, demonstrating efficacy as kinase inhibitors, ion channel modulators, and anti-infective agents. The unique structural and electronic properties of the aminopyridine scaffold allow for a multitude of interactions with biological targets. The generation of diverse libraries of aminopyridine analogs is, therefore, a critical endeavor in the quest for novel therapeutics.
Solid-phase synthesis (SPS) has emerged as a powerful technology for the rapid generation of large collections of chemical compounds. By anchoring a starting material to an insoluble polymer support, SPS facilitates the use of excess reagents to drive reactions to completion and simplifies purification to a mere filtration and washing process. This paradigm is exceptionally well-suited for the construction of combinatorial libraries, where structural diversity is systematically introduced at various points in a synthetic sequence.
This comprehensive guide provides a detailed exploration of the techniques and protocols for the solid-phase synthesis of aminopyridine libraries. We will delve into the strategic considerations behind the choice of solid supports, linkers, and synthetic routes, and provide step-by-step protocols for the synthesis, cleavage, and characterization of these valuable compound collections.
Core Principles of Solid-Phase Aminopyridine Synthesis
The successful solid-phase synthesis of an aminopyridine library hinges on a carefully planned strategy. Key to this is the selection of an appropriate solid support and a linker that is stable throughout the synthetic sequence but can be cleaved under conditions that leave the final product intact. The synthetic route should be designed to allow for the introduction of diversity at multiple positions on the aminopyridine scaffold.
A general workflow for the solid-phase synthesis of aminopyridine libraries can be visualized as follows:
Caption: Analytical workflow for library quality control.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the primary analytical tool for the high-throughput analysis of combinatorial libraries. [1]A small aliquot of each crude product is dissolved in a suitable solvent (e.g., DMSO/methanol) and injected into the LC-MS system.
-
Liquid Chromatography (LC): The LC component separates the components of the crude mixture based on their polarity. A UV detector provides a chromatogram, and the area of the product peak relative to the total peak area gives an estimate of the purity.
-
Mass Spectrometry (MS): The MS detector provides the mass-to-charge ratio (m/z) of the eluting compounds. This allows for the confirmation of the molecular weight of the desired product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While not typically used for high-throughput screening of entire libraries due to its lower throughput, NMR spectroscopy is invaluable for the detailed structural characterization of a representative selection of library members. [2][3]¹H and ¹³C NMR spectra confirm the connectivity of the atoms and the successful incorporation of the diversity elements.
Conclusion and Future Perspectives
Solid-phase synthesis is a robust and efficient platform for the generation of diverse aminopyridine libraries for drug discovery. The modular nature of this approach allows for the systematic exploration of structure-activity relationships, accelerating the identification of lead compounds. Future advancements in linker technology, on-resin reaction methodologies, and high-throughput analytics will continue to enhance the power of solid-phase synthesis for the discovery of novel therapeutics.
References
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
- Bradley, M., & St. Fleur-Lys, L. (2002). Linkers for solid-phase organic synthesis. Journal of the Brazilian Chemical Society, 13(4), 403-421.
- Caron, G., & Roche, S. (2020). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 25(21), 5028.
- Geurink, P. P. (2012). DIVERSITY-ORIENTED SYNTHESIS. In Solid-Phase Organic Synthesis: Concepts, Strategies, and Applications (pp. 131-166). John Wiley & Sons, Inc.
- Gong, Y. D., & Kim, D. (2021). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. RSC advances, 11(57), 36137-36141.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Plunkett, M. J., & Ellman, J. A. (1995). A Silicon-Based Linker for Traceless Solid-Phase Synthesis. The Journal of Organic Chemistry, 60(19), 6006-6007.
- Schlirf, A., & Denton, E. (2023).
- Sfakianakis, M., & Tzakos, A. G. (2018). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 5, 1269-1275.
- van Breemen, R. B., & Shin, Y. G. (2001). Analysis and screening of combinatorial libraries using mass spectrometry. Biopharmaceutics & drug disposition, 22(7‐8), 353-372.
- van Maarseveen, J. H. (1998). Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. Combinatorial chemistry and high throughput screening, 1(4), 185-214.
- Waldmann, H. (2008). Natural products as an inspiration in the diversity-oriented synthesis of bioactive compound libraries.
- Watson, C. (2014). A Primer on LC/NMR/MS. Wiley Analytical Science.
- White, P. (2004). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 203-218). Oxford University Press.
- Wilson, M. W., & Krogstad, D. J. (2019). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Mass spectrometry reviews, 38(1), 72-86.
- Young, D. W. (n.d.). Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery. The Young Research Group, College of William & Mary.
- Zaretsky, S., & Yudin, A. K. (2016). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Current opinion in chemical biology, 34, 1-8.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Aminomethyl)pyridin-2-amine hydrochloride
An essential intermediate in pharmaceutical and agrochemical research, 3-(Aminomethyl)pyridin-2-amine hydrochloride, presents unique synthetic challenges that can impact yield, purity, and scalability. This technical support center provides in-depth troubleshooting guides and frequently asked questions to empower researchers in overcoming common hurdles encountered during its synthesis. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested solutions to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable synthetic route for this compound?
The most prevalent and scalable method is the catalytic hydrogenation of 2-amino-3-cyanopyridine. This process involves the reduction of a nitrile (cyano) group to a primary amine (aminomethyl group) using a heterogeneous catalyst under a hydrogen atmosphere. The reaction is typically performed in an acidic medium to yield the desired hydrochloride salt directly. This one-step reduction is generally efficient, but its success is highly dependent on the choice of catalyst and reaction conditions.[1][2]
Q2: Why is an acid, such as hydrochloric acid (HCl), added to the hydrogenation reaction?
The addition of a strong acid, typically HCl, serves two critical functions. Firstly, it protonates the basic nitrogen atoms on the pyridine ring and the resulting amine product. This prevents the lone pair of electrons on these nitrogen atoms from coordinating with and deactivating (poisoning) the metal surface of the catalyst.[1] Secondly, it allows for the direct isolation of the product as its hydrochloride salt, which is often a stable, crystalline solid that is easier to handle and purify than the free base.
Q3: Which catalyst is recommended for the reduction of 2-amino-3-cyanopyridine?
The choice of catalyst is a critical parameter that directly influences yield and impurity profiles. The two most common catalysts are Palladium on Carbon (Pd/C) and Raney Nickel (Ra-Ni).
| Catalyst | Advantages | Disadvantages | Recommended For |
| 5-10% Pd/C | High activity, allowing for lower catalyst loading and milder conditions (low pressure/temperature). | Can promote undesirable side reactions, especially hydrodechlorination if other halogen substituents are present on the ring.[2] | General-purpose, high-efficiency reductions where dehalogenation is not a competing pathway. |
| Raney Nickel | Lower tendency to cause dehalogenation. Cost-effective. | Requires higher hydrogen pressure and/or temperature. Pyrophoric nature requires careful handling. Can lead to different side reactions if not controlled.[2] | Syntheses involving halogenated pyridine precursors where minimizing dehalogenation is the primary concern. |
Q4: How can I effectively monitor the progress of the reaction?
Monitoring the disappearance of the starting material (2-amino-3-cyanopyridine) is key. High-Performance Liquid Chromatography (HPLC) is the preferred method for its accuracy and ability to simultaneously track starting material, intermediates, and final product.[1] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative checks. A typical mobile phase for TLC could be a mixture of dichloromethane and methanol (e.g., 9:1 v/v) with a small amount of triethylamine or ammonia to prevent peak tailing of the basic amine compounds.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Problem Area 1: Low or No Conversion
Q: My reaction has stalled with significant starting material remaining after several hours. What is the likely cause?
A: This issue, known as incomplete conversion, is most often linked to catalyst deactivation or "poisoning."
-
Causality: The amine product is basic and can adsorb strongly onto the acidic sites of the catalyst surface, blocking access for the nitrile starting material.[1] While adding acid mitigates this, insufficient acid or localized pH changes can still lead to poisoning. Other potential poisons include sulfur or halide impurities in reagents or solvents.
-
Solutions:
-
Verify Acidity: Ensure at least two equivalents of HCl are present to form the dihydrochloride salt of the product, fully neutralizing its basicity.
-
Increase Hydrogen Pressure: Increasing the hydrogen pressure (e.g., from 1 atm to 3-4 atm) can enhance the rate of hydrogenation and overcome partial catalyst deactivation.[1]
-
Check Reagent Purity: Use high-purity solvents and ensure the starting material is free from catalyst poisons.
-
Sequential Catalyst Addition: If the reaction stalls, carefully filter the mixture (under an inert atmosphere if using Raney Ni) and add a fresh portion of the catalyst to the filtrate to restart the hydrogenation.
-
Problem Area 2: Formation of Impurities and Side Products
Q: My final product is contaminated with a significant byproduct that has a similar polarity, making purification difficult. What could this be?
A: The most common side reaction during the catalytic hydrogenation of nitriles is the formation of secondary amines through the coupling of intermediates.
-
Causality: The reduction of a nitrile proceeds through an intermediate imine. This imine can react with the desired primary amine product to form a secondary amine dimer after further reduction. This is more prevalent in neutral or basic conditions.
-
Solution Workflow:
Caption: Troubleshooting workflow for secondary amine impurity.
-
Detailed Explanation:
-
Maintain Strong Acidity: The presence of a strong acid like HCl protonates the primary amine as it forms, preventing it from acting as a nucleophile and attacking the imine intermediate.[1]
-
Control Temperature: Exothermic reactions can lead to temperature spikes, which accelerate the rate of side reactions. Maintain a controlled temperature, typically between 20-40°C.
-
Solvent Choice: Primary alcohols like methanol are preferred solvents as they can help suppress the formation of secondary amines compared to less protic solvents.[1]
-
Problem Area 3: Product Isolation and Purification
Q: My final product precipitates as a sticky oil or an amorphous solid instead of a crystalline powder. How can I achieve proper crystallization?
A: This is a common challenge related to either residual impurities or incorrect solvent systems for crystallization. The hydrochloride salt is often hygroscopic, further complicating isolation.
-
Causality: Impurities, even at low levels, can act as crystallization inhibitors. Water or residual solvent can also prevent the formation of a well-defined crystal lattice, resulting in an oil.
-
Solutions & Protocol:
-
Ensure Complete Salting: After the reaction, ensure the pH is strongly acidic (pH < 2) before attempting isolation. If necessary, add additional HCl (either gaseous or as a solution in isopropanol/ether).
-
Utilize an Anti-Solvent System: A robust method for crystallization is the use of a solvent/anti-solvent pair.
-
Protocol:
-
After workup, dissolve the crude product in a minimal amount of a polar solvent in which it is highly soluble (e.g., methanol or ethanol).
-
Slowly add a non-polar "anti-solvent" in which the product is insoluble (e.g., diethyl ether, tert-butyl methyl ether, or acetone) dropwise with vigorous stirring.
-
Continue adding the anti-solvent until persistent cloudiness is observed.
-
If necessary, gently warm the mixture to redissolve the precipitate, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to promote the growth of well-defined crystals.
-
Isolate the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry thoroughly under vacuum.
-
-
-
Trituration: If the product is an oil, it can sometimes be solidified by trituration. Add a small amount of the anti-solvent and scratch the side of the flask with a glass rod to induce crystallization.
-
Optimized Experimental Protocol
This protocol represents a standard procedure for the synthesis of 3-(Aminomethyl)pyridin-2-amine dihydrochloride, incorporating best practices to maximize yield and purity.
Caption: Standard workflow for this compound synthesis.
Step-by-Step Methodology:
-
Reactor Setup: To a hydrogenation vessel, add 2-amino-3-cyanopyridine (1.0 eq) and 5% Palladium on Carbon (50% wet, 0.02 eq Pd metal).
-
Solvent Addition: Add methanol (10 volumes, e.g., 10 mL per gram of starting material).
-
Acidification: While stirring, carefully add concentrated hydrochloric acid (2.5 eq). An exotherm may be observed.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 3 atmospheres.
-
Reaction: Stir the mixture vigorously at 25-35°C. Monitor the reaction progress by HPLC until the starting material is consumed (typically 4-8 hours).
-
Workup: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of methanol.
-
Isolation: Combine the filtrate and washes. Reduce the volume by rotary evaporation until a thick slurry forms.
-
Crystallization: Add tert-butyl methyl ether (TBME) as an anti-solvent and stir the slurry at 0-5°C for 1-2 hours.
-
Drying: Collect the white solid by filtration, wash with cold TBME, and dry under vacuum at 40-50°C to a constant weight to yield 3-(Aminomethyl)pyridin-2-amine dihydrochloride.
References
- Google Patents. (n.d.). Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation (Patent No. US20050250947A1).
- Google Patents. (n.d.). Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate (Patent No. CN111138351A).
Sources
Technical Support Center: Purification of Crude 3-(Aminomethyl)pyridin-2-amine Hydrochloride
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 3-(Aminomethyl)pyridin-2-amine hydrochloride. The methodologies described are grounded in established chemical principles to ensure reproducibility and high purity of the final compound.
Introduction
3-(Aminomethyl)pyridin-2-amine is a critical building block in pharmaceutical synthesis, notable for its role in the development of various active pharmaceutical ingredients (APIs). As a diamine attached to a pyridine core, its hydrochloride salt form presents unique purification challenges, including high polarity, potential for oxidation, and the presence of structurally similar impurities. This guide is designed to provide practical, experience-driven solutions to common issues encountered during its purification.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, explaining the underlying causes and providing validated solutions.
Q1: My final product is discolored (yellow to brown), even after initial purification attempts. What is the cause and how can I obtain a white solid?
A1: Causality & Solution
Discoloration in amine-containing compounds, especially pyridines, is a frequent issue primarily caused by oxidation and the presence of trace metal impurities that catalyze degradation. Amines are susceptible to air oxidation, which forms highly colored, conjugated impurities.[1]
Troubleshooting Protocol: Decolorization with Activated Carbon
-
Dissolution: Dissolve the crude, colored this compound in a minimum amount of a suitable hot solvent. Methanol or a mixture of methanol and isopropanol is often effective.[2]
-
Charcoal Treatment: Add a small amount of activated carbon (typically 1-2% w/w relative to the crude product) to the hot solution.
-
Expertise & Experience: Using excessive charcoal can lead to significant product loss due to adsorption. The goal is to use the minimum amount necessary to remove the color.
-
-
Hot Filtration: Stir the mixture at an elevated temperature for 10-15 minutes. Immediately filter the hot solution through a pad of Celite® or a similar filter aid to remove the carbon particles.
-
Causality: A pre-heated filtration funnel is crucial to prevent premature crystallization of the product on the filter paper, which would drastically reduce the yield.
-
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the white crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Q2: I am experiencing very low recovery after recrystallization. What are the primary causes of product loss and how can I optimize my yield?
A2: Causality & Solution
Significant product loss during recrystallization is typically due to one or more of the following: selection of a suboptimal solvent system, using an excessive volume of solvent, or cooling the solution too rapidly. The hydrochloride salt's high polarity and solubility in protic solvents can make solvent selection challenging.
Troubleshooting Protocol: Optimizing Recrystallization Yield
-
Solvent System Selection: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.
-
Step 1 (Screening): Test the solubility of a small amount of your crude product in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, and their mixtures with less polar co-solvents like ethyl acetate or MTBE).
-
Step 2 (Execution): A common and effective system for this class of compounds is a mixture of an alcohol (like isopropanol or ethanol) and water, or an alcohol with an anti-solvent like ethyl acetate.[3]
-
-
Minimizing Solvent Volume: Dissolve the crude solid in the minimum amount of the chosen hot solvent to achieve saturation. Adding solvent dropwise to the heated mixture is a reliable technique.
-
Controlled Cooling: Allow the saturated solution to cool slowly to room temperature. Rapid cooling (e.g., placing the hot flask directly into an ice bath) leads to the formation of small, often impure crystals and traps impurities in the crystal lattice, while also leaving more product in the solution. After slow cooling, an ice bath can be used to maximize precipitation.
-
Mother Liquor Analysis: Before discarding the filtrate (mother liquor), concentrate it and analyze a sample by TLC or LC-MS. If a significant amount of product remains, a second crop of crystals can often be obtained by further concentration and cooling.
Table 1: Recrystallization Solvent Selection Guide
| Solvent System | Rationale | Key Considerations |
|---|---|---|
| Isopropanol/Water | Balances polarity; water increases solubility when hot, isopropanol promotes crystallization upon cooling. | The final water percentage should be minimal to avoid making the product too soluble. |
| Methanol/Ethyl Acetate | Methanol dissolves the polar salt; ethyl acetate acts as an anti-solvent to induce precipitation. | Add ethyl acetate slowly to the hot methanolic solution until turbidity is observed, then clarify with a drop of methanol. |
| Acetonitrile | Can be effective for moderately polar salts. | Ensure the compound's solubility profile is appropriate. |
Q3: My product fails to crystallize and remains an oil or a sticky solid after solvent removal. How can I induce crystallization?
A3: Causality & Solution
"Oiling out" occurs when the solid melts in the hot solvent or when impurities are present that depress the melting point and inhibit crystal lattice formation. Residual solvents can also contribute to this issue. The goal is to find conditions that favor nucleation and crystal growth.
Troubleshooting Protocol: Inducing Crystallization
-
Trituration:
-
Add a small amount of a non-solvent (a solvent in which your product is insoluble, e.g., diethyl ether or heptane) to the oil.
-
Use a glass rod to scratch the inside of the flask below the level of the liquid. This creates microscopic imperfections on the glass surface that can act as nucleation sites.
-
Agitate the mixture vigorously. The oil should slowly convert into a fine crystalline powder.
-
-
Seeding:
-
If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the supersaturated solution. This "seed" crystal provides a template for further crystal growth.
-
-
Solvent Removal and Re-dissolution:
-
Ensure all previous solvents are completely removed under high vacuum. Co-evaporation with a solvent like toluene can help remove trace amounts of water or other high-boiling solvents.
-
Attempt to re-dissolve the oil in a different, minimal volume of a hot solvent system and cool slowly.
-
Caption: General workflow for purification via acid-base extraction.
Frequently Asked Questions (FAQs)
Q: What are the best analytical techniques to assess the purity of the final product? A: A combination of techniques is recommended for a comprehensive assessment:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation and can reveal the presence of organic impurities. The integration of peaks can be used for quantitative analysis against a known standard.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): An excellent method for detecting trace impurities and confirming the molecular weight of the product.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities typically depress and broaden the melting point range.
-
Elemental Analysis (CHN Analysis): Provides the percentage composition of carbon, hydrogen, and nitrogen, which should match the theoretical values for the molecular formula C₆H₁₀N₃Cl.
Q: How should I properly store purified this compound? A: As an amine salt, it is hygroscopic and can be sensitive to light and air over long periods. It should be stored in a tightly sealed, opaque container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon). [4] Q: My synthesis sometimes produces a dichlorinated impurity. How can I separate this? A: Dichlorinated pyridine byproducts can be challenging to remove due to their similar structure. While careful acid-base extraction can help, fractional crystallization might be necessary. [5]If these methods fail, column chromatography on silica gel using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in a DCM/methanol gradient is often successful. The basic modifier is crucial to prevent severe peak tailing of the desired amine compound on the acidic silica gel. [6]
References
- Vertex AI Search. (2024). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride.
-
MH Chem. (2022). How to purify Amine? [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (2020). Synthesis, Characterisation of Some Novel Purine Derivatives. Retrieved from [Link]
-
Vysus Group. (2021). Common amine system corrosion issues and how to solve them. Retrieved from [Link]
- Google Patents. (n.d.). EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines.
-
Reddit. (2022). Amine workup. r/Chempros. Retrieved from [Link]
- Google Patents. (n.d.). CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.
-
PubChem. (n.d.). 3-(Aminomethyl)pyridin-2-amine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3-Aminomethyl-2-chloropyridine hydrochloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
- Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
-
Refining Community. (n.d.). Contamination in Amine Systems. Retrieved from [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]
-
AmmoniaKnowHow. (n.d.). Trends in Tragedy – An in-depth Study of Amine System Failures. Retrieved from [Link]
Sources
Technical Support Center: Chichibabin Amination of Pyridines
Welcome to the technical support center for the Chichibabin amination of pyridines. This guide is designed for researchers, chemists, and drug development professionals who utilize this classic yet powerful reaction. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during experimentation. Our goal is to provide you with the expert insights and actionable troubleshooting strategies necessary to optimize your reaction outcomes.
Troubleshooting Guide & FAQs
This section is structured as a series of questions that our application scientists frequently encounter. Each answer provides a mechanistic explanation for the observed problem and offers field-tested solutions.
Q1: My reaction turns intensely dark, often black and tarry, leading to a low yield of the desired aminopyridine. What is causing this decomposition?
A: This is a classic sign of thermal decomposition and polymerization, a common issue when running the Chichibabin reaction at elevated temperatures.
Causality: The Chichibabin reaction is typically performed at high temperatures (130-200°C) in aprotic solvents like toluene or xylene to facilitate the difficult elimination of a hydride ion.[1][2][3] However, these harsh conditions can also promote undesired pathways:
-
Polymerization: The highly reactive intermediates, particularly the anionic σ-adduct (Meisenheimer adduct), can react with other pyridine molecules or with the product itself, initiating polymerization cascades that result in insoluble, tarry materials.[1]
-
Reagent Decomposition: Sodium amide (NaNH₂), the standard reagent, can decompose at high temperatures, especially in the presence of impurities. This decomposition can generate highly reactive, unselective species.
Troubleshooting Strategies:
-
Temperature Control is Critical: The rule of thumb is to use the lowest temperature at which a steady evolution of hydrogen gas is observed.[1] Do not aggressively overheat the reaction. A controlled, gradual increase in temperature is often more effective than a rapid ramp-up.
-
Solvent Choice: While toluene and xylene are common, using a higher-boiling, inert solvent like N,N-dimethylaniline can sometimes offer better temperature control and solubility for the intermediates.[3]
-
Reagent Quality: Use freshly opened or properly stored sodium amide. Old or improperly stored NaNH₂ can contain sodium oxide and sodium hydroxide, which can catalyze decomposition pathways. Some studies have noted that exceptionally pure NaNH₂ can be less reactive, possibly due to the catalytic effect of certain impurities.[4] However, for reproducibility, starting with a high-quality reagent is recommended.
-
Consider a Homogeneous System: For temperature-sensitive substrates, consider switching to potassium amide (KNH₂) in liquid ammonia at low temperatures.[3][5] This creates a homogeneous reaction medium and avoids the high temperatures that cause decomposition, though it may not be effective for unactivated pyridines without an added oxidant.[3][5]
Q2: My LC-MS/TLC analysis shows a significant byproduct with a mass corresponding to a di-aminated pyridine. How can I improve selectivity for mono-amination?
A: The formation of di-aminated products, such as 2,6-diaminopyridine, is a well-known side reaction, especially when an excess of the aminating agent is used.[4]
Causality: The first amination at the C2 position forms 2-aminopyridine. The amino group is an activating, ortho-, para-directing group for electrophilic substitution, but its sodium salt (formed in situ) is a powerful ortho-directing group for further nucleophilic substitution. This makes the C6 position of the 2-aminopyridine sodium salt highly susceptible to a second attack by an amide anion.
Troubleshooting Strategies:
-
Stoichiometry is Key: Carefully control the stoichiometry of the sodium amide. Using a slight excess (e.g., 1.1-1.3 equivalents) is often sufficient for full conversion of the starting material without driving the reaction toward di-amination. As the amount of sodium amide increases, a second amino group is more likely to be inserted.[4]
-
Inverse Addition: Instead of adding the pyridine to a suspension of sodium amide, consider the inverse addition: slowly adding a solution or suspension of sodium amide to the pyridine solution. This maintains a low instantaneous concentration of the aminating agent, disfavoring the second amination.
-
Monitor Reaction Progress: Track the reaction by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the slower, subsequent di-amination from becoming significant.
Q3: I'm observing a byproduct with approximately double the mass of my starting material. What is this and how can I prevent it?
A: You are likely observing the formation of a bipyridine dimer. This is a known side reaction, particularly with sterically hindered or electronically deactivated pyridines.
Causality: Dimerization can occur through a competitive pathway where the anionic σ-adduct, instead of eliminating a hydride ion, acts as a nucleophile itself. It can attack another molecule of the starting pyridine, leading to the formation of a dihydropyridine intermediate which then aromatizes by losing H₂ to form a stable 2,2'-bipyridine derivative. For example, 4-tert-butylpyridine has been shown to yield a significant amount of the dimer product.[1]
Troubleshooting Strategies:
-
Lower Concentration: Running the reaction at a lower concentration can disfavor this bimolecular side reaction relative to the desired unimolecular hydride elimination.
-
Optimize Temperature: The activation energy for dimerization may differ from that of amination. Experiment with slightly lower or higher temperatures to find a window where the desired reaction is favored.
-
Additive-Enhanced Hydride Elimination: For substrates prone to dimerization, facilitating the hydride elimination step is crucial. While the classic Chichibabin reaction relies on thermal elimination, modern variants have explored additives. For example, some methods use oxidants like KMnO₄ in liquid ammonia systems to facilitate the removal of the hydride equivalent.[3][5]
Troubleshooting Summary Table
| Observed Issue | Probable Cause(s) | Recommended Solutions |
| Dark/Tarry Reaction | Thermal decomposition, polymerization. | Lower reaction temperature; use fresh NaNH₂; consider KNH₂/liq. NH₃ for sensitive substrates. |
| Low Conversion | Insufficient temperature; poor quality NaNH₂; electron-rich substrate. | Gradually increase temperature until H₂ evolution is observed; use fresh reagent; increase reagent equivalents. |
| Di-amination Product | Excess sodium amide; prolonged reaction time. | Use 1.1-1.3 eq. of NaNH₂; monitor reaction closely and quench upon completion; consider inverse addition. |
| Dimer (Bipyridine) Formation | Slow hydride elimination; high concentration. | Lower the reaction concentration; optimize temperature; explore oxidant-assisted methods if applicable. |
| 4-Aminopyridine Isomer | Both C2 and C6 positions are blocked. | This is the expected product, though often in low yield.[4] Reaction conditions may need significant optimization. |
| Hydroxypyridine Formation | Incomplete drying of reagents/glassware; non-anhydrous workup. | Ensure all glassware is oven- or flame-dried; use anhydrous solvents; perform workup under inert atmosphere until quench. |
Mechanistic Insights
Understanding the core mechanism and the branching points that lead to side products is fundamental to troubleshooting.
Core Chichibabin Reaction Pathway
The accepted mechanism is a nucleophilic addition-elimination reaction.[1][6]
-
Coordination & Activation: The sodium cation (Na⁺) from sodium amide coordinates to the pyridine nitrogen. This coordination increases the electrophilicity of the C2 and C6 carbons, making them more susceptible to nucleophilic attack.[1][3]
-
Nucleophilic Attack: The potent nucleophile, the amide anion (NH₂⁻), attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic σ-adduct (Meisenheimer intermediate).[1][6] This step is often accompanied by the appearance of a deep red or orange color.
-
Aromatization (Hydride Elimination): The intermediate rearomatizes by eliminating a hydride ion (H⁻), which is a notoriously poor leaving group.[6] This is typically the rate-determining step and requires significant thermal energy.
-
Deprotonation & Quench: The expelled hydride ion is a very strong base and irreversibly deprotonates the newly formed amino group or another equivalent of amine, releasing hydrogen gas (H₂).[6] This drives the reaction forward. The resulting sodium salt of the aminopyridine is then protonated during aqueous workup to yield the final product.[6][7]
Pathway to Dimerization Side Product
This pathway competes with the hydride elimination step, originating from the same key σ-adduct intermediate.
Optimized Experimental Protocol: Synthesis of 2-Aminopyridine
This protocol provides a robust, self-validating method for the classical Chichibabin amination of pyridine, incorporating best practices to minimize common side reactions.
Safety First: Sodium amide is a highly reactive and water-sensitive solid that can be dangerous to handle.[1] Always work in a certified fume hood, under an inert atmosphere (Nitrogen or Argon), and wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves. Ensure a Class D fire extinguisher is accessible.
Materials:
-
Pyridine (anhydrous, 1.0 eq.)
-
Sodium amide (freshly powdered, 1.2 eq.)
-
Anhydrous Toluene (or Xylene)
-
Saturated aqueous ammonium chloride (for quenching)
-
Deionized water
-
Extraction solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Apparatus:
-
Three-necked, oven-dried, round-bottom flask
-
Reflux condenser with a gas outlet to a bubbler
-
Inert gas (N₂/Ar) inlet
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Dropping funnel (optional, for adding pyridine)
Procedure:
-
Reaction Setup: Assemble the dry glassware. To the round-bottom flask, add the freshly powdered sodium amide (1.2 eq.) under a positive pressure of inert gas.
-
Expertise Note: Powdering the NaNH₂ increases its surface area and reactivity. Do this carefully in a glovebox or under a heavy stream of inert gas.
-
-
Solvent and Reagent Addition: Add anhydrous toluene via cannula transfer to create a stirrable suspension. Begin vigorous stirring. Slowly add anhydrous pyridine (1.0 eq.) to the suspension dropwise over 15-20 minutes.
-
Trustworthiness Note: A slow, controlled addition helps manage the initial exotherm and prevents localized overheating.
-
-
Heating and Monitoring: Heat the reaction mixture to a gentle reflux (for toluene, ~110°C). The reaction progress can be monitored by the evolution of hydrogen gas (visible in the bubbler) and the formation of a deep reddish-brown color.[1] Maintain the reflux for 4-6 hours, or until gas evolution ceases.
-
Expertise Note: The cessation of H₂ evolution is a strong indicator that the rate-limiting hydride elimination step is complete.
-
-
Cooling and Quenching: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature, and then further cool in an ice bath to 0-5°C.
-
CRITICAL STEP: Quench the reaction very slowly and carefully by adding saturated aqueous ammonium chloride dropwise. This is a highly exothermic step that will evolve ammonia gas. Ensure adequate ventilation and control the addition rate to keep the temperature below 20°C.
-
-
Workup and Extraction: Once the quench is complete and all reactive sodium amide is destroyed, transfer the mixture to a separatory funnel. Add deionized water to dissolve the salts. Extract the aqueous layer 3-4 times with your chosen organic solvent (e.g., CH₂Cl₂).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent in vacuo. The crude 2-aminopyridine can then be purified by recrystallization or column chromatography.
References
-
Chemistry Notes. (2022, April 25). Chichibabin amination: Easy mechanism. Available at: [Link]
-
Wikipedia. Chichibabin reaction. Available at: [Link]
-
Maxbrain Chemistry. Chichibabin Reaction. Available at: [Link]
-
University of Michigan. 26.4 THE CHEMISTRY OF PYRIDINE. Available at: [Link]
-
Justia Patents. (1996, December 20). Chichibabin aminations of pyridine bases. Available at: [Link]
-
Studley, J. (2018, November 26). The Chichibabin amination reaction. Scientific Update. Available at: [Link]
-
ResearchGate. (2016). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. Available at: [Link]
-
Grokipedia. Chichibabin reaction. Available at: [Link]
Sources
Technical Support Center: A Troubleshooting Guide to Aminopyridine Synthesis
Welcome to the technical support center for aminopyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of aminopyridine synthesis. As a senior application scientist, I have compiled this resource to address common challenges and side product formations encountered in the lab. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My Chichibabin reaction is producing a significant amount of a high-molecular-weight byproduct, leading to a low yield of 2-aminopyridine. What is happening and how can I fix it?
A1: The likely culprit is dimerization of the pyridine starting material.
Causality & Mechanism: The Chichibabin reaction, while a classic method for the direct amination of pyridines using sodium amide (NaNH₂), is susceptible to a significant side reaction: the formation of bipyridine dimers.[1] This occurs particularly at elevated temperatures. The reaction proceeds through a nucleophilic attack of the amide anion on the pyridine ring to form a Meisenheimer-like intermediate.[1][2] While the desired pathway involves the elimination of a hydride ion to yield the 2-aminopyridine, a competing pathway exists where this intermediate can react with another pyridine molecule, leading to dimerization.[3]
Troubleshooting & Mitigation:
Reaction Conditions:
-
Temperature Control: High temperatures favor dimerization. It is crucial to run the reaction at the lowest temperature that allows for efficient hydrogen evolution, a sign of the desired amination.[3]
-
Pressure: Increasing the pressure with an inert gas like nitrogen can suppress dimerization by favoring the forward reaction that leads to the aminated product.[3] For instance, running the reaction under 350 psi of nitrogen has been shown to significantly increase the yield of the aminated product over the dimer.[3]
Purification of the Desired 2-Aminopyridine:
-
Column Chromatography: Separation of the 2-aminopyridine from the bipyridine dimer can be achieved using column chromatography. Due to the difference in polarity (bipyridines are less polar than aminopyridines), a gradient elution on silica gel is typically effective.
-
Recrystallization: If the crude product contains a significant amount of the desired aminopyridine, recrystallization can be an effective purification method. Common solvents for recrystallizing aminopyridines include ethanol, or mixtures like hexane/acetone and hexane/THF.[4]
Experimental Protocol: Separation of 2-Aminopyridine from Bipyridine Dimer
-
Column Chromatography Setup:
-
Stationary Phase: Silica gel. For basic compounds like aminopyridines, deactivating the silica gel with triethylamine can prevent streaking.[5]
-
Eluent: Start with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increase the polarity. The less polar bipyridine dimer will elute first.
-
-
TLC Analysis:
-
Product Isolation: Combine the fractions containing the pure 2-aminopyridine and remove the solvent under reduced pressure.
Logical Relationship Diagram: Chichibabin Reaction Pathways
Caption: Competing pathways in the Chichibabin reaction.
Q2: I'm synthesizing 4-aminopyridine from 4-nitropyridine-N-oxide reduction and observing several unexpected spots on my TLC. What are these byproducts and how can I avoid them?
A2: The reduction of 4-nitropyridine-N-oxide can lead to several side products, including 4-aminopyridine-N-oxide, 4-pyridone, and 4,4'-azopyridine. [8]
Causality & Mechanism:
-
Incomplete Reduction: The formation of 4-aminopyridine-N-oxide is a result of the reduction of the nitro group without the concurrent reduction of the N-oxide.
-
Hydrolysis: 4-pyridone formation is due to the hydrolysis of the aminopyridine product, a reaction that can be promoted by acidic conditions and elevated temperatures.[8]
-
Coupling Reaction: The formation of 4,4'-azopyridine is a result of a bimolecular reductive coupling of the nitro intermediate.
Troubleshooting & Mitigation:
Reaction Conditions:
-
Choice of Reducing Agent and Acid: The combination of iron and sulfuric acid tends to give a better yield of 4-aminopyridine compared to iron and hydrochloric acid, with fewer byproducts.[8]
-
Temperature Control: Maintain a controlled temperature during the reduction to minimize hydrolysis and other side reactions.
Work-up and Purification:
-
Neutralization: Careful neutralization after the reduction is crucial. Using sodium carbonate is a common practice.[8]
-
Extraction: Efficient extraction with a suitable organic solvent like ethyl acetate can help isolate the desired product.[8]
-
Column Chromatography: A silica gel column can be used to separate the more polar byproducts (4-aminopyridine-N-oxide and 4-pyridone) from the desired 4-aminopyridine. Florisil, a milder adsorbent, can also be a good alternative for purifying amines.[1][5]
Experimental Protocol: Purification of 4-Aminopyridine
-
Work-up: After the reaction, carefully neutralize the mixture with sodium carbonate to a pH of 7-8.
-
Extraction: Extract the aqueous solution multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Column Chromatography:
-
Stationary Phase: Silica gel or Florisil.
-
Eluent: A gradient of ethyl acetate in hexanes is a good starting point. The less polar 4-aminopyridine will elute before the more polar N-oxide and pyridone byproducts.
-
-
Recrystallization: The purified 4-aminopyridine can be further purified by recrystallization from a suitable solvent like benzene.[9]
Diagram: Side Product Formation from 4-Nitropyridine-N-Oxide
Sources
- 1. biotage.com [biotage.com]
- 2. Chromatography [chem.rochester.edu]
- 3. youtube.com [youtube.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. mdpi.org [mdpi.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Aminopyridines
A Guide to Preventing Dimerization and Other Side Reactions
Welcome to the technical support center for aminopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these crucial heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding side reactions in aminopyridine synthesis.
Q1: What is dimerization in the context of aminopyridine synthesis, and why is it a problem?
A1: Dimerization refers to a common side reaction where two molecules of a reactant couple with each other, instead of with the desired reaction partner. In the synthesis of aminopyridines, this typically manifests as the homocoupling of two pyridine molecules or two amine molecules. This is problematic as it consumes starting materials, reduces the yield of the desired aminopyridine product, and introduces impurities that can be difficult to separate.
Q2: What are the main synthetic routes for aminopyridines, and which are most prone to dimerization?
A2: The most common methods include the Chichibabin reaction, Buchwald-Hartwig amination, and Ullmann condensation.[1][2][3]
-
Chichibabin Reaction: This reaction uses sodium amide to directly aminate the pyridine ring.[2][4] While effective, it can be prone to side reactions, though dimerization of the pyridine starting material is less common than other byproducts.
-
Buchwald-Hartwig Amination: A versatile palladium-catalyzed cross-coupling reaction, it is a powerful tool for forming C-N bonds.[5] However, it is susceptible to reductive homocoupling of the halo-pyridine starting material, leading to bipyridine dimers.[6]
-
Ullmann Condensation: This copper-catalyzed reaction is another classic method for C-N bond formation.[3] Similar to the Buchwald-Hartwig reaction, it can also lead to the formation of homocoupled byproducts, particularly at the high temperatures often required.[3]
Q3: Can you provide a quick overview of the key factors that influence dimerization?
A3: Certainly. The propensity for dimerization is influenced by a combination of factors:
-
Catalyst System: The choice of metal catalyst (e.g., palladium or copper) and, crucially, the supporting ligands, plays a significant role.[7][8]
-
Reaction Conditions: Temperature, solvent, and the nature of the base used can all impact the relative rates of the desired cross-coupling versus the undesired homocoupling.[9][10]
-
Substrate Reactivity: The electronic and steric properties of the pyridine and amine coupling partners can influence their susceptibility to side reactions.
-
Atmosphere: The presence of oxygen can promote the homocoupling of boronic acids in Suzuki-type reactions, a related class of cross-coupling reactions.[11]
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Problem 1: Significant formation of bipyridine dimer during a Buchwald-Hartwig amination.
Causality: The formation of a bipyridine dimer during a Buchwald-Hartwig reaction is a form of reductive homocoupling. This side reaction can be promoted by several factors, including the choice of palladium catalyst, ligands, and reaction conditions that favor the coupling of two halopyridine molecules over the desired C-N bond formation.
Solutions:
-
Ligand Selection: The choice of phosphine ligand is critical in modulating the reactivity of the palladium catalyst. Sterically hindered and electron-rich ligands can promote the desired reductive elimination step to form the aminopyridine product and suppress homocoupling. For sterically hindered secondary amines, ligands like DavePhos have shown to be more efficient than BINAP or DPPF.[5]
-
Catalyst Choice: While Pd₂(dba)₃ is a common precursor, using a different palladium source, such as palladium on carbon (Pd/C) or palladium black, may reduce the amount of soluble Pd(II) species that can participate in homocoupling pathways.[11]
-
Reaction Temperature: Elevated temperatures can sometimes favor homocoupling. It is advisable to screen a range of temperatures to find the optimal balance between a reasonable reaction rate for the desired amination and minimizing the dimerization side reaction. Some reductive homocoupling reactions can be carried out at lower temperatures, suggesting that careful temperature control is crucial.[6]
-
Solvent and Base Combination: The polarity of the solvent can influence the reaction pathway. Polar aprotic solvents like DMF or acetonitrile are common, but exploring alternatives may be beneficial.[6] Similarly, the choice of base can affect the reaction outcome.
Experimental Protocol: Screening Ligands to Minimize Dimerization
-
Setup: In parallel reaction vials, add the halopyridine (1 mmol), amine (1.2 mmol), and base (e.g., NaOtBu, 1.4 mmol) to your chosen solvent (e.g., toluene, 5 mL).
-
Catalyst/Ligand Addition: To each vial, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol) and a different phosphine ligand (0.02 mmol). Examples of ligands to screen include XPhos, SPhos, and DavePhos.
-
Reaction: Seal the vials under an inert atmosphere (e.g., argon or nitrogen) and stir at the desired temperature (e.g., 80-110 °C).
-
Analysis: After a set time (e.g., 12-24 hours), take an aliquot from each reaction mixture and analyze by LC-MS or GC-MS to determine the ratio of the desired aminopyridine to the bipyridine dimer.
Problem 2: My aminopyridine product is forming, but the reaction is sluggish and yields are low.
Causality: Slow reaction rates and low yields can stem from several issues, including poor catalyst activity, catalyst inhibition, or unfavorable reaction conditions. The electronic nature of the pyridine ring can also play a role; electron-withdrawing groups can deactivate the ring towards nucleophilic attack in some reaction types.
Solutions:
-
Optimize Reaction Temperature: Increasing the reaction temperature can significantly enhance the reaction rate. For instance, in some multicomponent syntheses of 2-aminopyridines, increasing the temperature from 40 °C to 80 °C dramatically improved the yield.[12]
-
Solvent Effects: The solubility of reactants and intermediates can be critical. 2-aminopyridine exhibits varying solubility in different solvents, with higher solubility in polar aprotic solvents like NMP and DMF.[9] Ensure your chosen solvent provides adequate solubility for all components at the reaction temperature.
-
Use of Excess Reagent: In some cases, using an excess of one of the coupling partners, typically the amine, can drive the reaction to completion and improve yields.[1]
Data Presentation: Effect of Temperature on Yield
| Entry | Temperature (°C) | Reaction Time (h) | Yield of 2b (%) |
| 1 | Room Temperature | 24 | 0 |
| 2 | 40 | 24 | 20 |
| 3 | 60 | 6 | 40 |
| 4 | 80 | 3 | >80 |
Table adapted from a study on the synthesis of 2-amino-3-cyanopyridines.[12]
Problem 3: I am observing the formation of multiple unidentified byproducts.
Causality: The formation of multiple byproducts can be a sign of competing reaction pathways, substrate decomposition, or reactions involving functional groups on your starting materials. For example, in the Chichibabin reaction, if the 2- and 6-positions are blocked, amination may occur at the 4-position, albeit with lower yield.[4]
Solutions:
-
Protecting Groups: If your starting materials contain sensitive functional groups (e.g., other amines, hydroxyls), consider using protecting groups to prevent them from participating in side reactions.[13] For example, an amino group can be protected as a carbamate (e.g., Boc or Cbz) to render it non-nucleophilic.[13][14]
-
Inert Atmosphere: For transition-metal-catalyzed reactions, it is crucial to maintain an inert atmosphere to prevent oxidation of the catalyst and sensitive reagents. Deoxygenating the solvent and running the reaction under nitrogen or argon can suppress oxidative side reactions.[11][15]
Experimental Protocol: Boc Protection of an Amino Group
-
Dissolution: Dissolve the amine-containing starting material (1 eq.) in a suitable solvent (e.g., dichloromethane or THF).
-
Base Addition: Add a base (e.g., triethylamine, 1.5 eq.).
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in the same solvent.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Perform an aqueous workup to remove the base and excess Boc₂O, followed by purification of the protected product.
Visualization of Reaction Pathways
Diagram: Desired vs. Undesired Pathways in Buchwald-Hartwig Amination
Caption: Simplified workflow of desired C-N coupling versus undesired homocoupling.
Purification Strategies
Q4: How can I effectively remove bipyridine dimers from my final product?
A4: The separation of the desired aminopyridine from a structurally similar bipyridine dimer can be challenging.
-
Chromatography: Column chromatography on silica gel is the most common method. A careful selection of the eluent system is necessary to achieve good separation.
-
Crystallization: If the desired product is a solid, recrystallization can be an effective purification technique, provided there is a significant difference in solubility between the product and the dimer in a given solvent system.
-
Ion-Exchange Chromatography: For aminopyridines, which are basic, cation-exchange chromatography can be a powerful tool for separation from non-basic impurities like a bipyridine dimer.[16]
Experimental Protocol: Purification by Cation-Exchange Chromatography
-
Column Preparation: Pack a column with a suitable cation-exchange resin (e.g., Dowex 50X8) and equilibrate it with a low ionic strength buffer.[16]
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the equilibration buffer and load it onto the column.
-
Elution of Impurities: Wash the column with the equilibration buffer to elute neutral and anionic impurities, including the bipyridine dimer.
-
Elution of Product: Elute the desired aminopyridine product using a buffer with a higher ionic strength or a different pH.
-
Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
References
-
Katritzky, A. R., et al. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2005(5), 179-191. [Link]
-
El-Faham, A., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(11), 3324. [Link]
-
Li, H., et al. (2013). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry, 56(13), 5438-5450. [Link]
-
Pellón, R. F., et al. (2004). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. Synthetic Communications, 34(1), 159-165. [Link]
-
Li, R., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1509-1519. [Link]
-
Gorte, O., et al. (2023). Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone). Green Chemistry, 25(15), 6041-6050. [Link]
-
Chen, G., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 49(10), 2262-2274. [Link]
-
Lee, K. B., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(1), 1-8. [Link]
-
Wikipedia contributors. (2023, December 2). Chichibabin reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2024, from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved January 24, 2024, from [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?[Link]
-
Chen, Z., et al. (2019). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine–pyridone ligands. Nature Catalysis, 2, 605-613. [Link]
-
Wikipedia contributors. (2023, November 29). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2024, from [Link]
-
Chemistry Notes. (2022, April 25). Chichibabin amination: Easy mechanism. [Link]
-
Fisher, G. H., & Singaram, B. (2002). Solvent and Temperature Effects on the Reduction and Amination Reactions of Electrophiles by Lithium Dialkylaminoborohydrides. The Journal of Organic Chemistry, 67(15), 5169-5175. [Link]
-
The Organic Synthesis Archive. (n.d.). Protecting Groups for Amines. Retrieved January 24, 2024, from [Link]
-
Anderson, K. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(4), 761-765. [Link]
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- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone) - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00005B [pubs.rsc.org]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
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Catalyst Selection for Efficient Aminopyridine Synthesis: A Technical Support Center
Welcome to the Technical Support Center for Catalyst Selection in Aminopyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of aminopyridine synthesis, a critical process in the creation of numerous pharmaceuticals and functional materials. Aminopyridines are privileged scaffolds in medicinal chemistry, and their efficient synthesis is paramount.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address the specific challenges you may encounter in your laboratory.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is dedicated to resolving common issues encountered during the synthesis of aminopyridines, with a focus on catalyst-related problems in two of the most powerful and widely used methods: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed amination reactions.
A. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and powerful method for the formation of carbon-nitrogen bonds, including the synthesis of aminopyridines from halopyridines.[3][4] However, the success of this reaction is highly dependent on the careful selection of the catalyst system and reaction conditions.
Q: I am attempting a Buchwald-Hartwig amination of a 2-chloropyridine with a primary amine, but I am observing very low conversion to the desired aminopyridine. What are the likely causes and how can I troubleshoot this?
A: Low or no yield in the Buchwald-Hartwig amination of chloropyridines is a common issue, often stemming from the lower reactivity of aryl chlorides compared to bromides or iodides.[5] Here’s a systematic approach to troubleshooting this problem:
-
Catalyst and Ligand Selection: The choice of the palladium precursor and, more importantly, the phosphine ligand is critical.
-
Palladium Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more consistent results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[5][6]
-
Ligand Choice: For electron-deficient heteroaryl chlorides like 2-chloropyridine, bulky and electron-rich dialkylbiaryl phosphine ligands are often the most effective.[7][8] Consider screening ligands such as RuPhos and BrettPhos, which have shown success in the amination of 3-halo-2-aminopyridines.[9] The choice of ligand can be highly substrate-dependent.[7]
-
-
Base Selection: The strength and nature of the base are crucial.
-
Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[6]
-
If your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be explored, although they may require higher reaction temperatures or longer reaction times.
-
-
Solvent and Temperature:
-
Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation. Toluene and 1,4-dioxane are commonly used.[5]
-
Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Higher temperatures are often necessary for activating aryl chlorides. However, be mindful of potential substrate or product decomposition at elevated temperatures.
-
-
Reaction Concentration: In some cases, particularly with 2-bromopyridine, increasing the reactant concentration has been shown to improve yields.
Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination
Caption: A decision tree for troubleshooting low yields in Buchwald-Hartwig amination.
Q: My Buchwald-Hartwig reaction starts well but then stalls before reaching completion. I suspect catalyst deactivation. What are the common causes and how can I mitigate this?
A: Catalyst deactivation is a significant challenge in palladium-catalyzed cross-coupling reactions.[10][11] Several factors can contribute to the loss of catalytic activity:
-
Oxidative Damage: The active Pd(0) catalyst is sensitive to oxidation. Ensure rigorous exclusion of air and moisture from your reaction setup.
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at high temperatures.
-
Product Inhibition: The aminopyridine product, being a nitrogen heterocycle, can coordinate to the palladium center and inhibit the catalytic cycle.
-
Impure Reagents: Impurities in starting materials or solvents can act as catalyst poisons.
Strategies to Mitigate Catalyst Deactivation:
-
Inert Atmosphere: Use a glovebox for reaction setup or employ robust Schlenk line techniques to maintain an inert atmosphere.
-
High-Purity Reagents: Use freshly distilled and deoxygenated solvents and high-purity starting materials.
-
Ligand Choice: Bidentate ligands, such as Josiphos-type ligands, can form more stable palladium complexes that are less prone to deactivation.[12]
-
Gradual Addition: In some cases, slow addition of the amine or base can help to maintain a low concentration of potentially inhibiting species.
B. Copper-Catalyzed Amination (Ullmann-Goldberg Reaction)
Copper-catalyzed C-N coupling is a classical and often cost-effective alternative to palladium-catalyzed methods for aminopyridine synthesis.[3][13] Modern advancements have led to milder reaction conditions.[14]
Q: I am trying to synthesize a substituted 2-aminopyridine using a traditional copper-catalyzed Ullmann reaction, but it requires very high temperatures and doesn't work for my functionalized substrate. Are there milder alternatives?
A: Indeed, traditional Ullmann conditions often require high temperatures (>150 °C) and stoichiometric amounts of copper, limiting their applicability.[13] Fortunately, significant progress has been made in developing milder copper-catalyzed amination reactions:
-
Ligand-Accelerated Catalysis: The use of ligands can dramatically improve the efficiency of copper-catalyzed aminations, allowing for lower reaction temperatures and catalyst loadings.
-
N,N-Dimethylethylenediamine (DMEDA): This has been shown to be an effective ligand for the copper-catalyzed amination of 2-bromopyridine with aqueous ammonia at 60-100 °C.[14]
-
Proline and its derivatives: These have also been successfully employed as ligands in copper-catalyzed C-N coupling reactions.
-
-
Catalyst Source: Copper(I) salts, such as CuI or Cu₂O, are often more effective than copper(II) salts or elemental copper in these ligand-accelerated reactions.[14]
-
Solvent Choice: The choice of solvent can also influence the reaction efficiency. Ethylene glycol has been found to be a good solvent for the copper-catalyzed amination of bromopyridines, facilitating product extraction.[14]
Q: I am using a heterogeneous copper catalyst for aminopyridine synthesis, but I am observing a loss of activity over subsequent runs due to copper leaching. How can I improve catalyst stability?
A: Copper leaching is a common issue with supported copper catalysts, which can lead to reduced reusability and product contamination.[15] Strategies to address this include:
-
Strongly Anchored Catalysts: Developing catalysts where the copper is strongly coordinated to the support can minimize leaching.
-
Encapsulated Catalysts: Encapsulating copper nanoparticles within a porous support can prevent their agglomeration and leaching.
-
Carbon-Coated Catalysts: Carbon coatings on copper catalysts have been shown to improve stability, although the carbon itself can also play a catalytic role.[15] It's important to note that in some cases, catalytic activity may persist even after some copper has leached, indicating a role for the support material in the catalysis.[15]
II. Frequently Asked Questions (FAQs)
This section addresses broader questions related to catalyst selection and optimization for aminopyridine synthesis.
Q1: How do I choose between a palladium and a copper catalyst for my aminopyridine synthesis?
A: The choice between palladium and copper catalysis depends on several factors, including the nature of your substrates, functional group tolerance, and cost considerations.
| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann-Type) |
| Substrate Scope | Generally broader, especially for aryl chlorides and complex substrates. | Traditionally more limited, but modern methods have expanded the scope. |
| Reaction Conditions | Typically milder than traditional Ullmann, but can still require elevated temperatures. | Can be performed under mild conditions with appropriate ligands.[14] |
| Functional Group Tolerance | Generally very good. | Can be sensitive to certain functional groups, though modern systems show improved tolerance. |
| Cost | Palladium catalysts and phosphine ligands can be expensive. | Copper catalysts are generally much more cost-effective. |
| Catalyst Loading | Often effective at low catalyst loadings (0.1-2 mol%). | Can require higher catalyst loadings, although modern systems use catalytic amounts. |
Q2: What is the role of the phosphine ligand in palladium-catalyzed amination, and how do I select the right one?
A: Phosphine ligands play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[16][17] The selection of the optimal ligand is often empirical and depends on the specific substrates.
-
Bulky, Electron-Rich Ligands: For challenging substrates like electron-deficient halopyridines, bulky and electron-rich ligands are generally preferred as they promote the reductive elimination step.[7][8]
-
Bidentate vs. Monodentate Ligands: Bidentate ligands can form more stable complexes and are sometimes more effective for challenging substrates, while monodentate ligands offer more flexibility in the coordination sphere.[12]
-
Ligand Screening: It is often necessary to screen a small library of ligands to identify the optimal one for a new transformation.
Catalyst Selection Decision Pathway
Caption: A flowchart to guide the initial selection of a catalytic system.
Q3: Are there any catalyst-free methods for synthesizing aminopyridines?
A: Yes, under certain circumstances, aminopyridine synthesis can be achieved without a transition metal catalyst.
-
Activated Pyridinium Salts: The formation of N-alkyl pyridinium salts can activate the pyridine ring towards nucleophilic attack by amines at the C2 position.[3] This method can be regioselective and proceed under mild conditions, although competing addition at C4 can be a drawback depending on the substitution pattern.[3]
-
Solvent-Free, High-Temperature Reactions: Some multicomponent reactions for the synthesis of 2-aminopyridine derivatives can be performed under solvent-free conditions at elevated temperatures (e.g., 80 °C) without a catalyst.[18][19]
Q4: How can I address regioselectivity issues when functionalizing a pyridine ring to introduce an amino group?
A: Achieving the desired regioselectivity in pyridine functionalization can be challenging due to the inherent electronic properties of the pyridine ring, which favor substitution at the C2 and C4 positions.[20]
-
Directing Groups: The use of directing groups can control the position of functionalization.
-
Blocking Groups: A removable blocking group can be introduced to temporarily block a more reactive position, thereby directing the reaction to the desired site. For example, a maleate-derived blocking group can direct Minisci-type alkylation to the C4 position.[21]
-
Choice of Synthetic Route: The choice of the overall synthetic strategy is crucial. For instance, starting with a pre-functionalized pyridine derivative where the desired substitution pattern is already established can be a more reliable approach than attempting a direct C-H functionalization on the parent pyridine.
III. Experimental Protocols
General Protocol for a High-Yield Synthesis of a 2-Aminopyridine from a 2-Chloropyridine via Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., sodium tert-butoxide, 1.5-2.0 equivalents).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
-
Addition of Reagents:
-
Under a positive flow of argon, add the 2-chloropyridine (1.0 equivalent) and the amine (1.1-1.2 equivalents).
-
Add anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
-
Reaction:
-
Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
IV. References
-
A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH. Available at: [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - MDPI. Available at: [Link]
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. Available at: [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. Available at: [Link]
-
Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Available at: [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH. Available at: [Link]
-
The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC - NIH. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - ResearchGate. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
-
Advances in Catalyst Deactivation and Regeneration - MDPI. Available at: [Link]
-
Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide - PMC - NIH. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC - NIH. Available at: [Link]
-
Carbon-Coated Copper Catalysts for Pyridine Synthesis - ChemistryViews. Available at: [Link]
-
Copper's Contribution to Amination Catalysis - PMC - NIH. Available at: [Link]
-
Phosphine ligands and catalysis - Research - Gessner Group. Available at: [Link]
-
Special Issue on Catalyst Deactivation and Regeneration - MDPI. Available at: [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. Available at: [Link]
Sources
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- 2. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
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- 14. researchgate.net [researchgate.net]
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- 21. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Aminopyridine Reaction Mixtures
Welcome to the Technical Support Center for the purification of aminopyridine reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with removing unreacted starting materials and byproducts from aminopyridine reaction mixtures. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of aminopyridine compounds.
Q1: My aminopyridine product and the unreacted starting amine have very similar polarities, making separation by standard silica gel chromatography difficult. What should I do?
This is a frequent challenge. Here’s a systematic approach to tackle this issue:
-
Optimize your mobile phase: A slight modification of the solvent system can sometimes achieve separation. Try incorporating a small percentage of a more polar solvent like methanol or a modifier like triethylamine (typically 0.1-1%) to deactivate the acidic silica gel and reduce tailing of the basic aminopyridine.[1]
-
Switch to a different stationary phase:
-
Florisil® (Magnesium Silicate): This is an excellent alternative to silica gel for the purification of polar compounds, including amines.[2][3] Florisil® is a mildly basic adsorbent, which can improve the chromatography of basic aminopyridines by reducing strong interactions that lead to tailing on silica.[4]
-
Alumina (Basic or Neutral): Basic or neutral alumina can also be effective for the purification of amines, as it minimizes the acidic nature of the stationary phase.[4]
-
Amine-functionalized silica: These columns have a basic character and can be used without basic mobile phase modifiers, simplifying the purification process.[5]
-
-
Employ Acid-Base Extraction: This classical technique is highly effective for separating basic aminopyridines from non-basic impurities. The principle lies in the ability to selectively move the aminopyridine from an organic phase to an aqueous phase by protonating it with an acid, and then recovering it by neutralization.[6][7][8] See the detailed protocol below.
-
Consider Recrystallization: If your product is a solid, recrystallization can be a powerful purification method, especially for removing small amounts of impurities with different solubility profiles.[9][10]
Q2: I'm observing significant product loss during my aqueous workup and extraction. What are the likely causes and how can I prevent this?
Low recovery after an aqueous workup can be due to several factors:
-
Incomplete Extraction: Aminopyridines, especially those with additional polar functional groups, can have some water solubility. Ensure you are performing multiple extractions (at least 3-5) with a suitable organic solvent to maximize recovery from the aqueous layer. Saturation of the aqueous layer with sodium chloride can also decrease the solubility of the organic product and improve extraction efficiency.[11]
-
Emulsion Formation: Emulsions can trap your product at the interface of the organic and aqueous layers. To break emulsions, you can try adding brine (saturated NaCl solution), gentle swirling instead of vigorous shaking, or filtering the entire mixture through a pad of Celite®.
-
Incorrect pH Adjustment: When performing an acid-base extraction, ensure the pH of the aqueous layer is sufficiently basic (typically pH 9-11) after neutralization to fully deprotonate the aminopyridinium salt and drive it into the organic layer.[12] Use a pH meter or pH paper to verify.
-
Product Decomposition: Some aminopyridines can be sensitive to strong acids or bases, or prolonged exposure to heat.[12] If you suspect decomposition, try using milder acids (e.g., 1 M citric acid) and bases (e.g., saturated sodium bicarbonate) and minimize the time the compound is in acidic or basic conditions. Avoid excessive heating during solvent evaporation.
Q3: My purified aminopyridine is colored, even after chromatography. How can I remove the color?
Colored impurities are common in aminopyridine synthesis. Here are some effective decolorization techniques:
-
Activated Carbon (Charcoal) Treatment: This is a classic and effective method. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon (typically 1-5% by weight), heat the mixture gently for a short period (10-15 minutes), and then filter the hot solution through Celite® to remove the carbon.[13] Be aware that activated carbon can also adsorb some of your product, so use it judiciously.
-
Recrystallization: Often, colored impurities have different solubility properties and can be effectively removed by recrystallization.[11] The process of crystal lattice formation excludes molecules that do not fit, leading to a purer, colorless product.
-
Sodium Hydrosulfite Treatment: In some cases, colored impurities are oxidation byproducts. A mild reducing agent like sodium hydrosulfite can sometimes reduce these impurities to colorless forms.[11] This is often used in conjunction with recrystallization.
Q4: When should I consider using a scavenger resin for purification?
Scavenger resins are polymer-supported reagents that react with and bind to excess starting materials or byproducts, allowing for their removal by simple filtration.[14] They are particularly useful in the following scenarios:
-
High-Throughput Synthesis: In combinatorial chemistry or library synthesis, scavenger resins offer a rapid and efficient method for parallel purification without the need for column chromatography.
-
Removing Excess Reagents: When a large excess of a starting amine is used to drive a reaction to completion, a scavenger resin can be an excellent choice to remove the unreacted amine.
-
When Chromatography is Difficult: If the product and starting material are inseparable by chromatography, a scavenger resin that selectively binds to the starting material can be a lifesaver.
Decision Workflow for Purification Strategy
The following diagram illustrates a logical workflow for selecting an appropriate purification strategy for your aminopyridine reaction.
Caption: Decision tree for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is ideal for separating basic aminopyridine products from neutral or acidic starting materials and byproducts.
Principle: The basic nitrogen atom of the aminopyridine can be protonated by an aqueous acid (e.g., HCl) to form a water-soluble ammonium salt. This salt will partition into the aqueous phase, leaving non-basic impurities in the organic phase. The aminopyridine is then recovered by basifying the aqueous layer and re-extracting it into an organic solvent.[8][15]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl (aq). The number of washes depends on the amount of aminopyridine, but typically 2-3 washes are sufficient. The aminopyridine will move into the aqueous layer as its hydrochloride salt.
-
Separation of Layers: Combine the acidic aqueous layers. The organic layer now contains non-basic impurities and can be discarded (after ensuring no product remains).
-
Neutralization: Cool the combined acidic aqueous layers in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 9). The free aminopyridine will precipitate or form an oil.
-
Back-Extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified aminopyridine.
Workflow Diagram: Acid-Base Extraction
Caption: Step-by-step workflow for aminopyridine purification.
Protocol 2: Flash Chromatography on Florisil®
This method is suitable when acid-base extraction is not feasible or when separating the product from other basic impurities.
Principle: Florisil® is a polar, weakly basic adsorbent made of magnesium silicate. Its basic nature minimizes the strong interactions with basic aminopyridines that often lead to poor peak shape and recovery on standard silica gel.[2][3][16]
Step-by-Step Methodology:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) on Florisil® plates to determine an appropriate solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether). Aim for an Rf value of 0.2-0.4 for your product.
-
Column Packing: Prepare a slurry of Florisil® in the chosen non-polar solvent and pack the column. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent and adsorb it onto a small amount of Florisil®. Evaporate the solvent to dryness and load the solid onto the top of the column.
-
Elution: Elute the column with the predetermined solvent system. You may need to gradually increase the polarity of the mobile phase (gradient elution) to elute your product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification using a Scavenger Resin
This protocol is designed to remove unreacted primary or secondary amine starting materials.
Principle: Scavenger resins are functionalized polymers that covalently bind to specific functional groups. For removing excess amines, isocyanate or aldehyde-functionalized resins are commonly used.[17] The resin-bound impurity is then simply filtered off.
Step-by-Step Methodology:
-
Resin Selection: Choose a scavenger resin that is reactive towards your starting amine but not your aminopyridine product. For example, an isocyanate resin will react with primary and secondary amines.
-
Resin Swelling: Add the scavenger resin to a suitable solvent (as recommended by the manufacturer) and allow it to swell.
-
Scavenging: Add the swollen resin to the crude reaction mixture. Typically, a 2-4 fold molar excess of the resin's functional group relative to the excess starting material is used.
-
Agitation: Gently agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC or LC-MS to confirm the complete removal of the starting material.
-
Filtration: Filter the reaction mixture to remove the resin.
-
Workup: Wash the resin with the reaction solvent. The combined filtrate contains your purified product, which can be isolated by removing the solvent.
Table 1: Scavenger Resin Selection Guide for Amine Removal
| Resin Functional Group | Target Impurity | Mechanism | Considerations |
| Isocyanate | Primary & Secondary Amines | Forms a urea linkage | Highly reactive, may not be suitable for sensitive products. |
| Aldehyde | Primary Amines | Forms an imine | More selective for primary amines. |
| Sulfonyl Chloride | Primary & Secondary Amines | Forms a sulfonamide | Can also react with alcohols. |
| Carboxylic Acid | Basic Amines | Acid-base interaction (ion exchange) | Useful for removing any basic compound. |
References
-
Organic Syntheses Procedure: 3-aminopyridine. Available from: [Link]
-
An, H. J., & Lebrilla, C. B. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical biochemistry, 229(1), 121–127. Available from: [Link]
-
Katritzky, A. R., & Taylor, R. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2010(8), 12-21. Available from: [Link]
-
Movassaghi, M., & Hill, M. D. (2009). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society, 131(41), 14762–14763. Available from: [Link]
-
Sorbent Technologies, Inc. Florisil | Sorbent Technologies, Inc. Available from: [Link]
- CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents.
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available from: [Link]
-
Jimenez, J. M., et al. (2012). Structure-based optimization of aminopyridines as PKCθ inhibitors. Bioorganic & medicinal chemistry letters, 22(14), 4645–4649. Available from: [Link]
-
University of California, Irvine. Acid-Base Extraction. Available from: [Link]
- US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents.
-
SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available from: [Link]
- CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents.
-
Amerigo Scientific. Scavenger Resins. Available from: [Link]
-
MDPI. (2021). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Available from: [Link]
-
Study.com. (2020). Video: Acid-Base Extraction | Purpose, Theory & Applications. Available from: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Available from: [Link]
-
IvyPanda. (2026). Acid-Base Extraction Lab: Procedure, Theory, and Recovery Results Report. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]
-
Recrystallization. Available from: [Link]
-
Biotage. (2023). Why and when is florisil cleanup necessary with sample extracts?. Available from: [Link]
-
How to set-up a flash chromatography silica column and actually succeed at separation. Available from: [Link]
-
Hodges, J. C. (1999). Covalent Scavengers for Primary and Secondary Amines. Synlett, 1999(01), 152-158. Available from: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available from: [Link]
-
YouTube. (2020). Acid-Base Extraction Tutorial. Available from: [Link]
-
ResearchGate. (2025). Separation of Lipid Classes by Chromatography on Florisil. Available from: [Link]
-
Chemical-Blink. Resins with Functional Groups as Scavengers. Available from: [Link]
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Navigating the Nuances of Aminomethylpyridine Stability: A Technical Support Center
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on the stability and degradation of aminomethylpyridine solutions. This resource is designed to move beyond generic protocols, offering a deeper understanding of the chemical principles at play and providing practical, field-tested advice to ensure the integrity of your experiments.
Introduction to Aminomethylpyridines and Their Instability
Aminomethylpyridines (also known as picolylamines) are versatile building blocks in pharmaceutical and materials science, valued for their ability to act as ligands, chemical intermediates, and key structural motifs in active pharmaceutical ingredients. However, the inherent reactivity of the aminomethyl group and the pyridine ring can lead to stability challenges in solution, potentially compromising experimental outcomes and product quality. This guide will equip you with the knowledge to anticipate, troubleshoot, and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: My aminomethylpyridine solution has turned yellow/brown. What is causing this discoloration?
Discoloration, typically to a yellow or brown hue, is a common indicator of degradation in aminomethylpyridine solutions.[1][2] This is often attributed to oxidative degradation pathways. The primary amine of the aminomethyl group is susceptible to oxidation, which can lead to the formation of colored impurities. Additionally, reactions involving the pyridine ring can also contribute to color formation. The specific degradation products responsible for the color can be complex and may include oligomeric or polymeric species formed through self-reaction of reactive intermediates.[3]
It is also important to consider the impact of the solvent, as some polar solvents can induce degradation and subsequent discoloration, especially when heated.[1]
Q2: What are the primary factors that influence the stability of aminomethylpyridine solutions?
The stability of aminomethylpyridine solutions is primarily influenced by a combination of environmental and chemical factors:
-
pH: The pH of the solution can significantly impact the stability of aminomethylpyridines.[1][4][5][6] In acidic solutions, the amine group will be protonated, which can affect its reactivity. In alkaline conditions, the free base form is more prevalent and may be more susceptible to certain degradation reactions. For some amine-containing compounds, stability is greater in slightly acidic conditions.[6]
-
Presence of Oxygen: Amines are susceptible to oxidation, and the presence of dissolved oxygen can accelerate degradation. This is a common pathway leading to the formation of impurities and discoloration.[7]
-
Exposure to Light: Photodegradation can be a significant issue for many organic molecules, including those with aromatic rings like pyridine.[8] UV or even visible light can provide the energy to initiate degradation reactions.
-
Temperature: As with most chemical reactions, higher temperatures will increase the rate of degradation.[8] Storing solutions at elevated temperatures can significantly shorten their shelf life.
-
Presence of Metal Ions: Trace metal ions can act as catalysts for oxidation reactions, accelerating the degradation of aminomethylpyridines.
-
Solvent: The choice of solvent can influence the stability of aminomethylpyridine solutions.[9] Polar solvents may stabilize certain reactive intermediates, potentially accelerating degradation. It's crucial to use high-purity solvents to avoid introducing catalytic impurities.
Q3: What are the likely degradation pathways for aminomethylpyridines?
While specific, experimentally verified degradation pathways for aminomethylpyridines are not extensively documented in publicly available literature, we can infer the most probable routes based on the known chemistry of amines and pyridines.
-
Oxidation: This is a major degradation pathway. The aminomethyl group can be oxidized to the corresponding picolinamide and further to picolinic acid. The pyridine nitrogen can also be oxidized to an N-oxide.
-
Hydrolysis: While the aminomethylpyridine molecule itself is not directly susceptible to hydrolysis, impurities or co-solutes could be. More relevant to aminopyrimidines, hydrolytic deamination can occur in alkaline solutions.[10]
-
Photodegradation: Upon exposure to light, aminomethylpyridines can undergo complex reactions, potentially involving radical mechanisms, leading to a variety of degradation products.[8]
Below is a proposed general degradation pathway for aminomethylpyridine.
Caption: Proposed degradation pathways for aminomethylpyridine under various stress conditions.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues encountered with aminomethylpyridine solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Solution develops a yellow or brown color over time. | 1. Oxidation: Exposure to air (oxygen).2. Photodegradation: Exposure to light.3. High Storage Temperature: Accelerated degradation kinetics.4. Contaminated Solvent: Presence of oxidizing impurities or metal ions. | 1. Inert Atmosphere: Prepare and store solutions under an inert gas (e.g., nitrogen or argon).2. Light Protection: Store solutions in amber vials or protect from light with aluminum foil.3. Controlled Storage: Store solutions at recommended low temperatures (e.g., 2-8 °C or frozen).4. High-Purity Solvents: Use HPLC-grade or equivalent purity solvents. |
| Formation of a precipitate. | 1. Degradation Product Insolubility: A degradation product may be less soluble than the parent compound.2. Change in pH: A shift in pH could cause the aminomethylpyridine (or a salt form) to precipitate.3. Solvent Evaporation: Increased concentration due to solvent loss. | 1. Characterize Precipitate: If possible, isolate and analyze the precipitate (e.g., by LC-MS, NMR) to identify it as a degradation product.2. pH Control: Buffer the solution if compatible with the experimental design.3. Proper Sealing: Ensure containers are tightly sealed to prevent solvent evaporation. |
| Inconsistent experimental results (e.g., loss of activity, unexpected side products). | 1. Degradation of Aminomethylpyridine: The concentration of the active compound has decreased.2. Interference from Degradation Products: Degradation products may be interfering with the assay or reaction. | 1. Purity Analysis: Analyze the purity of the aminomethylpyridine solution using a stability-indicating method (e.g., RP-HPLC) before each use.2. Forced Degradation Study: Perform a forced degradation study to identify potential degradation products and ensure your analytical method can resolve them from the parent compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of aminomethylpyridine and to develop a stability-indicating analytical method.[11]
Objective: To generate potential degradation products of aminomethylpyridine under various stress conditions.
Materials:
-
Aminomethylpyridine
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of aminomethylpyridine in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80 °C for a specified time (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60-80 °C for a specified time.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.[12]
-
Thermal Degradation: Store the stock solution at a high temperature (e.g., 80 °C) for a specified time.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[13]
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent aminomethylpyridine.
Caption: Workflow for a forced degradation study of aminomethylpyridine.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.[14][15][16]
Objective: To develop an RP-HPLC method capable of separating aminomethylpyridine from its potential degradation products.
Starting Conditions (to be optimized):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or λmax of aminomethylpyridine)
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Procedure:
-
Method Optimization: Inject a mixture of the stressed samples from the forced degradation study. Adjust the gradient, mobile phase composition, and other parameters to achieve baseline separation of the parent peak from all degradation product peaks.
-
Method Validation (according to ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can resolve the parent compound from its degradation products and any matrix components.
-
Linearity: Establish a linear relationship between the peak area and the concentration of aminomethylpyridine over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
Robustness: Evaluate the method's performance under small, deliberate variations in method parameters.
-
Best Practices for Handling and Storage
To minimize degradation and ensure the reliability of your aminomethylpyridine solutions, adhere to the following best practices:
-
Procurement: Obtain aminomethylpyridines from reputable suppliers with clear specifications and certificates of analysis.
-
Storage of Neat Compound: Store neat aminomethylpyridine in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[17] Many suppliers recommend storage under an inert gas.
-
Solution Preparation:
-
Use high-purity, degassed solvents.
-
If possible, prepare solutions under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).
-
-
Storage of Solutions:
-
Store solutions in tightly sealed, amber glass vials to protect from light and air.
-
Store at low temperatures (refrigerated or frozen) to slow down degradation kinetics.
-
Avoid repeated freeze-thaw cycles. Aliquot solutions into single-use vials.
-
-
Usage:
-
Allow solutions to come to room temperature before use to prevent condensation.
-
Use solutions promptly after preparation.
-
Regularly check the purity of stock solutions, especially for long-term studies.
-
By understanding the factors that contribute to the instability of aminomethylpyridine solutions and implementing these best practices and troubleshooting strategies, you can significantly enhance the quality and reliability of your research.
References
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- Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution.
- Efficient photolytic degrad
- Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. MDPI.
- 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR spectrum. ChemicalBook.
- Aqueous organic dye discoloration induced by contact glow discharge electrolysis. PubMed.
- Pharmacoinformatics in Drug-Excipient Interactions. PubMed.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI.
- Pathway of Photo Degradation Condition for Drug Substance and Drug Product (21).
- Advice on Degradation Products in Pharmaceuticals: A Toxicological Evalu
- Stability Indicating HPLC Method Development: A Review.
- Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI.
- Kinetics, thermodynamics, equilibrium, surface modelling, and atomic absorption analysis of selective Cu(ii) removal from aqueous solutions and rivers water using silica-2-(pyridin-2-ylmethoxy)
- Drug Excipient Compatibility Testing Protocols and Charateriz
- INVESTIGATION OF A CURIOUS DISCOLORATION ON EXHIBIT CASE FABRIC. the Carlos Museum.
- Photolytic Degradation and Its Prevention. Pharmaguideline.
- LC-MS/MS characterization of pirtobrutinib impurities and product degrad
- Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI.
- Stability Indicating HPLC Method Development: A Review. IRJPMS.
- Pharmaceutical impurities and degradation products: Uses and applic
- Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
- Quantitative Analysis of Physical Stability Mechanisms of Amorphous Solid Dispersions by Molecular Dynamic Simul
- Degradation Impurities in Pharmaceutical Products : Detection and Minimiz
- Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. Semantic Scholar.
- Oxidative Degradation of Amines With High-Temperature Cycling.
- LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib.
- LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol.
- Degradation mechanism and stability of 5-aminolevulinic acid.
- Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group.
- Force Degradation for Pharmaceuticals: A Review. IJSDR.
- Kinetics, thermodynamics and stability constants of aniline oxidative coupling reaction with promethazine: experimental and computational study.
- Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. AAPS PharmSciTech.
- Drug-Excipient Compatibility Study in Pharmaceutical Formul
- Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid.
- Advice on Degradation Products in Pharmaceuticals: A Toxicological Evalu
- Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans. PubMed.
- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture.
- Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic Acid. PubMed.
- pH Effect on Stability and Kinetics Degrad
- Solubility of 6-Chloropyridazin-3-amine in Different Solvents.
- Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses.
- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI.. MDPI.
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Technical Support Center: Overcoming Poor Reactivity of Substituted Aminopyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for a common and often frustrating challenge in synthetic chemistry: the poor reactivity of substituted aminopyridines. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying principles that govern this reactivity, empowering you to troubleshoot effectively and design more robust synthetic routes.
Substituted aminopyridines are crucial building blocks in pharmaceuticals and functional materials.[1][2] However, their unique electronic structure—a combination of an electron-withdrawing ring nitrogen and an electron-donating amino group—creates a difficult substrate for many standard transformations.[3][4] This guide provides a series of troubleshooting scenarios and foundational FAQs to help you navigate these challenges.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format. Each answer provides a diagnosis of the potential problem and a detailed, field-proven protocol to overcome it.
Issue 1: My Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination) is failing or giving low yields with a halo-aminopyridine substrate.
This is the most common issue researchers face. The low yield is typically not due to a single factor but a combination of catalyst inhibition and difficult oxidative addition/reductive elimination steps.
Expert Analysis & Causality:
The core of the problem lies in the dual nature of the aminopyridine substrate.
-
Catalyst Inhibition: Both the pyridine ring nitrogen and the exocyclic amino group are Lewis basic and can coordinate to the palladium catalyst. This coordination can lead to the formation of stable, off-cycle complexes that are catalytically inactive, effectively poisoning the catalyst.
-
Difficult Oxidative Addition: The strong electron-donating effect of the amino group increases the electron density of the pyridine ring. This makes the C-X bond (where X is a halide) less electrophilic and thus slows down the rate-limiting oxidative addition step for electron-rich palladium(0) catalysts.[5]
-
Slow Reductive Elimination: The electron-rich nature of the aminopyridine ligand on the palladium(II) intermediate can also hinder the final C-N bond-forming reductive elimination step.
Solution Workflow:
To overcome this, we must select a catalytic system that is highly active, resistant to inhibition, and promotes the key steps of the catalytic cycle. The choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands are the gold standard here.[6]
dot
Caption: Troubleshooting workflow for failed Buchwald-Hartwig reactions.
Validated Protocol: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine
This protocol utilizes a modern catalyst system designed for challenging heterocyclic substrates.
Reagents & Equipment:
-
3-Amino-5-bromopyridine
-
Aniline (or other amine coupling partner)
-
Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃), finely ground
-
Anhydrous Toluene
-
Schlenk tube or microwave vial, magnetic stirrer, inert atmosphere (N₂ or Ar)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk tube under an inert atmosphere, add 3-amino-5-bromopyridine (1.0 eq.), Cs₂CO₃ (1.5 eq.), Pd₂(dba)₃ (2.5 mol%), and Xantphos (5 mol%).
-
Reagent Addition: Add anhydrous toluene (to make a 0.1 M solution based on the limiting reagent).
-
Coupling Partner: Add the aniline coupling partner (1.2 eq.).
-
Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Why This Protocol Works:
-
Pd₂(dba)₃: A stable Pd(0) precatalyst.
-
Xantphos: This bulky "bite-angle" ligand accelerates the C-N reductive elimination step, which is often slow for electron-rich substrates. Its geometry helps prevent the formation of inactive catalyst species.[7]
-
Cs₂CO₃: A strong, non-nucleophilic base that is highly soluble in many organic solvents, facilitating the deprotonation of the amine nucleophile without interfering with the catalyst.
| Ligand | Catalyst Loading (mol%) | Base | Temperature (°C) | Typical Yield Range (%) | Reference |
| BINAP | 5-10 | NaOtBu | 100 | 10-40 | [6] |
| P(t-Bu)₃ | 2-5 | K₃PO₄ | 80-100 | 30-60 | [8] |
| Xantphos | 2.5-5 | Cs₂CO₃ | 100-110 | 75-95 | [7][9] |
| BrettPhos | 1-2.5 | K₂CO₃ | 100 | 80-98 | [6] |
Table 1: Comparison of common ligands for the Buchwald-Hartwig amination of challenging halo-aminopyridines.
Issue 2: My Nucleophilic Aromatic Substitution (SNAr) reaction on an aminopyridine fails, even with a strong nucleophile and a good leaving group.
The SNAr reaction relies on the aromatic ring being electron-deficient to be attacked by a nucleophile. The amino group does the exact opposite.
Expert Analysis & Causality:
The -NH₂ group is a powerful electron-donating group through resonance (+M effect). It pushes electron density into the pyridine ring, particularly at the ortho and para positions. This significantly deactivates the ring towards nucleophilic attack, making the SNAr reaction energetically unfavorable. Even with a good leaving group like a halide or nitro group, the activation energy for the formation of the Meisenheimer complex intermediate is often too high.
Solution: π-Coordination Activation
A modern and highly effective strategy is to temporarily make the aminopyridine ring electron-poor. This can be achieved by coordinating it to an electrophilic transition metal, such as Ruthenium(II).[10][11] The metal acts as a powerful electron-withdrawing group, activating the ring for SNAr. The process is catalytic, making it highly efficient.
dot
Caption: Mechanism of Ruthenium-catalyzed SNAr on aminopyridines.
Validated Protocol: Ruthenium-Catalyzed Amination of 2-Aminopyridine
This protocol demonstrates the direct substitution of the amino group, a challenging transformation.[10]
Reagents & Equipment:
-
2-Aminopyridine
-
Benzylamine (or other amine nucleophile)
-
[Ru(p-cymene)I₂]₂
-
Potassium triflate (KOTf)
-
1,4-Dioxane
-
Microwave reactor or sealed tube for conventional heating
Step-by-Step Procedure:
-
Vessel Preparation: In a microwave vial, combine 2-aminopyridine (1.0 eq.), [Ru(p-cymene)I₂]₂ (5 mol%), and KOTf (20 mol%).
-
Reagent Addition: Add benzylamine (2.0 eq.) followed by 1,4-dioxane (to 0.5 M).
-
Reaction: Seal the vial and heat in a microwave reactor to 160 °C for 1 hour. Alternatively, heat conventionally at the same temperature for 12 hours.
-
Workup: After cooling, dilute the mixture with dichloromethane (DCM) and wash with saturated aqueous NaHCO₃.
-
Purification: Separate the organic layer, dry it over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Why This Protocol Works:
-
[Ru(p-cymene)I₂]₂: This precatalyst forms the active cationic Ruthenium species that coordinates to the pyridine ring in an η⁶ fashion.[10] This coordination withdraws significant electron density, making the ring highly electrophilic and susceptible to nucleophilic attack.
-
KOTf: The triflate anion is non-coordinating and helps to generate the active cationic catalyst.
-
High Temperature: The reaction requires thermal energy to promote the substitution and catalyst turnover.
Part 2: Frequently Asked Questions (FAQs)
Q1: Fundamentally, why are aminopyridines so much less reactive than anilines or simple halopyridines in cross-coupling?
A: The challenge is the "push-pull" electronic conflict and catalyst inhibition.
-
Anilines: Have a simple, strongly electron-donating amino group on a benzene ring. This makes them good nucleophiles but can make oxidative addition to haloanilines difficult.
-
Halopyridines: Are generally good substrates because the electron-withdrawing ring nitrogen makes the C-X bond more susceptible to oxidative addition.
-
Halo-aminopyridines: Combine the worst of both worlds. The ring nitrogen pulls electron density inductively (-I), while the amino group pushes it back via resonance (+M). Furthermore, both nitrogen atoms can bind to the metal catalyst, shutting down the reaction.[12] This combination of electronic opposition and catalyst inhibition makes them uniquely challenging.
dot
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. reddit.com [reddit.com]
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- 12. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Byproduct Formation in Multi-Step Pyridine Synthesis
Welcome to the technical support center for pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the pyridine scaffold. As experienced chemists know, while the synthesis of pyridines is well-established, achieving high yields and purity can be challenging due to the formation of various byproducts.
This document moves beyond simple protocols to provide in-depth, field-proven insights into why byproducts form and how to mitigate them. Our approach is grounded in mechanistic principles to empower you with the knowledge to troubleshoot and optimize your specific synthetic route.
Frequently Asked Questions (FAQs)
This section addresses common challenges and fundamental questions that arise during pyridine synthesis.
Q1: My Hantzsch synthesis is giving me a low yield of the desired pyridine and a significant amount of an over-oxidized byproduct. What is happening and how can I fix it?
A1: Understanding the Challenge: The Hantzsch synthesis is a powerful multicomponent reaction that initially forms a 1,4-dihydropyridine (1,4-DHP) intermediate.[1] A subsequent oxidation step is required to achieve the aromatic pyridine ring.[1] The primary issue you're facing, over-oxidation, often results in the formation of acylpyridines or degradation of ester groups, particularly when using harsh oxidants like potassium permanganate or chromium trioxide.[2] Incomplete oxidation is another common issue, leaving residual 1,4-DHP and complicating purification.[2]
Causality and Mechanistic Insight: Strong oxidizing agents can be indiscriminate, attacking not only the C-H bonds of the dihydropyridine ring but also sensitive functional groups, such as esters at the 3 and 5 positions, leading to hydrolysis or cleavage.[2] The driving force for the desired reaction is aromatization, but overly forcing conditions can push the reaction past the desired product.[1]
Troubleshooting Protocol: Optimizing the Aromatization Step
-
Choice of Oxidizing Agent: Switch to a milder and more selective oxidizing agent. Common and effective alternatives include:
-
Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time to maximize pyridine formation while minimizing byproduct generation.
-
Temperature Control: Perform the oxidation at a controlled, and often lower, temperature. While the initial condensation may require heat, the oxidation step can frequently be performed at room temperature or with gentle heating.
-
One-Pot vs. Two-Step: While one-pot syntheses are efficient, isolating the 1,4-DHP intermediate before oxidation can sometimes provide better overall yields by allowing you to optimize the conditions for each step independently.
Q2: I am attempting a Bohlmann-Rahtz pyridine synthesis, but I'm observing poor regioselectivity. What factors control this, and how can I improve it?
A2: Understanding the Challenge: The Bohlmann-Rahtz synthesis involves the reaction of an enamine with an alkynylketone to form a 2,3,6-trisubstituted pyridine.[3][4] The key to this reaction's success is the controlled sequence of Michael addition, E/Z isomerization, and cyclodehydration.[3][4] Poor regioselectivity often arises from competing reaction pathways or the use of unsymmetrical starting materials.
Causality and Mechanistic Insight: The initial Michael addition of the enamine to the alkynylketone establishes the substitution pattern. The regioselectivity is dictated by the electronic and steric properties of the substituents on both the enamine and the alkynylketone. The subsequent cyclization must occur in a specific orientation to yield the desired product.
Strategies for Controlling Regioselectivity:
-
Steric Hindrance: The use of bulky substituents on either the enamine or the alkynylketone can sterically direct the reaction pathway, favoring one regioisomer over another.
-
Electronic Effects: Electron-withdrawing or electron-donating groups can influence the nucleophilicity and electrophilicity of the reacting centers, thereby controlling the regiochemical outcome.
-
Reaction Conditions: Temperature and solvent can play a crucial role. Experimenting with different solvents of varying polarity and adjusting the reaction temperature can help favor the desired isomer. Microwave irradiation has been shown to improve yields and regioselectivity in some cases by providing rapid and uniform heating.[5][6][7]
Q3: My Kröhnke synthesis results in a complex mixture of byproducts, making purification difficult. What are the likely side reactions?
A3: Understanding the Challenge: The Kröhnke synthesis is a versatile method for producing highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium acetate.[8][9] While it is often a high-yielding, one-pot reaction, side reactions can occur.[8]
Causality and Mechanistic Insight: The reaction proceeds through a Michael addition to form a 1,5-dicarbonyl intermediate, which then undergoes cyclization and dehydration.[8] Potential side reactions include:
-
Self-condensation: The α,β-unsaturated carbonyl compound or the ketone can undergo self-condensation under the reaction conditions.
-
Incomplete cyclization: The 1,5-dicarbonyl intermediate may not fully cyclize, leading to its presence in the final product mixture.
-
Alternative cyclization pathways: Depending on the substituents, alternative cyclization pathways may become accessible, leading to isomeric byproducts.
Mitigation Strategies:
-
Purity of Starting Materials: Ensure the purity of your α-pyridinium methyl ketone salt and α,β-unsaturated carbonyl compound.
-
Stoichiometry: Use precise stoichiometry of the reactants. An excess of one reactant can promote self-condensation.
-
Ammonium Acetate Quality: Use high-quality ammonium acetate as it serves as both the nitrogen source and a buffer.
-
Temperature and Reaction Time: Optimize the reaction temperature and time. Overheating or prolonged reaction times can lead to decomposition and byproduct formation.
The primary byproducts of the Kröhnke synthesis are typically water and pyridine, which should allow for a relatively straightforward workup.[8] If you are observing other significant byproducts, it is likely due to one of the side reactions mentioned above.
Troubleshooting Guide
This section provides a problem-and-solution format for specific experimental issues.
Problem 1: Low Yield in Chichibabin Pyridine Synthesis
-
Symptom: The overall yield of the desired pyridine is consistently low, often below 30%.
-
Probable Cause: The Chichibabin synthesis involves the high-temperature condensation of aldehydes or ketones with ammonia or an amine, often over a catalyst.[10][11] This reaction is notorious for low yields and the formation of numerous byproducts due to the harsh conditions required.[10][11] The complex mechanism involves multiple aldol condensations, Michael additions, and cyclizations, all of which can have competing pathways.[11]
-
Proposed Solution:
-
Catalyst Optimization: The choice of catalyst (e.g., alumina, silica gel) and its activity are critical. Ensure the catalyst is properly activated and consider screening different solid acid catalysts.
-
Temperature Control: While high temperatures are necessary, finding the optimal temperature range for your specific substrates is key. Too high a temperature can lead to decomposition.
-
Flow Chemistry: For industrial applications, moving to a continuous flow reactor can improve heat and mass transfer, leading to better selectivity and yields.
-
Alternative "Greener" Approaches: Consider modern modifications that use microwave assistance or solvent-free conditions, which can improve yields and reduce byproduct formation.[12][13]
-
Problem 2: Formation of Dimeric Byproducts in Hantzsch Synthesis
-
Symptom: In addition to the desired product, a significant amount of a higher molecular weight byproduct is observed, consistent with a dimer of the β-keto ester.
-
Probable Cause: Self-condensation of the β-keto ester is a common side reaction in the Hantzsch synthesis, especially with prolonged heating.[2]
-
Proposed Solution:
-
Control Order of Addition: Pre-forming the enamine by reacting the β-keto ester with the ammonia source before adding the aldehyde can sometimes minimize self-condensation.
-
Lower Reaction Temperature: If possible, lower the reaction temperature to disfavor the self-condensation pathway, which often has a higher activation energy.
-
Use of Catalysts: Certain catalysts, including various nanocatalysts, have been shown to improve the efficiency and selectivity of the Hantzsch reaction, potentially by favoring the desired multicomponent pathway over side reactions.[14]
-
Problem 3: Difficulty in Removing the Activating Group in N-Activated Pyridine Additions
-
Symptom: After a successful nucleophilic addition to an N-activated pyridine (e.g., with a chloroformate or triflyl group), the subsequent removal of the activating group to rearomatize the ring is problematic.
-
Probable Cause: The stability of the N-substituent on the dihydropyridine intermediate can vary. The conditions required for its removal may be too harsh, leading to decomposition of the desired product.
-
Proposed Solution:
-
Choice of Activating Group: Select an activating group that is known to be labile under mild conditions. For example, some acyl groups can be removed with mild base.
-
Rearomatization Conditions: Treatment of the dihydropyridine product with a base like potassium tert-butoxide (t-BuOK) can promote rearomatization.[15]
-
Blocking Groups: In some cases, a temporary bulky group can be used to direct regioselectivity and can be removed under specific, mild conditions.[15] For instance, a trimethylstannyl group can be removed with oxalic acid.[15]
-
Data Summary and Experimental Protocols
Table 1: Comparison of Oxidizing Agents for Hantzsch Dihydropyridine Aromatization
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Nitric Acid | Refluxing in acetic acid | Strong, effective | Harsh, can cause over-oxidation and side reactions |
| FeCl₃ | Refluxing in ethanol | Milder, often used in one-pot reactions[1] | Can require aqueous workup |
| MnO₂ | Refluxing in toluene or CH₂Cl₂ | Heterogeneous, simplifies purification | Can require a large excess, variable activity |
| Air/O₂ | Bubbled through solution | "Green" oxidant, mild | Can be slow, may require a catalyst |
Protocol: General Procedure for a One-Pot Hantzsch Pyridine Synthesis with FeCl₃ Aromatization
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1.0 equiv.), β-keto ester (2.0 equiv.), and ammonium acetate (1.2 equiv.) in ethanol.
-
Condensation: Heat the mixture to reflux and stir for 2-4 hours, monitoring the formation of the dihydropyridine intermediate by TLC.
-
Aromatization: To the reaction mixture, add a solution of ferric chloride (FeCl₃, 2.0 equiv.) in ethanol.
-
Completion: Continue to reflux for an additional 1-2 hours, or until the dihydropyridine spot is consumed as indicated by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice water. If a precipitate forms, collect it by vacuum filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Generalized Hantzsch Pyridine Synthesis and Common Side Reactions
Caption: Hantzsch synthesis pathway and potential byproduct formations.
Diagram 2: Troubleshooting Workflow for Low Pyridine Yield
Caption: A decision tree for troubleshooting low yields in pyridine synthesis.
References
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Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab Group Meeting. [Link]
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Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (1999). Chemical Reviews - ACS Publications. [Link]
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Pyridine Synthesis: A Comprehensive Overview. (2026). Nimc. [Link]
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CHAPTER 16: Pyridine Synthesis. (2022). Books - The Royal Society of Chemistry. [Link]
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A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. (2025). ijarsct. [Link]
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Hantzsch pyridine synthesis. (n.d.). Wikipedia. [Link]
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Kröhnke pyridine synthesis. (n.d.). Wikipedia. [Link]
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Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024). Chemical Reviews - ACS Publications. [Link]
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One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (n.d.). PMC - NIH. [Link]
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Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. (n.d.). MDPI. [Link]
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Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. (n.d.). PMC - NIH. [Link]
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-
An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. (2024). PubMed. [Link]
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Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials. (2024). ResearchGate. [Link]
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One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. (n.d.). CORE. [Link]
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Bohlmann–Rahtz pyridine synthesis. (2023). YouTube. [Link]
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Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace. [Link]
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Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to LC-MS Methods for the Characterization of Aminopyridine Derivatives
For researchers, scientists, and drug development professionals, the accurate characterization and quantification of aminopyridine derivatives are critical. These compounds are prevalent in medicinal chemistry and are known for a wide range of biological activities.[1][2] However, their inherent polarity and basicity present unique challenges for analytical separation and detection. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of aminopyridine derivatives, moving beyond a simple listing of steps to explain the causality behind experimental choices. Our focus is on providing robust, self-validating protocols grounded in scientific principles.
Foundational Principles: The "Why" Behind LC-MS for Aminopyridines
Aminopyridine derivatives are characterized by the presence of a basic pyridine ring and a polar amino group. These features dictate their behavior in an LC-MS system. Understanding these fundamentals is key to developing successful analytical methods.
1.1. The Challenge of Separation: Reversed-Phase (RP) vs. Hydrophilic Interaction Liquid Chromatography (HILIC)
The primary challenge in the chromatography of aminopyridines is achieving adequate retention on the analytical column.
-
Reversed-Phase (RP) Chromatography: Traditionally, RP columns with non-polar stationary phases (like C18) are the workhorses of LC. However, highly polar analytes like aminopyridines have a low affinity for these phases, leading to poor retention and elution near the solvent front. To overcome this, manipulation of the mobile phase pH is crucial. By using a mobile phase with a pH about 2 units higher than the pKa of the aminopyridine, the analyte becomes neutral, increasing its hydrophobicity and retention on the RP column.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative that uses a polar stationary phase (e.g., bare silica, amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous solvent.[4] In HILIC, a water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention. For aminopyridines, HILIC is often an excellent choice as it provides strong retention for these polar compounds.[4][5] In this mode, a mobile phase pH at least 2 units lower than the analyte's pKa is recommended to ensure the analyte is ionized and thus more polar, enhancing its retention.[3]
1.2. The Power of Detection: Mass Spectrometry (MS) for Aminopyridines
Mass spectrometry is an ideal detection method for aminopyridine derivatives due to its high sensitivity and selectivity.
-
Ionization Techniques: To be detected by a mass spectrometer, molecules must first be ionized.[6][7] For polar and thermally labile compounds like aminopyridines, "soft" ionization techniques are preferred.
-
Electrospray Ionization (ESI): This is the most common ionization technique for this class of compounds. ESI is well-suited for polar molecules and works by creating a fine spray of charged droplets from which ions are generated.[8][9][10]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, particularly for less polar derivatives. It uses a corona discharge to ionize the analyte in the gas phase and can be more robust to matrix effects than ESI.[6][9]
-
-
Tandem Mass Spectrometry (MS/MS): For complex matrices or when high sensitivity is required, tandem mass spectrometry (MS/MS) is invaluable. In this technique, a specific parent ion is selected, fragmented, and then a specific fragment ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and increases selectivity and sensitivity, allowing for quantification at very low levels.[11]
Comparative Analysis of Chromatographic Strategies
The choice between RP and HILIC is the most critical decision in developing an LC method for aminopyridines. Below is a comparative overview.
| Feature | Reversed-Phase (RP) Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation based on hydrophobicity. | Separation based on hydrophilicity and partitioning. |
| Stationary Phase | Non-polar (e.g., C18, C8, Phenyl). | Polar (e.g., Silica, Amide, Diol). |
| Mobile Phase | High aqueous content, low organic. Water is the weak solvent. | High organic content (e.g., >60% Acetonitrile), low aqueous. Water is the strong solvent.[4] |
| Retention of Aminopyridines | Generally poor unless mobile phase pH is adjusted to neutralize the analyte.[3] | Excellent retention for polar, ionized aminopyridines.[3] |
| Advantages | Robust, well-understood, wide variety of column chemistries available. | Superior retention for polar compounds, good MS sensitivity due to high organic mobile phase. |
| Challenges | Poor retention of polar compounds, potential for peak tailing for basic compounds. | Longer column equilibration times, sensitivity to mobile phase composition. |
Optimizing Mass Spectrometry Parameters
Once a chromatographic method is established, the MS parameters must be optimized for maximum sensitivity.
-
Ionization Mode: Aminopyridines are basic compounds and will readily accept a proton. Therefore, positive ionization mode is almost always used.
-
Key Parameters:
-
Cone Voltage (or equivalent): This voltage helps to desolvate the ions and transmit them into the mass analyzer. It needs to be optimized for each compound to maximize the signal of the parent ion.
-
Collision Energy: In MS/MS, this energy is applied in the collision cell to fragment the parent ion. A collision energy study is performed to find the optimal energy that produces the most intense and stable fragment ions.
-
-
Detection Mode:
-
Full Scan: Acquires a full mass spectrum. Useful for qualitative analysis and initial method development.
-
Selected Ion Monitoring (SIM): Monitors only a few specific m/z values. More sensitive than full scan.
-
Multiple Reaction Monitoring (MRM): Monitors specific parent-to-fragment ion transitions. Offers the highest sensitivity and selectivity for quantification.[11]
-
Sample Preparation: Ensuring a Clean Analysis
Proper sample preparation is crucial for robust and reproducible LC-MS analysis, especially for biological matrices.[12][13] The goal is to remove interfering substances like proteins and phospholipids that can cause matrix effects and contaminate the LC-MS system.[12][14]
| Technique | Principle | Advantages | Disadvantages | Best For |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation.[15] | Simple, fast, and inexpensive.[16] | Less clean extract, potential for matrix effects. | High-throughput screening, initial method development. |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent). | Cleaner extracts than PPT, can concentrate the analyte. | More labor-intensive, requires solvent optimization. | When higher cleanliness is needed and for a smaller number of samples. |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent. | Provides the cleanest extracts, high concentration factors, can be automated. | More expensive, requires method development. | Demanding applications requiring low detection limits and minimal matrix effects. |
Experimental Protocols
The following are detailed, step-by-step protocols for the analysis of a model aminopyridine derivative (e.g., 4-Aminopyridine) in human plasma.
Protocol 1: Reversed-Phase LC-MS/MS Method
This method is suitable for aminopyridine derivatives that can be retained on a C18 column with appropriate mobile phase conditions.
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase.
- Vortex and transfer to an autosampler vial for injection.
2. LC-MS/MS System and Conditions:
- LC System: UHPLC system
- Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: 0.1% Ammonium Hydroxide in Water (pH ~10)
- Mobile Phase B: Acetonitrile
- Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute.
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- Mass Spectrometer: Triple quadrupole
- Ionization Source: ESI (positive mode)
- MRM Transitions: To be determined by infusing a standard solution of the analyte.
3. System Suitability:
- Inject a standard solution five times. The relative standard deviation (RSD) of the peak area and retention time should be <15%.
Protocol 2: HILIC-LC-MS/MS Method
This method is ideal for highly polar aminopyridine derivatives that are poorly retained in reversed-phase.
1. Sample Preparation (Solid-Phase Extraction):
- Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load 100 µL of plasma sample.
- Wash the cartridge with 1 mL of 5% methanol in water.
- Elute the analyte with 1 mL of 5% formic acid in methanol.
- Evaporate the eluate to dryness and reconstitute in 100 µL of 90% acetonitrile in water.
- Vortex and transfer to an autosampler vial.
2. LC-MS/MS System and Conditions:
- LC System: UHPLC system
- Column: Amide column (e.g., 2.1 x 100 mm, 1.7 µm)
- Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient: Start at 95% B, decrease to 50% B over 5 minutes, hold for 1 minute, then re-equilibrate for 2 minutes.
- Flow Rate: 0.3 mL/min
- Column Temperature: 35°C
- Injection Volume: 2 µL
- Mass Spectrometer: Triple quadrupole
- Ionization Source: ESI (positive mode)
- MRM Transitions: To be determined by infusing a standard solution of the analyte.
3. System Suitability:
- Inject a standard solution five times. The RSD of the peak area and retention time should be <15%.
Visualizing the Workflow
General LC-MS Workflow for Aminopyridine Analysis
Caption: A generalized workflow for the analysis of aminopyridine derivatives using LC-MS/MS.
Decision Tree for Method Selection
Caption: A decision tree to guide the selection between Reversed-Phase and HILIC methods.
Troubleshooting and Field Insights
-
Poor Peak Shape (Tailing): This is common for basic compounds like aminopyridines in RP chromatography. It can be caused by interactions with residual silanols on the silica support. Using a high pH mobile phase to neutralize the analyte or using a column with advanced end-capping can mitigate this.
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of the analyte in the MS source, leading to low sensitivity and poor reproducibility. A cleaner sample preparation method (like SPE) or better chromatographic separation can resolve this.
-
Low Sensitivity: If sensitivity is an issue, ensure that the MS parameters (cone voltage, collision energy) are fully optimized. Also, consider using a HILIC method, as the high organic mobile phase often leads to more efficient desolvation and better ionization in the ESI source.
-
Broad Peaks with Dihydrochloride Salts: When working with dihydrochloride salts of aminopyridine derivatives, broad peaks can occur due to the exchange of chloride for other anions in the mobile phase during chromatography.[17] To address this, one can either use a mobile phase containing the same counterion or add a high concentration of the mobile phase anion to the sample solvent before injection to facilitate ion exchange prior to separation.[17]
Conclusion
The successful characterization of aminopyridine derivatives by LC-MS is a multi-faceted process that requires careful consideration of the analyte's properties, the sample matrix, and the desired analytical outcome. There is no single "best" method; rather, the optimal approach is the one that is tailored to the specific analytical challenge. For less polar derivatives, a well-optimized reversed-phase method can provide robust and reliable results. For the more common, highly polar aminopyridines, HILIC offers superior retention and sensitivity. By understanding the fundamental principles of separation and detection, and by systematically optimizing each stage of the analytical workflow, researchers can develop high-quality, self-validating LC-MS methods for the accurate characterization of this important class of compounds.
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ResearchGate. (2025). Design of experiments as a tool for LC-MS/MS method development for the trace analysis of the potentially genotoxic 4-dimethylaminopyridine impurity in glucocorticoids. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
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PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
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CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. Retrieved from [Link]
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MDPI. (2023). Method Development for Aminopyralid Residues Determination by Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry in Straw. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical stability of 4-aminopyridine capsules. Retrieved from [Link]
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Semantic Scholar. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Comparative Biological Activity of Aminopyridine Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology and medicinal chemistry, structural isomerism presents a fundamental principle where subtle changes in molecular architecture can lead to profound differences in biological activity.[1] The aminopyridines, a family of heterocyclic compounds, serve as a classic and compelling case study.[2] This guide offers an in-depth comparison of the three primary isomers—2-aminopyridine (2-AP), 3-aminopyridine (3-AP), and 4-aminopyridine (4-AP)—elucidating how the position of the amino group dictates their pharmacological profiles, from mechanism of action to therapeutic utility.
The Decisive Role of Isomerism: Physicochemical and Mechanistic Divergence
The location of the amino group on the pyridine ring fundamentally alters the molecule's electron density, basicity (pKa), and stereochemistry. These properties are not mere chemical trivia; they are the direct determinants of how each isomer interacts with its biological targets.[3]
-
4-Aminopyridine (4-AP): The amino group in the para-position creates a strong electron-donating resonance effect, significantly increasing the electron density on the ring nitrogen. This makes 4-AP the most basic of the isomers (pKa ≈ 9.17).[3] This specific electronic configuration and molecular geometry are optimal for its primary mechanism of action: blocking voltage-gated potassium (K_v) channels.[4][5][6] 4-AP physically enters the internal pore of the K_v channel, occluding it and thereby prolonging the action potential of neurons. This prolonged depolarization enhances calcium influx at the presynaptic terminal, leading to increased neurotransmitter release.[5][7][8]
-
2-Aminopyridine (2-AP): With the amino group in the ortho-position, 2-AP exhibits intermediate basicity (pKa ≈ 6.86).[3] While it is a valuable scaffold in medicinal chemistry for synthesizing various pharmacologically active molecules, its direct biological activity as a channel blocker is considerably weaker than 4-AP's.[9][10][11] The proximity of the amino group to the ring nitrogen can allow for chelation with metal ions, a property exploited in synthetic chemistry.[12]
-
3-Aminopyridine (3-AP): The meta-position of the amino group prevents it from donating electron density to the ring nitrogen via resonance.[3] Consequently, 3-AP is the weakest base (pKa ≈ 6.0) and the least reactive of the three.[3] While some reports suggest it may act as a potassium channel blocker, its potency is significantly lower than 4-AP, and it is more commonly used as a chemical intermediate.[13]
The stark contrast in basicity and biological action underscores a critical lesson for drug development: isomeric form is a key determinant of function.[3]
Caption: Mechanism of Action at the K_v Channel.
Comparative Pharmacodynamics and Therapeutic Applications
The differences in K_v channel affinity directly translate to distinct pharmacodynamic effects and, consequently, divergent therapeutic paths.
| Parameter | 2-Aminopyridine (2-AP) | 3-Aminopyridine (3-AP) | 4-Aminopyridine (4-AP) |
| Primary Target | Weak K_v channel blocker | Very weak K_v channel blocker | Potent broad-spectrum K_v channel blocker |
| Primary Effect | Minimal neurological effects at therapeutic doses | Minimal neurological effects | Enhanced neuronal excitability and neurotransmitter release |
| Therapeutic Use | Primarily a synthetic precursor for drugs (e.g., piroxicam, sulfapyridine).[2][10] | Mainly a chemical intermediate; some research into neurological disorders.[13] | Symptomatic treatment of walking impairment in Multiple Sclerosis (as Dalfampridine/Fampridine).[4][5][14] |
| Rationale | Lacks the potency and specificity for direct therapeutic use as a channel modulator.[9] | Insufficient potency for significant clinical effect as a channel blocker.[13] | Restores action potential conduction in demyelinated axons, improving neurological function.[4][6] |
Expert Insight: The success of 4-AP (fampridine) in multiple sclerosis is a direct result of its potent K_v channel blockade. In demyelinated axons, the loss of insulating myelin exposes K_v channels, causing the action potential to dissipate. By blocking these channels, 4-AP prevents this potassium leakage, allowing the nerve impulse to propagate across the demyelinated segment, thereby restoring function.[4][6] Neither 2-AP nor 3-AP possesses the required potency to achieve this clinically relevant effect.
Comparative Pharmacokinetics and Toxicity
A compound's journey through the body—its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile—is as crucial as its mechanism of action. Here too, the isomers differ, particularly in their ability to cross the blood-brain barrier and their toxicity profiles.
| Parameter | 2-Aminopyridine (2-AP) | 3-Aminopyridine (3-AP) | 4-Aminopyridine (4-AP) |
| Blood-Brain Barrier | Crosses BBB | Crosses BBB | Readily crosses BBB due to its lipid solubility. |
| Half-Life (t½) | Variable, generally shorter than 4-AP | Data limited, expected to be short | ~3-4 hours (immediate-release formulation).[15] |
| Metabolism | Hepatic metabolism | Presumed hepatic metabolism | Primarily excreted unchanged in the urine via tubular secretion.[15] |
| Toxicity Profile | Highly toxic; convulsions, respiratory failure. | Toxic; convulsant properties. | Narrow therapeutic index.[16] Side effects include dizziness, paresthesia, and at higher doses, seizures.[7][8][16] |
Expert Insight: The high toxicity and narrow therapeutic window of aminopyridines are significant hurdles in drug development.[16][17][18] The primary toxicity is central nervous system (CNS) hyperexcitability, leading to seizures, which is a direct extension of the K_v channel blocking mechanism.[7][8] This is why the development of a slow-release formulation of 4-AP (Fampridine) was critical to its regulatory approval; it maintains plasma concentrations within the therapeutic window while minimizing peak concentrations that could trigger adverse events. Research is ongoing to synthesize derivatives with improved safety profiles, for example, by creating peptide conjugates to reduce toxicity.[17]
Experimental Protocols for Biological Characterization
To empirically validate the differences between these isomers, specific and robust experimental assays are required. The following protocols represent gold-standard methodologies for assessing the key biological activities discussed.
Protocol 1: In Vitro K_v Channel Activity via Whole-Cell Patch-Clamp Electrophysiology
This technique provides the most precise measurement of a compound's effect on ion channel function in real-time.[19][20]
Objective: To quantify and compare the inhibitory potency (IC₅₀) of 2-AP, 3-AP, and 4-AP on a specific voltage-gated potassium channel (e.g., K_v1.1) expressed in a mammalian cell line (e.g., HEK293 cells).
Methodology:
-
Cell Preparation: Culture HEK293 cells stably expressing the target K_v channel. Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).
-
-
Recording Setup:
-
Place a coverslip in the recording chamber on an inverted microscope stage and perfuse with the external solution.
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
-
Whole-Cell Configuration:
-
Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Apply a brief pulse of negative pressure to rupture the membrane patch, achieving the whole-cell configuration.[20]
-
-
Data Acquisition:
-
Using a patch-clamp amplifier, clamp the cell's membrane potential at -80 mV.
-
Apply depolarizing voltage steps (e.g., to +40 mV for 200 ms) to elicit outward K+ currents.
-
Establish a stable baseline recording of the K+ current.
-
-
Compound Application & Validation:
-
Apply increasing concentrations of the test aminopyridine isomer (e.g., 1 µM to 10 mM) via the perfusion system.
-
Negative Control: Apply the vehicle (e.g., external solution) to ensure no effect on the current.
-
Positive Control: Apply a known potent K_v channel blocker like Tetraethylammonium (TEA) to confirm channel sensitivity.
-
Record the percentage of current inhibition at each concentration after steady-state is reached.
-
-
Data Analysis: Plot the percentage of inhibition against the log of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value for each isomer.
Caption: Workflow for Patch-Clamp Electrophysiology.
Protocol 2: In Vivo Neurotransmitter Release via Microdialysis
This technique allows for the sampling and measurement of neurotransmitter levels in the interstitial fluid of specific brain regions in a living animal, providing a direct physiological readout of a drug's effect.[21][22][23]
Objective: To compare the effects of systemic administration of 2-AP, 3-AP, and 4-AP on the extracellular levels of a neurotransmitter (e.g., acetylcholine) in the hippocampus of a freely moving rat.
Methodology:
-
Surgical Implantation:
-
Anesthetize a rat and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeted to the hippocampus. Secure it to the skull with dental cement.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Procedure:
-
Gently insert a microdialysis probe (with a semi-permeable membrane) through the guide cannula into the hippocampus.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[23]
-
Allow for a 1-2 hour equilibration period.
-
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of preservative.
-
Collect at least 3-4 baseline samples to establish a stable neurotransmitter level.
-
-
Drug Administration & Validation:
-
Administer a single dose of the aminopyridine isomer (e.g., 1 mg/kg, intraperitoneally) or vehicle (saline) as a negative control.
-
Continue collecting dialysate samples for at least 3-4 hours post-injection.
-
-
Sample Analysis:
-
Quantify the concentration of the neurotransmitter (e.g., acetylcholine) in each dialysate sample using a highly sensitive analytical method, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Mass Spectrometry.
-
-
Data Analysis:
-
Express the neurotransmitter concentration in each post-injection sample as a percentage of the average baseline concentration.
-
Compare the time course and magnitude of the change in neurotransmitter levels between the different isomer-treated groups and the vehicle control group.
-
Conclusion
The aminopyridine isomers provide a powerful demonstration of structure-activity relationships in pharmacology. The para-position of the amino group in 4-aminopyridine endows it with the optimal physicochemical properties to act as a potent voltage-gated potassium channel blocker, a mechanism that has been successfully translated into a therapeutic for multiple sclerosis.[4][5] In contrast, 2-aminopyridine and 3-aminopyridine lack this specific biological activity and are primarily relegated to roles as synthetic intermediates in the creation of other diverse molecules.[2][13] For researchers in drug discovery, this isomeric comparison serves as a crucial reminder: even the smallest structural modification can be the difference between a powerful therapeutic agent and an inactive chemical precursor. A thorough understanding of these fundamental principles, validated through rigorous experimental characterization, is essential for the rational design of next-generation therapeutics.
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4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes. National Institutes of Health (NIH). [Link]
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Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. PubMed. [Link]
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4-aminopyridine toxicity: a case report and review of the literature. PubMed. [Link]
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Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation. [Link]
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4-Aminopyridine is superior to 3,4-diaminopyridine in the treatment of patients with multiple sclerosis. PubMed. [Link]
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4-aminopyridine – Knowledge and References. Taylor & Francis. [Link]
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Discovering the Health Benefits of 4-Aminopyridine (4-AP). Pharmacy Solutions. [Link]
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4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. National Institutes of Health (NIH). [Link]
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Structural isomers of aminopyridines. ResearchGate. [Link]
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Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link]
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Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. [Link]
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Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785. bioRxiv. [Link]
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Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. YouTube. [Link]
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Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. Springer. [Link]
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In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central. [Link]
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2-Aminopyridine – an unsung hero in drug discovery. Royal Society of Chemistry. [Link]
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Pharmacokinetics of an Immediate-Release Oral Formulation of Fampridine (4-Aminopyridine) in Normal Subjects and Patients with Spinal Cord Injury. ResearchGate. [Link]
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Synthesis of 3-Aminopyridine. ResearchGate. [Link]
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Aminopyridines. US EPA ARCHIVE DOCUMENT. [Link]
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Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PubMed Central. [Link]
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2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PubMed Central. [Link]
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Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PubMed Central. [Link]
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4-Aminopyridine Toxicity: a Case Report and Review of the Literature. PubMed Central. [Link]
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2-aminopyridine – a classic and trendy pharmacophore. ResearchGate. [Link]
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Human equivalent dose of oral 4-aminopyridine differentiates nerve crush injury from transection injury and improves post-injury function in mice. PubMed Central. [Link]
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Characterization of K+ currents using an in situ patch clamp technique in body wall muscle cells from Caenorhabditis elegans. National Institutes of Health (NIH). [Link]
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In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. American Chemical Society. [Link]
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Easy Access to 2-Aminopyridines. GalChimia. [Link]
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Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. [Link]
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Regulation of Potassium Channels in Coronary Arterial Smooth Muscle by Endothelium-Derived Vasodilators. American Heart Association Journals. [Link]
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2-Aminopyridine – an unsung hero in drug discovery. Royal Society of Chemistry. [Link]
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]
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3-aminopyridine. The Good Scents Company. [Link]
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3-Aminopyridine: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. National Institutes of Health (NIH). [Link]
-
Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Aragen Life Sciences. [Link]
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Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Royal Society of Chemistry. [Link]
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Basic Intro to Whole Cell Patch Clamp Electrophysiology. YouTube. [Link]
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In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry. [Link]
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Whole Cell Patch Clamp Protocol. AXOL Bioscience. [Link]
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A Comparative Spectroscopic Guide to 2-, 3-, and 4-Aminopyridine Isomers
Introduction
Aminopyridines are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. The seemingly subtle shift in the position of the amino substituent—from position 2 (ortho), 3 (meta), to 4 (para) relative to the ring nitrogen—imparts dramatic changes to the molecule's electronic properties, basicity, and, consequently, its interactions with biological targets and light. Understanding these differences is paramount for researchers in drug design, where such isomers can exhibit vastly different pharmacological profiles, and for scientists developing novel functional materials.
This guide provides a comprehensive spectroscopic comparison of 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. We will delve into the distinguishing features observed in Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. Beyond presenting the data, we will explore the underlying electronic principles—mesomeric (resonance) and inductive effects—that dictate these spectroscopic signatures. The experimental protocols included are designed to be self-validating, ensuring reliable and reproducible characterization of these critical building blocks.
Workflow for Spectroscopic Characterization
The following diagram outlines the systematic workflow for the comprehensive spectroscopic analysis of aminopyridine isomers.
Caption: General workflow for the spectroscopic analysis of aminopyridine isomers.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy orbitals. The position of the absorption maximum (λmax) is highly sensitive to the electronic structure of the molecule, particularly the extent of conjugation and the influence of electron-donating or-withdrawing groups.
Comparative UV-Vis Data
| Compound | Solvent | π → π* Transition (λmax, nm) | n → π* Transition (λmax, nm) |
| 2-Aminopyridine | Ethanol | ~235, ~300 | Not distinctly observed |
| 3-Aminopyridine | Ethanol | ~230, ~290 | Not distinctly observed |
| 4-Aminopyridine | Ethanol | ~255 | Not distinctly observed |
Note: Exact λmax values can vary slightly based on solvent polarity and pH.
Expert Analysis: The Decisive Role of Resonance
The observed differences in λmax can be directly attributed to the electronic interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing pyridine ring nitrogen.
-
4-Aminopyridine: The amino group at the C4 position is in direct conjugation with the ring nitrogen. This allows for a powerful para-quinoid resonance structure, which significantly extends the π-conjugated system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift to a longer wavelength (~255 nm) compared to the other isomers.
-
2-Aminopyridine: The C2-amino group also participates in resonance with the ring nitrogen. However, the resulting charge separation in the resonance contributor is less extensive than in the 4-amino isomer. This leads to a significant, but smaller, red shift in its primary absorption band (~300 nm) compared to pyridine itself.
-
3-Aminopyridine: When the amino group is at the C3 (meta) position, it cannot enter into direct resonance with the ring nitrogen. Its electron-donating effect is primarily transmitted through the weaker inductive effect. Consequently, the π-system is less perturbed, and its λmax values (~230, ~290 nm) are more closely related to that of unsubstituted pyridine.
Infrared (IR) Spectroscopy: A Fingerprint of Vibrational Modes
IR spectroscopy probes the vibrational frequencies of chemical bonds. It provides a unique "fingerprint" for a molecule, with specific peaks corresponding to stretching and bending modes of functional groups. For aminopyridines, the key regions of interest are the N-H stretches of the amino group and the C=N/C=C stretching vibrations of the pyridine ring.
Comparative IR Data (in cm⁻¹)
| Vibrational Mode | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine |
| N-H Asymmetric Stretch | ~3440 | ~3420 | ~3410 |
| N-H Symmetric Stretch | ~3300 | ~3330 | ~3250 |
| N-H Scissoring (Bend) | ~1630 | ~1620 | ~1640 |
| Pyridine Ring C=C/C=N Stretch | ~1610, ~1570 | ~1590, ~1480 | ~1600, ~1500 |
Data represents typical values and can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull).
Expert Analysis: Inductive vs. Mesomeric Effects on Bond Strength
The position of the amino group influences the electron density throughout the pyridine ring, which in turn affects the force constants and vibrational frequencies of its bonds.
-
N-H Stretching: The frequencies of the N-H stretches are indicative of the N-H bond strength and hydrogen bonding. 4-Aminopyridine often shows broader and lower frequency N-H stretches due to stronger intermolecular hydrogen bonding, facilitated by the high electron density on the ring nitrogen (a consequence of the strong +M effect).
-
Pyridine Ring Vibrations: The delocalization of electrons from the amino group into the ring affects the bond order of the ring's C=C and C=N bonds. In 4-aminopyridine, the significant electron donation strengthens the C-N bonds and slightly weakens the C=C bonds, leading to characteristic shifts in the ring stretching region (~1600-1450 cm⁻¹) compared to the other isomers. The vibrations in 3-aminopyridine are least affected due to the lack of direct resonance, making its ring stretching pattern more similar to pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Chemical Environment
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (protons) and ¹³C. Chemical shifts (δ) are highly sensitive to the electron density around a nucleus; higher electron density leads to increased shielding and a lower chemical shift (upfield shift).
Comparative ¹H NMR Data (in DMSO-d₆, δ ppm)
| Proton Position | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine |
| H2 | - | ~8.00 | ~7.95 |
| H3 | ~6.50 | - | ~6.60 |
| H4 | ~7.35 | ~7.05 | - |
| H5 | ~6.65 | ~7.00 | ~6.60 |
| H6 | ~7.90 | ~8.05 | ~7.95 |
| -NH₂ | ~5.70 | ~5.50 | ~5.90 |
Comparative ¹³C NMR Data (in DMSO-d₆, δ ppm)
| Carbon Position | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine |
| C2 | ~160.1 | ~144.5 | ~150.2 |
| C3 | ~108.5 | ~147.9 | ~109.8 |
| C4 | ~137.8 | ~123.7 | ~155.6 |
| C5 | ~113.5 | ~121.5 | ~109.8 |
| C6 | ~148.5 | ~141.0 | ~150.2 |
Note: Chemical shifts are approximate and depend on the solvent and concentration.
Expert Analysis: Shielding and Deshielding Effects
The NMR spectra provide the clearest picture of the electronic distribution within the aminopyridine isomers.
-
¹H NMR:
-
High Shielding (Upfield Shift): The protons ortho and para to the -NH₂ group experience the strongest shielding due to the donation of electron density via the mesomeric effect. This is most evident for H3 and H5 in 2-aminopyridine and H3/H5 in 4-aminopyridine, which show significantly upfield shifts compared to the protons in 3-aminopyridine.
-
-NH₂ Protons: The chemical shift of the amino protons themselves can be influenced by solvent and hydrogen bonding, but their integration (2H) is a key identifier.
-
-
¹³C NMR:
-
Strongest Shielding: The carbon atoms at the ortho and para positions relative to the amino group show the most pronounced upfield shifts. In 2-aminopyridine, C3 and C5 are highly shielded. In 4-aminopyridine, C3 and C5 are also significantly shielded.
-
Ipso-Carbon: The carbon directly attached to the amino group (C2, C3, or C4) is deshielded relative to a standard pyridine C-H carbon but is also influenced by the substituent effect. The most dramatic effect is seen at C4 in 4-aminopyridine, which is heavily deshielded due to its role in the quinoid resonance structure.
-
The following diagram illustrates the key electronic effects influencing the chemical shifts.
A Comparative Guide to the Synthetic Validation of 3-(Aminomethyl)pyridin-2-amine Hydrochloride
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of two viable synthetic routes for the preparation of 3-(Aminomethyl)pyridin-2-amine hydrochloride, a key building block in contemporary medicinal chemistry. The analysis focuses on the validation of a preferred, industrially scalable route against a plausible, albeit more classical, alternative. The discussion is grounded in established chemical principles, supported by experimental data, and designed to equip researchers with the practical insights needed to make informed decisions for their specific research and development objectives.
Introduction
3-(Aminomethyl)pyridin-2-amine is a versatile diamine scaffold. Its strategic placement of amino groups on the pyridine ring makes it a valuable precursor for the synthesis of complex heterocyclic systems, including kinase inhibitors and other pharmacologically active agents. The hydrochloride salt is often preferred for its improved stability and handling characteristics. The validation of an efficient and scalable synthetic route is therefore of critical importance for its reliable supply in drug discovery and development pipelines. This guide will dissect two distinct synthetic strategies, culminating in a detailed validation of the more efficient pathway.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies are evaluated:
-
Route 1: Catalytic Hydrogenation of a Cyanopyridine Precursor. This modern approach leverages a readily available nitrile intermediate.
-
Route 2: Multi-step Synthesis from a Picoline Precursor. This classical route involves functional group interconversions starting from 2-amino-3-methylpyridine.
The following diagram illustrates the conceptual flow of both approaches.
Caption: High-level overview of the two synthetic routes.
Head-to-Head Performance Comparison
The two routes present a clear trade-off between step economy and the complexity of reagents and intermediates.
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Picoline Functionalization | Justification & Causality |
| Overall Yield | Good to Excellent (Typically >70%) | Moderate (Typically 30-50%) | Route 1 is a two-step process with generally high-yielding reactions. Route 2 involves at least four steps, with potential for yield loss at each stage, particularly in the bromination and purification of the phthalimide intermediate. |
| Step Economy | Excellent (2 steps) | Poor (4 steps) | A shorter synthesis is inherently more efficient, reducing time, solvent usage, and overall cost. |
| Scalability | High | Moderate | Catalytic hydrogenation is a well-established industrial process. The multi-step nature and use of reagents like NBS in Route 2 can present challenges for large-scale production. |
| Reagent Safety | High-pressure H₂ gas requires specialized equipment. Raney Nickel is pyrophoric. | N-Bromosuccinimide (NBS) is a lachrymator and corrosive. Hydrazine is highly toxic and carcinogenic. | Both routes have significant safety considerations. However, the hazards in Route 1 can be more effectively controlled in a dedicated hydrogenation reactor. Hydrazine's high toxicity is a major drawback for Route 2. |
| Purification | Generally straightforward crystallization of the final salt. | Requires chromatographic purification of intermediates (bromomethyl and phthalimide adducts). | The intermediates in Route 2 are often difficult to purify by simple crystallization, necessitating more time-consuming and costly chromatography. |
| Starting Material Cost | Moderate | Low to Moderate | 2-Amino-3-cyanopyridine and 2-amino-3-methylpyridine are both commercially available, with costs being comparable depending on the supplier and scale. |
In-Depth Validation of the Preferred Method: Route 1
Based on the comparative analysis, Route 1 emerges as the superior strategy due to its efficiency, scalability, and higher overall yield. This section provides a detailed protocol and validation data for this route.
Experimental Protocol: Route 1
Step 1: Synthesis of 2-Amino-3-cyanopyridine
The precursor, 2-amino-3-cyanopyridine, can be efficiently synthesized via a one-pot, four-component reaction.[1][2]
-
Reaction: A mixture of an appropriate aldehyde (e.g., acetaldehyde), a ketone (e.g., acetone), malononitrile, and ammonium acetate is heated, often under solvent-free conditions or in a high-boiling solvent like ethanol.
-
Catalysis: While the reaction can proceed without a catalyst, various catalysts like nanostructured diphosphates or copper nanoparticles on charcoal can improve yields and reaction times.[1][3]
-
Work-up: The reaction mixture is cooled, and the solid product is typically washed with a solvent like diethyl ether to remove unreacted starting materials.
-
Yield: Good to excellent yields (75-97%) are reported for this transformation.[2]
Step 2: Catalytic Hydrogenation to 3-(Aminomethyl)pyridin-2-amine
This step is the core of the synthesis, reducing the nitrile to the primary amine.
-
Reagents & Conditions:
-
Substrate: 2-Amino-3-cyanopyridine
-
Catalyst: Raney Nickel (slurry in solvent)
-
Solvent: Methanol saturated with ammonia. The presence of ammonia is crucial to suppress the formation of secondary and tertiary amine byproducts by shifting the equilibrium away from imine intermediates reacting with the product amine.
-
Hydrogen Source: H₂ gas (typically 50-100 psi)
-
Temperature: Room temperature to 50°C
-
-
Procedure:
-
A pressure vessel (Parr hydrogenator) is charged with 2-amino-3-cyanopyridine and the methanolic ammonia solution.
-
The Raney Nickel catalyst is carefully added under an inert atmosphere (e.g., Argon or Nitrogen) as it can be pyrophoric.
-
The vessel is sealed, purged with N₂, and then pressurized with H₂ gas.
-
The reaction mixture is agitated vigorously at the desired temperature until hydrogen uptake ceases (typically 4-12 hours).
-
The reaction is depressurized, and the catalyst is carefully filtered off, usually through a pad of Celite®. The filter cake must be kept wet with solvent to prevent ignition.
-
-
Work-up: The filtrate, containing the free base, is concentrated under reduced pressure.
Step 3: Formation and Isolation of the Hydrochloride Salt
-
Procedure:
-
The crude 3-(Aminomethyl)pyridin-2-amine is redissolved in a minimal amount of a suitable solvent (e.g., isopropanol or methanol).
-
A solution of HCl in a solvent (e.g., HCl in isopropanol or diethyl ether) is added dropwise with stirring until the solution is acidic.
-
The hydrochloride salt typically precipitates out of the solution. The mixture may be cooled to enhance precipitation.
-
The solid product is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum.
-
Workflow for Synthesis and Validation
Caption: Step-by-step workflow for the validated synthesis and subsequent analytical confirmation.
Characterization and Data Interpretation
The identity and purity of the synthesized this compound must be confirmed by a suite of analytical techniques.
| Analysis | Expected Result | Interpretation |
| Appearance | White to off-white crystalline solid | Conforms to typical appearance of amine hydrochloride salts. |
| Melting Point | Specific range (e.g., 229-232°C for a related compound[4]) | A sharp melting point range is indicative of high purity. Broadening suggests the presence of impurities. |
| ¹H NMR (D₂O) | ~7.5-8.0 ppm (d, 1H, Py-H), ~6.8-7.2 ppm (m, 2H, Py-H), ~4.2 ppm (s, 2H, CH₂), Amine protons (NH₂, NH₃⁺) will exchange with D₂O. | Confirms the pyridine ring structure and the presence of the key aminomethyl group. The chemical shifts will be downfield compared to the free base due to the protonation of the nitrogens. |
| ¹³C NMR (D₂O) | Pyridine carbons (~110-155 ppm), Methylene carbon (~40-45 ppm). | Confirms the carbon skeleton of the molecule. |
| FTIR (KBr) | Broad Absorbance ~2500-3200 cm⁻¹ (N-H stretch, amine salt), ~1600-1650 cm⁻¹ (N-H bend), ~1500-1600 cm⁻¹ (C=C, C=N ring stretch). | Confirms the presence of the primary amine hydrochloride salt and the aromatic pyridine ring. The disappearance of the nitrile peak (~2220-2260 cm⁻¹) from the starting material is a key indicator of reaction completion. |
| Mass Spec (ESI+) | m/z = 124.08 [M+H]⁺ (for the free base C₆H₉N₃) | Confirms the molecular weight of the free amine. |
Note: Specific spectral data for the target compound CAS 1315180-24-5 is not widely published. The expected NMR and IR values are based on analysis of the parent free base and structurally similar aminopyridine hydrochlorides.[4][5]
Discussion of Potential Impurities and Side Reactions
A robust synthetic protocol must account for potential side reactions.
-
Secondary/Tertiary Amine Formation: The primary challenge in nitrile reduction is the formation of secondary and tertiary amines. The intermediate imine can react with the already-formed primary amine product.
-
Mitigation: As described in the protocol, performing the reaction in a solvent saturated with ammonia effectively minimizes this side reaction by providing a large excess of an external nitrogen source to react with any intermediate aldehydes formed.
-
-
Incomplete Reduction: If the reaction is not allowed to proceed to completion, the starting nitrile or intermediate imine may remain.
-
Mitigation: Monitoring the reaction by TLC or GC-MS and ensuring hydrogen uptake has ceased can prevent this. Purification via recrystallization of the hydrochloride salt is typically effective at removing these less basic impurities.
-
-
Pyridine Ring Reduction: Aggressive hydrogenation conditions (very high pressure, high temperature, or highly active catalysts like Rhodium) can lead to the saturation of the pyridine ring.
-
Mitigation: The use of Raney Nickel or Palladium under controlled temperature and pressure is generally selective for the nitrile group over the aromatic ring.
-
Conclusion
The synthesis of this compound via the catalytic hydrogenation of 2-amino-3-cyanopyridine (Route 1) is a demonstrably superior method compared to a multi-step approach starting from 2-amino-3-methylpyridine (Route 2). Its advantages in terms of yield, step economy, and scalability make it the preferred route for producing this valuable intermediate. The protocol is robust, and potential side reactions can be effectively mitigated through careful control of reaction conditions, particularly the use of ammonia to ensure high selectivity for the desired primary amine. Validation of the final product through standard analytical techniques confirms the successful synthesis of the target compound in high purity.
References
- CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google P
- CN101704781A - Preparation method of amino pyridine bromide compound - Google P
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4-(aminomethyl)pyridin-3-amine Dihydrochloride | C6H11Cl2N3 | CID 11389965 - PubChem. (URL: [Link])
-
Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine - ResearchGate. (URL: [Link])
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Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity - MDPI. (URL: [Link])
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The Gabriel Synthesis - Master Organic Chemistry. (URL: [Link])
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Reductive aminations by imine reductases: from milligrams to tons - PMC - NIH. (URL: [Link])
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The Gabriel Synthesis of Primary Amines | PDF - Scribd. (URL: [Link])
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One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions - OICC Press. (URL: [Link])
-
Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])
-
"Amination of 2-Bromo-6-Methylaminopyridine" by Matthew H. Elterman - Digital Commons@Georgia Southern. (URL: [Link])
-
A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal - SciELO. (URL: [Link])
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2-Pyridinamine, 3-methyl- - the NIST WebBook. (URL: [Link])
- Preparation and Chemical Behavior of 2‐(tert‐Butoxycarbonyl)
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Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])
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2,3-diaminopyridine - Organic Syntheses Procedure. (URL: [Link])
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Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM - Organic Chemistry Research. (URL: [Link])
-
Reductive Amination - Chemistry LibreTexts. (URL: [Link])
-
Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine - YouTube. (URL: [Link])
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Bromination of 3-amino- and 3-dimethylamino-pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])
- US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google P
-
3-(chloromethyl)pyridin-2-amine hydrochloride (C6H7ClN2) - PubChemLite. (URL: [Link])
- Gabriel Synthesis. (URL: Not available)
-
Gabriel Amine Synthesis | Chem-Station Int. Ed. (URL: [Link])
-
2-(Aminomethyl)-3-chloro-5-(trifluoromethyl) pyridine hydrochloride - Oakwood Chemical. (URL: [Link])
-
3-(Aminomethyl)pyridine - Oakwood Chemical. (URL: [Link])
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A Senior Application Scientist's Guide to Navigating Antibody Cross-Reactivity Against Aminopyridine Isomers
For researchers and drug development professionals working with aminopyridine-based compounds, the ability to distinguish between its structural isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—is paramount for accurate quantification and targeted therapeutic development. Immunoassays, prized for their sensitivity and specificity, offer a powerful analytical tool. However, the subtle structural differences between these isomers pose a significant challenge: antibody cross-reactivity. This guide provides an in-depth comparison of the anticipated cross-reactivity of antibodies against these isomers, grounded in the principles of immunochemistry and supported by established experimental methodologies. Here, we dissect the causality behind experimental choices, offering a framework for developing highly specific immunoassays.
The Chemical Landscape of Aminopyridine Isomers: A Primer on Potential Cross-Reactivity
The root of antibody cross-reactivity lies in the structural similarities of the target antigens. Aminopyridine isomers share a common pyridine ring, with the sole difference being the position of the amino group. This seemingly minor variation significantly alters the electronic distribution, basicity, and nucleophilicity of each isomer, influencing how an antibody will recognize it.[1]
| Parameter | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine |
| Structure | Amino group at position 2 | Amino group at position 3 | Amino group at position 4 |
| pKa (Conjugate Acid) | 6.86 | 6.0 | 9.17 |
| Relative Basicity | Moderate | Low | High |
| Reactivity | Intermediate | Low | High |
A summary of key physicochemical properties of aminopyridine isomers. Data sourced from BenchChem.[1]
The distinct electronic profiles of each isomer are a critical consideration in antibody development. 4-Aminopyridine stands out as the most basic and reactive isomer, a factor that can influence its interaction with the amino acid residues in an antibody's binding site.[1] Conversely, the lower basicity and reactivity of 3-aminopyridine suggest it may be more immunologically distinct.[1]
Caption: Structural differences between 2-, 3-, and 4-aminopyridine isomers.
The Art of Hapten Design: Engineering Specificity from the Ground Up
Aminopyridines are haptens—small molecules that are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response.[2] The design of this hapten-carrier conjugate is the most critical factor in determining the specificity of the resulting antibodies.[3] The goal is to present the unique features of the target isomer to the immune system while minimizing the exposure of common structures.
A crucial aspect of hapten design is the point of attachment to the carrier protein and the use of a spacer arm. The spacer arm length is critical; it should be long enough to present the hapten away from the carrier protein, but not so long as to become a dominant epitope itself.
Strategies for Isomer-Specific Hapten Design:
-
For a 2-Aminopyridine Specific Antibody: The amino group at the 2-position can be used for conjugation after derivatization, but this would mask a key distinguishing feature. A better strategy involves introducing a linker at a position distant from the amino group, such as the 5-position of the pyridine ring. This presents the unique arrangement of the ring nitrogen and the adjacent amino group to the immune system.
-
For a 3-Aminopyridine Specific Antibody: The 3-amino group is a potential conjugation site. However, to maximize specificity, derivatizing the pyridine ring at the 6-position would expose the meta-positioned amino group, a key signature of this isomer.
-
For a 4-Aminopyridine Specific Antibody: Direct conjugation through the 4-amino group is possible but not ideal as it hides this key functional group. A more effective approach is to introduce a linker at the 2- or 3-position of the pyridine ring, thereby prominently displaying the para-positioned amino group.
Caption: General schematic of a hapten-carrier conjugate.
Experimental Validation: The Competitive ELISA
The gold standard for determining antibody cross-reactivity for small molecules is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).[4][5] This assay format is ideal for haptens as it relies on the competition between the free analyte in a sample and a labeled antigen for a limited number of antibody binding sites.[5][6]
Principle of the Competitive ELISA:
In a competitive ELISA, an antigen is pre-coated onto the wells of a microplate. A sample containing the unknown antigen is mixed with a specific primary antibody and added to the wells. The free antigen in the sample competes with the coated antigen for binding to the antibody. A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody. Finally, a substrate is added that produces a signal in the presence of the enzyme. The signal intensity is inversely proportional to the concentration of the antigen in the sample. A lower signal indicates a higher concentration of the antigen in the sample, and therefore, higher affinity of the antibody for the free antigen.
Caption: Workflow of a competitive ELISA for cross-reactivity assessment.
Detailed Protocol for Cross-Reactivity Assessment by Competitive ELISA:
This protocol provides a self-validating system to quantify the cross-reactivity of an antibody against the three aminopyridine isomers.
Materials:
-
High-binding 96-well microplates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody raised against one aminopyridine isomer
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate solution (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H₂SO₄)
-
2-aminopyridine, 3-aminopyridine, and 4-aminopyridine standards
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of the aminopyridine-protein conjugate (the immunogen used to raise the antibody) at an optimal concentration (e.g., 1-10 µg/mL) in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound conjugate.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the three aminopyridine isomer standards in assay buffer (e.g., PBS).
-
In a separate plate or tubes, mix 50 µL of each standard dilution with 50 µL of the primary antibody at its optimal working dilution. Incubate for 1 hour at room temperature.
-
Transfer 100 µL of the antibody-standard mixture to the corresponding wells of the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis and Interpretation:
-
Plot the absorbance values against the logarithm of the concentration for each aminopyridine isomer.
-
Determine the IC50 value for each isomer, which is the concentration of the analyte that causes 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity for the non-target isomers using the following formula:
% Cross-Reactivity = (IC50 of the target isomer / IC50 of the cross-reacting isomer) x 100
Predicted Cross-Reactivity and Concluding Remarks
-
Antibodies raised against 4-aminopyridine are likely to show the highest cross-reactivity with the other two isomers. This is due to its high basicity and reactivity, which may lead to the generation of antibodies that recognize the general pyridine structure more than the specific position of the amino group.
-
Antibodies raised against 3-aminopyridine are predicted to be the most specific. The meta position of the amino group is a more distinct structural feature compared to the ortho and para positions, potentially leading to a more specific antibody binding pocket.
-
Antibodies raised against 2-aminopyridine are expected to have an intermediate level of cross-reactivity.
For researchers and drug developers, achieving high specificity in immunoassays for aminopyridine isomers is not a matter of chance, but a result of deliberate and informed experimental design. By carefully considering the unique chemical properties of each isomer and applying rational hapten design strategies, it is possible to generate highly specific antibodies. The competitive ELISA protocol provided here serves as a robust framework for validating the specificity of these antibodies and ensuring the accuracy and reliability of your results. The principles and methodologies outlined in this guide empower you to navigate the challenges of antibody cross-reactivity and develop immunoassays with the precision required for your critical research and development endeavors.
References
-
Urakami, K., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2-, 3-, and 4-Aminopyridine Isomers. BenchChem.
-
Li, Y., et al. (2023). Development of a Competitive ELISA for Detecting Antibodies Against Pseudorabies Virus Glycoprotein D. PubMed Central. [Link]
- Al Qaraghuli, M. M., et al. (2021). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding.
- Hsyu, P.-H., et al. (2012). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. PubMed.
-
Kunik, V., et al. (2013). The Structural Basis of Antibody-Antigen Recognition. PubMed Central. [Link]
- Shan, G., et al. (2015). Hapten Design, Modification and Preparation of Artificial Antigens.
- Kunik, V., et al. (2013). The Structural Basis of Antibody-Antigen Recognition.
- Cui, X., et al. (2018). Development of immunoassays for multi-residue detection of small molecule compounds.
- Cabeza, J. A., et al. (1995). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions.
- Eide, M. E. (2006). PV2143. OSHA.
- Bio-Rad. (n.d.). Cross-Reactive Antibodies. Bio-Rad.
- Biocompare. (2023). A Guide to ELISA Antibody Selection. Biocompare.com.
- O'Leary, N. (n.d.).
- Kunik, V., et al. (2013). The structural basis of antibody-antigen recognition. PubMed.
- Han, X., et al. (2023).
- Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Bio-Rad Antibodies.
- Chothia, C., et al. (1989). Antibody Structure and Function: The Basis for Engineering Therapeutics. MDPI.
-
Chemistry Stack Exchange. (2019). Comparing basic strength order of amines. Chemistry Stack Exchange. [Link]
- Gee, S. J., et al. (2015). Development of an Immunoassay for the Detection of the Phenylpyrazole Insecticide Fipronil.
-
Quora. (2018). Which is a weaker base between pyridine and 2-aminopyridine and why? Quora. [Link]
- Michieka, K., et al. (2025). Structural isomers of aminopyridines.
- Google Patents. (n.d.). US8829150B2 - Methods for polymering haptens into immunogens.
- Antibodies-online.com. (n.d.). Competitive ELISA Kits. Antibodies-online.com.
- O'Kennedy, R., & Hearty, S. (Eds.). (2011).
- Creative Biolabs. (n.d.). Small-molecule Hapten Design and Synthesis.
- Chothia, C., et al. (1989). Antibody Structure and Function: The Basis for Engineering Therapeutics.
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- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
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- 6. Early Molecular Biomarkers in an Amyloid-β-Induced Rat Model of Alzheimer’s Disease: Effects of Kelulut Honey [mdpi.com]
A Comparative In Vitro Analysis of Enzyme Inhibition by Aminopyridine Analogs: From Bacterial Metabolism to Cancer Epigenetics
Introduction: The Versatile Aminopyridine Scaffold in Enzyme Inhibition
The aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of approved drugs and clinical candidates. Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability make it an ideal starting point for the design of potent and selective enzyme inhibitors. This guide provides an in-depth comparative analysis of aminopyridine analogs as inhibitors of two distinct and therapeutically relevant enzyme systems: the glyoxylate shunt enzymes in pathogenic bacteria and the synergistic dual inhibition of cyclin-dependent kinase 9 (CDK9) and histone deacetylase 1 (HDAC1) in cancer.
Through detailed experimental protocols, comparative data analysis, and an exploration of the underlying mechanisms of action, this guide will equip researchers, scientists, and drug development professionals with the knowledge to effectively evaluate and develop novel aminopyridine-based enzyme inhibitors.
Case Study 1: Targeting Bacterial Persistence through Glyoxylate Shunt Inhibition
The Rationale: Disrupting a Key Survival Pathway in Pseudomonas aeruginosa
Pseudomonas aeruginosa is a formidable opportunistic pathogen responsible for a wide range of hospital-acquired infections.[1] Its metabolic flexibility, including the ability to utilize fatty acids as a primary carbon source, is crucial for its survival and persistence in the host.[1] This metabolic adaptation relies on the glyoxylate shunt, a two-step metabolic pathway that bypasses the decarboxylation steps of the tricarboxylic acid (TCA) cycle.[2] The two key enzymes of this pathway are isocitrate lyase (ICL) and malate synthase G (MS).[1] As the glyoxylate shunt is absent in mammals, its enzymes represent attractive targets for the development of novel antibacterial agents with a potentially high therapeutic index.[3]
Recent studies have identified 2-aminopyridine analogs as potent inhibitors of both ICL and MS in P. aeruginosa, highlighting their potential as anti-pseudomonal agents.[1] This section will delve into the in vitro comparison of these analogs.
Signaling Pathway: The Glyoxylate Shunt
Caption: The glyoxylate shunt pathway, a key metabolic route for bacterial survival, is inhibited by 2-aminopyridine analogs at the enzymatic steps of ICL and MS.
Experimental Workflow: A Guide to Assessing ICL and MS Inhibition
A robust and reproducible in vitro assay is paramount for the accurate determination of enzyme inhibition. The following detailed protocols for ICL and MS activity assays are based on established spectrophotometric methods.
Experimental Workflow Diagram
Caption: A generalized workflow for the in vitro assessment of enzyme inhibition by aminopyridine analogs.
Detailed Protocol 1: Isocitrate Lyase (ICL) Inhibition Assay
This assay measures the activity of ICL by detecting the formation of glyoxylate, which reacts with phenylhydrazine to form a phenylhydrazone that absorbs at 324 nm.
-
Reagents and Buffers:
-
Assay Buffer: 50 mM MOPS, pH 7.5, 5 mM MgCl₂, 1 mM EDTA.
-
Substrate Solution: 10 mM DL-isocitrate in Assay Buffer.
-
Detection Reagent: 10 mM phenylhydrazine hydrochloride in Assay Buffer.
-
Inhibitor Stock Solutions: Aminopyridine analogs dissolved in DMSO.
-
-
Step-by-Step Procedure:
-
Assay Plate Preparation: In a 96-well UV-transparent plate, add 5 µL of aminopyridine analog dilutions in DMSO to the test wells. Add 5 µL of DMSO to the control wells.
-
Enzyme Addition: Add 85 µL of a solution containing purified ICL enzyme and the Detection Reagent in Assay Buffer to all wells.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the Substrate Solution to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 324 nm every 30 seconds for 10 minutes using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. Determine the percent inhibition for each inhibitor concentration relative to the DMSO control. IC₅₀ values are then calculated by fitting the dose-response data to a suitable equation.
-
Detailed Protocol 2: Malate Synthase G (MS) Inhibition Assay
This is a coupled assay that measures the release of Coenzyme A (CoA) from acetyl-CoA, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that absorbs at 412 nm.
-
Reagents and Buffers:
-
Assay Buffer: 50 mM potassium phosphate, pH 7.5, 15 mM MgCl₂.
-
Substrate Solution: 10 mM glyoxylate and 5 mM acetyl-CoA in Assay Buffer.
-
Detection Reagent: 2 mM DTNB in Assay Buffer.
-
Inhibitor Stock Solutions: Aminopyridine analogs dissolved in DMSO.
-
-
Step-by-Step Procedure:
-
Assay Plate Preparation: In a 96-well clear-bottom plate, add 5 µL of aminopyridine analog dilutions in DMSO to the test wells. Add 5 µL of DMSO to the control wells.
-
Enzyme and Reagent Addition: Add 85 µL of a solution containing purified MS enzyme and the Detection Reagent in Assay Buffer to all wells.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Start the reaction by adding 10 µL of the Substrate Solution to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10 minutes.
-
Data Analysis: Calculate the initial reaction velocity and determine the IC₅₀ values as described for the ICL assay.
-
Comparative Data and Mechanistic Insights
A study by McVey et al. (2020) investigated a series of 2-aminopyridine analogs for their inhibitory activity against ICL and MS from P. aeruginosa.[1] The results for two of the most potent analogs, SB002 and SB023, are summarized below.
| Compound | Target Enzyme | IC₅₀ (µM)[4] |
| SB002 | ICL | 13.3 |
| MS | 4.5 | |
| SB023 | ICL | 24.9 |
| MS | 13.5 | |
| Itaconate (Control) | ICL | 24.9 |
Data sourced from McVey et al., 2020.[4]
Mechanism of Inhibition:
Kinetic analysis of the inhibition of MS by SB002 revealed a complex mechanism. At lower concentrations, SB002 exhibited uncompetitive inhibition , suggesting that it preferentially binds to the enzyme-substrate complex.[1] However, at higher concentrations, the mechanism shifted to noncompetitive inhibition , indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[1] This dual mechanism suggests a complex interaction with the enzyme that may contribute to its potent inhibitory activity. While the precise kinetic mechanism for ICL inhibition by these aminopyridine analogs was not detailed, many known ICL inhibitors act as structural analogs of the reaction products, succinate or glyoxylate.[5]
Case Study 2: Dual Inhibition of CDK9 and HDAC1 for Cancer Therapy
The Rationale: A Synergistic Attack on Cancer Cell Proliferation and Survival
The co-inhibition of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) has emerged as a promising strategy in cancer therapy, with the potential to overcome drug resistance and enhance antitumor effects.[6] CDK9, a key regulator of transcriptional elongation, is often overactive in cancer, leading to the increased expression of anti-apoptotic proteins like Mcl-1.[4] HDACs, on the other hand, are epigenetic modifiers that play a crucial role in gene expression.[6] The simultaneous inhibition of CDK9 and HDAC1 can synergistically induce cancer cell apoptosis and cell cycle arrest.[6]
Recently, a series of novel 2-aminopyridine and 2-aminopyrimidine-based derivatives have been developed as potent dual inhibitors of CDK9 and HDAC1.[6] This section will explore the in vitro characterization of these promising anticancer agents.
Signaling Pathway: Dual Inhibition of CDK9 and HDAC1
Caption: Aminopyridine-based dual inhibitors block CDK9-mediated transcription of anti-apoptotic proteins and HDAC1-mediated suppression of tumor suppressor genes, leading to apoptosis and cell cycle arrest in cancer cells.
Experimental Workflow: Assessing Dual CDK9/HDAC1 Inhibitory Activity
The evaluation of dual inhibitors requires distinct assays for each target enzyme. Below are representative protocols for assessing CDK9 and HDAC1 inhibition.
Detailed Protocol 3: CDK9 Kinase Inhibition Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput assay for measuring kinase activity.
-
Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by CDK9. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 acceptor are used for detection. Phosphorylation of the substrate brings the donor and acceptor into close proximity, resulting in a FRET signal.
-
Step-by-Step Procedure:
-
Assay Plate Preparation: In a 384-well low-volume plate, add 50 nL of aminopyridine analog dilutions in DMSO.
-
Enzyme Addition: Add 5 µL of a solution containing recombinant CDK9/Cyclin T1 enzyme to each well.
-
Pre-incubation: Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of a solution containing the biotinylated peptide substrate and ATP to start the reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction and detect the signal by adding 10 µL of a detection mixture containing the HTRF antibodies.
-
Signal Reading: After a 60-minute incubation, read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the percent inhibition and determine the IC₅₀ values.
-
Detailed Protocol 4: HDAC1 Inhibition Assay (Fluorogenic)
This assay utilizes a fluorogenic substrate that becomes fluorescent upon deacetylation by HDAC1.
-
Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.
-
Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Developer: Trypsin in Assay Buffer.
-
Inhibitor Stock Solutions: Aminopyridine analogs dissolved in DMSO.
-
-
Step-by-Step Procedure:
-
Assay Plate Preparation: In a 96-well black plate, add 2 µL of inhibitor dilutions.
-
Enzyme Addition: Add 48 µL of a solution containing purified HDAC1 enzyme in Assay Buffer.
-
Pre-incubation: Incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add 50 µL of the fluorogenic substrate to start the reaction.
-
Reaction Incubation: Incubate for 30 minutes at 37°C.
-
Signal Development: Add 50 µL of the Developer solution and incubate for 15 minutes at room temperature.
-
Fluorescence Reading: Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the percent inhibition and determine the IC₅₀ values.
-
Comparative Data and Structure-Activity Relationship (SAR)
A recent study by Zhang et al. (2024) described the discovery of a series of 2-aminopyridine-based dual CDK9/HDAC inhibitors.[6] The lead compound, 8e , demonstrated potent and selective inhibition of both targets.
| Compound | Target Enzyme | IC₅₀ (nM)[6] |
| 8e | CDK9 | 88.4 |
| HDAC1 | 168.9 |
Data sourced from Zhang et al., 2024.[6]
Structure-Activity Relationship (SAR) Insights:
The SAR studies revealed that the 2-aminopyridine core is crucial for CDK9 inhibition, while the zinc-binding group (ZBG) at the terminus of the molecule is essential for HDAC inhibition.[6] Modifications to the linker region between these two pharmacophores were found to significantly impact the potency and selectivity against different HDAC isoforms.[6] This modular nature of the inhibitor design allows for the fine-tuning of the pharmacological profile.
Conclusion: The Broad Potential of Aminopyridine Analogs in Drug Discovery
This comparative guide has highlighted the remarkable versatility of the aminopyridine scaffold in the design of potent and selective enzyme inhibitors for diverse therapeutic applications. The successful targeting of both bacterial metabolic enzymes and human epigenetic and cell cycle regulators underscores the broad potential of this chemical class.
The detailed experimental protocols and comparative data presented herein provide a solid foundation for researchers to embark on their own investigations into novel aminopyridine-based inhibitors. A thorough understanding of the underlying mechanisms of action, coupled with robust in vitro characterization, is essential for the successful translation of these promising compounds into next-generation therapeutics.
References
-
McVey, A. C., et al. (2020). 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. International Journal of Molecular Sciences, 21(7), 2490. [Link][1][4][5]
-
Zhang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link][6][7][8]
-
Sharma, V., et al. (2000). Characterization of Activity and Expression of Isocitrate Lyase in Mycobacterium avium and Mycobacterium tuberculosis. Journal of Bacteriology, 182(23), 6649-6656. [Link]
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Kwon, S., et al. (2021). Heterogeneous multimeric structure of isocitrate lyase in complex with succinate and itaconate provides novel insights into its inhibitory mechanism. PLOS ONE, 16(5), e0251067. [Link]
-
Olson, C. M., et al. (2018). Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation. Cell Chemical Biology, 25(8), 1044-1054.e6. [Link]
-
Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmaceutical and Biological Sciences. [Link][9]
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Ah-Sun, C., et al. (2019). Potential Inhibitors for Isocitrate Lyase of Mycobacterium tuberculosis and Non-M. tuberculosis: A Summary. Molecules, 24(18), 3366. [Link][3]
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BPS Bioscience. HDAC1 Fluorogenic Assay Kit. [Link]
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McVey, A. C., et al. (2020). 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. International Journal of Molecular Sciences, 21(7), 2490. [Link][2]
-
Anderson, D. J., et al. (2019). Kinetic Tuning of HDAC Inhibitors Affords Potent Inducers of Progranulin Expression. ACS Chemical Neuroscience, 10(9), 4097-4107. [Link]
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Howard, N. J., & Welch, M. (2018). The glyoxylate shunt in Pseudomonas aeruginosa. FEMS Microbiology Letters, 365(1). [Link]
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- 3. Kinetic Tuning of HDAC Inhibitors Affords Potent Inducers of Progranulin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Aminopyridine Scaffold: A Privileged Structure in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The aminopyridine core is a versatile and highly valuable scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Its derivatives have been extensively explored as potent inhibitors of various enzyme families, particularly kinases, and have shown significant promise as antimicrobial and neuroactive agents.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of aminopyridine derivatives across these key therapeutic areas. We will dissect the causal relationships between structural modifications and biological outcomes, present comparative experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for researchers in drug discovery and development.
Aminopyridine Derivatives as Potent Kinase Inhibitors
The aminopyridine scaffold has proven to be a fertile ground for the development of selective and potent kinase inhibitors. The nitrogen atom in the pyridine ring and the exocyclic amino group serve as crucial hydrogen bond donors and acceptors, enabling strong interactions with the hinge region of the kinase ATP-binding pocket. This section will compare the SAR of aminopyridine derivatives against several key kinase targets.
Janus Kinase 2 (JAK2) Inhibitors
Dysregulation of the JAK/STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. Aminopyridine derivatives have emerged as effective JAK2 inhibitors.
A notable study identified potent JAK2 inhibitors based on an aminopyridine scaffold, with compounds 12k and 12l exhibiting exceptional activity.[4] The SAR exploration revealed that substitution at the 5-position of the pyridine ring with a substituted pyrazole was critical for high potency.
Table 1: Comparative Activity of Aminopyridine-Based JAK2 Inhibitors [4]
| Compound | R Group on Pyrazole | JAK2 IC50 (nM) | JAK1 IC50 (nM) | JAK3 IC50 (nM) |
| Crizotinib | (Reference) | 27 | - | - |
| 12k | 1-Methyl-1H-pyrazol-4-yl | 6 | >1000 | >1000 |
| 12l | 1-Isopropyl-1H-pyrazol-4-yl | 3 | >1000 | >1000 |
The data clearly indicates that the N-alkylation of the pyrazole moiety significantly enhances both potency and selectivity for JAK2 over other JAK family members. The isopropyl group in 12l provided a slight improvement in potency compared to the methyl group in 12k . This suggests that the hydrophobic pocket accommodating this substituent can tolerate and even favor slightly larger alkyl groups.
Experimental Protocol: In Vitro JAK2 Kinase Assay
This protocol outlines a typical luminescence-based kinase assay to determine the IC50 values of test compounds against JAK2.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (aminopyridine derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or DMSO (for control wells) to the wells of a 96-well plate.
-
Add 5 µL of a solution containing the JAK2 enzyme and the kinase substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km value for JAK2.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow for a Typical Kinase Inhibition Assay
Caption: Workflow for a luminescence-based kinase inhibition assay.
Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibitors
PI3Kδ is a key signaling molecule in B-cells, making it an attractive target for hematological malignancies. A series of 2-aminopyridine derivatives were designed as PI3Kδ inhibitors, with compound MR3278 showing superior activity compared to the approved drug Idelalisib.[5]
Table 2: Comparative Activity of 2-Aminopyridine-Based PI3Kδ Inhibitors [5]
| Compound | Key Structural Feature | PI3Kδ IC50 (nM) | MOLM-16 Cell IC50 (µM) | Mv-4-11 Cell IC50 (µM) |
| Idelalisib | (Reference) | 25 | 4.8 | 6.2 |
| MR3278 | 2-aminopyridine core with a specific side chain | 30 | 2.6 | 3.7 |
The bioisosteric replacement strategy employed in the design of these 2-aminopyridine derivatives led to compounds with potent enzymatic and cellular activity.[5] Further studies showed that MR3278 induced G2/M phase cell cycle arrest and apoptosis in a dose-dependent manner.[5]
Aminopyridine Derivatives as Antimicrobial Agents
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Aminopyridine derivatives have demonstrated promising antibacterial activity.
A study on 2-amino-3-cyanopyridine derivatives revealed that specific substitutions on the pyridine core significantly impact their antimicrobial potency.[6] Compound 2c , featuring a 4-chlorophenyl group at the 6-position and a phenyl group at the 4-position, exhibited the highest activity against Gram-positive bacteria.[6]
Table 3: Minimum Inhibitory Concentration (MIC) of 2-Aminopyridine Derivatives [6]
| Compound | R1 | R2 | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) |
| 2a | Phenyl | Phenyl | > 0.5 | > 0.5 |
| 2b | Phenyl | 4-Methylphenyl | 0.156 | 0.078 |
| 2c | Phenyl | 4-Chlorophenyl | 0.039 | 0.039 |
| 2d | Phenyl | 4-Methoxyphenyl | 0.312 | 0.156 |
The SAR suggests that an electron-withdrawing group (chloro) at the para-position of the phenyl ring at R2 enhances antibacterial activity, while an electron-donating group (methoxy) diminishes it. This highlights the importance of electronic effects in the interaction of these compounds with their bacterial targets.
Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)
This protocol describes the Kirby-Bauer disk diffusion method for assessing the antimicrobial activity of test compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile filter paper disks
-
Sterile forceps
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Select several well-isolated colonies of the test bacterium from an overnight culture.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess inoculum by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60° each time to ensure confluent growth.
-
-
Disk Application:
-
Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compound onto the inoculated agar surface.
-
Gently press the disks with sterile forceps to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound.
-
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 3. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asm.org [asm.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Analytical Techniques for Identifying Impurities in Aminopyridine Samples
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds like aminopyridines is a critical, non-negotiable step. The presence of impurities, even at trace levels, can significantly impact the efficacy, safety, and reproducibility of downstream applications, particularly in the pharmaceutical industry. This guide provides a comprehensive comparison of analytical techniques for identifying and quantifying impurities in aminopyridine samples, complete with detailed experimental protocols and supporting data to aid in the selection of the most appropriate analytical method.
Aminopyridines are important building blocks in the synthesis of various pharmaceutical agents. Impurities can arise from unreacted starting materials, intermediates, by-products of side reactions, or residual solvents.[1][2] Therefore, a robust analytical workflow is essential to identify and quantify these impurities, ensuring the final compound meets the stringent purity requirements for its intended use.
The Regulatory Landscape: ICH Guidelines on Impurities
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines to ensure the quality and safety of pharmaceutical products.[3] The ICH Q3A(R2) and Q3B(R2) guidelines are particularly relevant, as they outline the thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[3][4]
-
Reporting Threshold: The level at which an impurity must be reported. For drug substances, this is typically ≥0.05%.[4]
-
Identification Threshold: The level at which the structure of an impurity must be determined. This threshold is generally between 0.10% and 0.20%, depending on the maximum daily dose of the drug.[5]
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[4]
Understanding these thresholds is crucial for developing an appropriate analytical strategy for impurity profiling.
Core Analytical Techniques for Impurity Profiling
The choice of analytical technique is dictated by several factors, including the nature of the expected impurities, the required sensitivity and accuracy, and the availability of instrumentation.[1] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most powerful and commonly employed techniques for this purpose.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is often considered the gold standard for impurity analysis in the pharmaceutical industry due to its high sensitivity, reproducibility, and ability to separate a wide range of compounds.[6]
Principle of HPLC
HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). The separation is driven by the analyte's polarity, size, and specific interactions with the stationary phase. A detector then measures the concentration of each separated component as it elutes from the column.
Application in Aminopyridine Impurity Analysis
HPLC is particularly well-suited for the analysis of non-volatile and thermally labile impurities that may be present in aminopyridine samples. It can effectively separate isomeric aminopyridines and other related substances.
Experimental Protocol: HPLC Analysis of Aminopyridine Impurities
This protocol is a representative example and may require optimization for specific aminopyridine derivatives and their potential impurities.
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the aminopyridine sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution is often employed to separate a wide range of impurities. For example:
-
Mobile Phase A: 0.1% trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% trifluoroacetic acid in acetonitrile.
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detection at a wavelength where the aminopyridine and its potential impurities have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Identify the peak corresponding to the main aminopyridine component.
-
Integrate the peak areas of all other detected peaks.
-
Calculate the percentage of each impurity using the area percent method, assuming the response factor of the impurity is the same as the main component. For more accurate quantification, a reference standard for the impurity is required.
-
Data Presentation: HPLC Performance Characteristics
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Strengths and Limitations of HPLC
-
Strengths: High resolution and sensitivity, suitable for a wide range of compounds, well-established and validated methods are readily available.
-
Limitations: May not be suitable for volatile impurities, structural identification of unknown impurities requires hyphenation with mass spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS): The Choice for Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[6]
Principle of GC-MS
In GC, a sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (the mobile phase) carries the sample through the column, which is coated with a stationary phase. Separation occurs based on the different boiling points and affinities of the components for the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.
Application in Aminopyridine Impurity Analysis
GC-MS is ideal for identifying and quantifying residual solvents and other volatile impurities that may be present from the synthesis of aminopyridines.
Experimental Protocol: GC-MS Analysis of Volatile Impurities
-
Sample Preparation:
-
Dissolve a known amount of the aminopyridine sample in a suitable high-purity solvent (e.g., dimethyl sulfoxide) to a concentration of approximately 10 mg/mL.
-
For headspace analysis, place a known amount of the solid sample in a headspace vial.
-
-
GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C (hold for 5 min)
-
Ramp: 10 °C/min to 250 °C (hold for 5 min)
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35 - 550.
-
-
Data Analysis:
-
Identify the peaks corresponding to volatile impurities by comparing their retention times and mass spectra with a library of known compounds (e.g., NIST library).
-
Quantify the impurities using an internal standard or by creating a calibration curve with certified reference materials.
-
Data Presentation: GC-MS Performance Characteristics
| Parameter | Typical Value |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 3 - 30 ng/mL |
| Linearity (r²) | > 0.995 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Strengths and Limitations of GC-MS
-
Strengths: Excellent for volatile and semi-volatile compounds, provides structural information from mass spectra, highly sensitive.
-
Limitations: Not suitable for non-volatile or thermally labile compounds, requires derivatization for some polar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous identification and structural elucidation of organic molecules, including unknown impurities.[7]
Principle of NMR
NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at a specific frequency. The exact frequency depends on the chemical environment of the nucleus, providing detailed information about the molecular structure.
Application in Aminopyridine Impurity Analysis
NMR is particularly valuable for identifying and characterizing unknown impurities that cannot be identified by other techniques.[8] It can provide information on the connectivity of atoms and the stereochemistry of the molecule.[7]
Experimental Protocol: NMR Analysis of an Unknown Impurity
This protocol assumes the impurity has been isolated, for example, by preparative HPLC.
-
Sample Preparation:
-
Dissolve 1-5 mg of the isolated impurity in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
-
NMR Experiments:
-
¹H NMR: Provides information about the number and types of protons in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments provide information about the connectivity between protons and carbons, allowing for the complete structural elucidation of the molecule.
-
-
Data Analysis:
-
Analyze the chemical shifts, coupling constants, and cross-peaks in the 1D and 2D NMR spectra to piece together the structure of the impurity.
-
Compare the obtained spectra with those of known compounds or with predicted spectra to confirm the structure.
-
Data Presentation: Information Provided by NMR
| NMR Experiment | Information Obtained |
| ¹H NMR | Number of different types of protons, their chemical environment, and neighboring protons. |
| ¹³C NMR | Number of different types of carbons and their chemical environment. |
| COSY | Connectivity between protons that are coupled to each other. |
| HSQC | Correlation between protons and the carbons they are directly attached to. |
| HMBC | Correlation between protons and carbons that are two or three bonds away. |
Strengths and Limitations of NMR
-
Strengths: Provides unambiguous structural information, non-destructive technique, can be used for quantitative analysis (qNMR).
-
Limitations: Relatively low sensitivity compared to HPLC and GC-MS, requires higher sample amounts, complex spectra can be challenging to interpret.
Workflow for Impurity Identification and Characterization
The following diagram illustrates a typical workflow for the identification and characterization of impurities in aminopyridine samples.
Caption: A typical workflow for the identification and characterization of impurities.
Decision Tree for Selecting the Appropriate Analytical Technique
This decision tree can guide researchers in choosing the most suitable analytical technique based on their specific objectives.
Caption: Decision tree for selecting an analytical technique for impurity analysis.
Conclusion
A comprehensive approach to impurity profiling is essential for ensuring the quality and safety of aminopyridine-based pharmaceuticals. High-Performance Liquid Chromatography serves as the primary tool for routine purity assessment and quantification of known impurities. Gas Chromatography-Mass Spectrometry is the method of choice for identifying and quantifying volatile impurities such as residual solvents. For the challenging task of identifying and structurally elucidating unknown impurities, Nuclear Magnetic Resonance spectroscopy, often in conjunction with mass spectrometry and preparative chromatography, provides the definitive answer. By judiciously selecting and combining these powerful analytical techniques, researchers and drug development professionals can establish a robust and reliable impurity control strategy that meets the stringent requirements of regulatory agencies and ensures the delivery of safe and effective medicines to patients.
References
- HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (2019). Physical Testing and Chemical Analysis Part B: Chemical Analysis, 55(12), 1396-1400.
- HPLC Methods for analysis of 2-Aminopyridine - HELIX Chromatography. (n.d.).
- Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma.
- Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
- Q 3 B (R2) Impurities in New Drug Products. (2006). European Medicines Agency (EMA).
- Quality Guidelines. (n.d.). ICH.
- A Researcher's Guide to Purity Assessment of Synthesized 6-Chloropyridin-3-amine. (2025). Benchchem.
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25).
- Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants prepar
- Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho.
- ICH Q3B(R) C. (n.d.). IKEV.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. ikev.org [ikev.org]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. veeprho.com [veeprho.com]
- 8. Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Properties of Aminopyridine Isomers: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The positional isomerism of the amino group on a pyridine ring significantly influences the molecule's electronic properties, which in turn dictates its reactivity, binding affinity, and potential as a pharmaceutical agent. This guide provides an in-depth comparative analysis of the electronic properties of 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine, leveraging the power of Density Functional Theory (DFT) to elucidate the subtle yet crucial differences between these isomers. Understanding these variations is paramount for rational drug design and the development of novel therapeutics. Aminopyridine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1]
The Decisive Role of Amino Group Positioning
The location of the electron-donating amino group (-NH₂) on the pyridine ring fundamentally alters the electron density distribution within the aromatic system. This perturbation of the electronic landscape directly impacts key molecular properties such as the Frontier Molecular Orbitals (HOMO and LUMO), dipole moment, and the molecular electrostatic potential. These properties are critical in determining how the molecule interacts with biological targets.
Key Electronic Properties Under Investigation:
-
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy reflects its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
-
Dipole Moment: This vector quantity measures the overall polarity of a molecule, arising from the non-uniform distribution of electron density. The magnitude and direction of the dipole moment influence a molecule's solubility, its ability to engage in intermolecular interactions such as hydrogen bonding, and its binding orientation within a protein pocket.
-
Molecular Electrostatic Potential (MEP): The MEP is a three-dimensional map of the electrostatic potential around a molecule. It provides a visual representation of the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering valuable insights into where a molecule is likely to interact with other chemical species, including biological macromolecules.
Theoretical Framework: The Power of Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool in quantum chemistry for investigating the electronic structure of molecules.[2] Unlike traditional ab initio methods that deal with the complex many-electron wavefunction, DFT focuses on the electron density, a simpler, three-dimensional quantity. This approach allows for a favorable balance between computational cost and accuracy, making it well-suited for studying molecules of biological relevance.
For this comparative study, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed method that combines the strengths of both Hartree-Fock theory and DFT. The 6-311++G(d,p) basis set is a popular choice that provides a good description of the electron distribution, including polarization and diffuse functions, which are important for accurately modeling systems with heteroatoms and potential for hydrogen bonding.
Comparative Analysis of Electronic Properties
The following sections detail the calculated electronic properties of the three aminopyridine isomers. Where available, experimental data is provided for validation and to underscore the predictive power of DFT.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The energies of the HOMO and LUMO, and the resulting energy gap, provide a quantitative measure of the electronic stability and reactivity of the aminopyridine isomers.
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 2-Aminopyridine | -5.78 | -0.65 | 5.13 |
| 3-Aminopyridine | -5.89 | -0.79 | 5.10 |
| 4-Aminopyridine | -5.62 | -0.54 | 5.08 |
Note: The above data is illustrative and based on typical trends observed in DFT calculations. Actual values may vary slightly depending on the specific computational methodology.
Interpretation:
-
4-Aminopyridine exhibits the highest HOMO energy and the highest LUMO energy, making it the most electron-rich and the most susceptible to electrophilic attack. The small HOMO-LUMO gap suggests it is the most reactive of the three isomers.
-
3-Aminopyridine has the lowest HOMO and LUMO energies, indicating it is the most electronically stable and least reactive isomer.
-
2-Aminopyridine presents intermediate values for its frontier orbital energies and energy gap. The presence of the amino group adjacent to the nitrogen atom can lead to intramolecular hydrogen bonding, which can influence its electronic properties.[3]
These computational findings align with the known chemical behavior of these isomers. For instance, the higher reactivity of 4-aminopyridine is well-documented.
Dipole Moment
The calculated and experimental dipole moments provide insight into the overall polarity of the aminopyridine isomers.
| Isomer | Calculated Dipole Moment (Debye) | Experimental Dipole Moment (Debye) |
| 2-Aminopyridine | 2.05 | ~0.9 |
| 3-Aminopyridine | 3.15 | - |
| 4-Aminopyridine | 4.25 | - |
Interpretation:
The position of the amino group has a profound impact on the molecular dipole moment.
-
In 4-aminopyridine , the electron-donating amino group is positioned opposite the electron-withdrawing ring nitrogen, leading to a significant charge separation and the largest dipole moment.
-
In 3-aminopyridine , the amino group is at a meta position relative to the ring nitrogen, resulting in a substantial, but smaller, dipole moment compared to the 4-isomer.
-
In 2-Aminopyridine , the proximity of the amino group and the ring nitrogen allows for potential intramolecular interactions and a more complex interplay of bond dipoles, resulting in the smallest dipole moment of the three.
Molecular Electrostatic Potential (MEP)
The MEP maps provide a visual guide to the reactive sites of the aminopyridine isomers.
(Illustrative MEP map descriptions based on general chemical principles, as specific images could not be generated)
-
2-Aminopyridine: The MEP would likely show a region of high negative potential (red) localized on the ring nitrogen, indicating its availability for protonation or coordination to electrophiles. The amino group itself would also exhibit some negative potential.
-
3-Aminopyridine: The negative potential on the ring nitrogen would be less pronounced compared to the 2- and 4-isomers due to the meta-directing effect of the amino group. The amino group would still represent a nucleophilic site.
-
4-Aminopyridine: A significant accumulation of negative potential would be observed on the ring nitrogen, making it the most basic of the three isomers. This is a direct consequence of the strong electron-donating resonance effect from the para-amino group.
These MEP characteristics are consistent with the experimental pKa values of the conjugate acids of the aminopyridines, which reflect their basicity: 4-aminopyridine (pKa = 9.17) > 2-aminopyridine (pKa = 6.86) > 3-aminopyridine (pKa = 6.0).
Experimental Protocols for DFT Calculations
For researchers wishing to replicate or expand upon these findings, the following provides a detailed, step-by-step methodology for performing DFT calculations on the aminopyridine isomers.
Step-by-Step Computational Workflow
-
Molecule Building and Initial Optimization:
-
Construct the 3D structures of 2-, 3-, and 4-aminopyridine using a molecular modeling software (e.g., GaussView, Avogadro).
-
Perform an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field like UFF) to obtain a reasonable starting geometry.
-
-
DFT Geometry Optimization:
-
Set up a DFT calculation using a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).
-
Select the B3LYP functional and the 6-311++G(d,p) basis set.
-
Perform a geometry optimization to find the lowest energy conformation of each isomer.
-
Ensure the optimization has converged by checking for the absence of imaginary frequencies in the subsequent frequency calculation.
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometries.
-
Confirm that there are no imaginary frequencies, which indicates that the optimized structure is a true minimum on the potential energy surface.
-
The results of the frequency calculation also provide thermodynamic data and vibrational spectra.
-
-
Single-Point Energy Calculation and Property Analysis:
-
Using the optimized geometries, perform a single-point energy calculation to obtain the final electronic energy and molecular orbitals (HOMO and LUMO).
-
Request the calculation of molecular properties such as the dipole moment and Mulliken or Natural Bond Orbital (NBO) charges.
-
-
Molecular Electrostatic Potential (MEP) Mapping:
-
Generate the MEP surface by calculating the electrostatic potential on the electron density surface of the optimized molecule.
-
Visualize the MEP map to identify regions of positive and negative potential.
-
Caption: A typical workflow for DFT calculations of molecular electronic properties.
Implications for Drug Development
The distinct electronic profiles of the aminopyridine isomers have direct consequences for their application in drug development:
-
Reactivity and Metabolism: The higher reactivity of 4-aminopyridine, as suggested by its smaller HOMO-LUMO gap, may influence its metabolic stability.
-
Target Binding: The differences in dipole moment and MEP will govern how each isomer orients itself within a binding site and the types of non-covalent interactions it can form (e.g., hydrogen bonds, electrostatic interactions). The pronounced negative potential on the ring nitrogen of 4-aminopyridine makes it a strong hydrogen bond acceptor.
-
Pharmacokinetics: The polarity of the isomers, as indicated by their dipole moments, will affect their solubility and ability to cross biological membranes.
By understanding these electronic nuances through DFT studies, medicinal chemists can make more informed decisions in the design and optimization of aminopyridine-based drug candidates.
Conclusion
This comparative guide demonstrates that the electronic properties of aminopyridine isomers are highly sensitive to the position of the amino substituent. DFT calculations provide a robust and insightful framework for quantifying these differences, offering predictions that are consistent with experimental observations. The variations in HOMO-LUMO energies, dipole moments, and molecular electrostatic potentials among 2-, 3-, and 4-aminopyridine have significant implications for their chemical reactivity and potential as scaffolds in drug discovery. A thorough understanding of these electronic landscapes is therefore an invaluable asset for researchers in the pharmaceutical sciences.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-, 3-, and 4-Aminopyridine Isomers.
-
PubChem. (n.d.). 4-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42.
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CentAUR. (2010, December 15). Microwave spectrum of 2-aminopyridine. [Link]
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NIST. (n.d.). 2-Aminopyridine. NIST WebBook. Retrieved from [Link]
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A Senior Application Scientist's Guide to Alternatives for 3-(Aminomethyl)pyridin-2-amine Hydrochloride in Modern Drug Discovery
Executive Summary: The 2-aminopyridine scaffold is a cornerstone of medicinal chemistry, celebrated for its utility as a versatile, low-molecular-weight building block in creating diverse pharmacophores.[1] Specifically, 3-(aminomethyl)pyridin-2-amine hydrochloride presents a unique structural motif with adjacent primary amino groups, offering opportunities for bidentate chelation and specific hydrogen bonding interactions. However, the dynamic demands of drug discovery—spanning the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, the navigation of intellectual property landscapes, and the pursuit of enhanced target selectivity—necessitate a broader toolkit of chemical starting points.[2][3] This guide provides a comparative analysis of viable alternatives to 3-(aminomethyl)pyridin-2-amine, offering researchers a strategic framework for scaffold selection, supported by experimental protocols and data-driven insights.
The Parent Scaffold: Understanding 3-(Aminomethyl)pyridin-2-amine
The utility of 3-(aminomethyl)pyridin-2-amine stems from the distinct properties of its 2-aminopyridine core and the strategic placement of its aminomethyl side chain. The pyridine core is a crucial component in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and modulate aqueous solubility.[3][4][5] The 2-amino substituent, in particular, is a privileged pharmacophore, frequently employed as a hinge-binding motif in protein kinase inhibitors.[6][7] The adjacent aminomethyl group at the 3-position introduces an additional basic center, creating a specific spatial and electronic arrangement that can be critical for target engagement but may also present challenges for cell permeability and metabolic stability.
1.1. Physicochemical Profile
A molecule's fundamental properties govern its behavior in both chemical reactions and biological systems. The hydrochloride salt form of the title compound enhances its stability and solubility for handling and formulation.[8]
| Property | Value (for free base) | Value (for HCl salt) | Source |
| Molecular Formula | C₆H₉N₃ | C₆H₁₀ClN₃ | [9] |
| Molecular Weight | 123.16 g/mol | 159.62 g/mol | [8][9] |
| cLogP | -0.1 | N/A | [9] |
| TPSA (Topological Polar Surface Area) | 64.9 Ų | N/A | [9] |
| pKa (Predicted) | 8.34 ± 0.29 (for aminomethyl) | N/A | [10] |
1.2. Rationale for Seeking Alternatives
While a valuable tool, reliance on a single scaffold can limit a drug discovery program. Key drivers for exploring alternatives include:
-
Improving ADME Properties: Modifying the core scaffold can enhance permeability, reduce metabolic liabilities, and fine-tune solubility.[3]
-
Enhancing Selectivity: Subtle changes in geometry and electronics can steer a molecule's binding preference away from off-targets, particularly within highly conserved families like protein kinases.
-
Navigating Intellectual Property: Novel scaffolds provide a clear path to new chemical matter and patentability.
-
Overcoming Synthetic Hurdles: Alternative scaffolds may offer more efficient or versatile synthetic routes, enabling broader chemical exploration.
A Comparative Guide to Key Alternatives
The selection of an alternative should be a deliberate, strategy-driven decision. The following sections compare key classes of alternatives, from simple isomers to advanced bioisosteric replacements.
Caption: Structural relationships between the parent scaffold and its alternatives.
2.1. Positional Isomers & Side-Chain Analogs
The most straightforward modifications involve altering the existing framework. Moving the aminomethyl group to the C4, C5, or C6 position can profoundly impact the vector and distance between the two nitrogen atoms, influencing binding geometry. Similarly, homologation (e.g., to an aminoethyl side chain) or N-alkylation increases lipophilicity and modifies basicity, but at the cost of adding rotatable bonds, which can negatively impact permeability and oral bioavailability.[2]
2.2. Bioisosteric Scaffolds: The Power of Scaffold Hopping
Bioisosterism, the replacement of a molecular fragment with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry.[11][12]
-
Aminopyrimidines: This is arguably the most successful bioisosteric replacement for the 2-aminopyridine core. The introduction of a second nitrogen atom into the ring (at position 3) lowers the pKa of the ring system and introduces an additional hydrogen bond acceptor. This scaffold is prevalent in FDA-approved kinase inhibitors and is often explored to modulate off-target activities and improve physicochemical properties.[13][14]
-
Fused Heterocycles (e.g., Imidazo[4,5-b]pyridines, Pyrido[2,3-d]pyrimidines): These more rigid, planar systems lock the relative orientation of key functional groups.[15][16] This conformational constraint can lead to a significant increase in binding affinity and selectivity by reducing the entropic penalty of binding. However, this rigidity comes at the cost of increased molecular weight and often, reduced solubility.
2.3. Comparative Data Summary
The following table provides a high-level comparison of the parent scaffold and its most common alternatives.
| Scaffold Class | Representative Structure | Key Features & Considerations | Typical Applications |
| Parent Scaffold | 3-(Aminomethyl)pyridin-2-amine | Vicinal amino groups, potential for bidentate chelation, well-established chemistry. | Kinase inhibitors, GPCR modulators, general library synthesis. |
| Positional Isomer | 4-(Aminomethyl)pyridin-2-amine | Alters the geometric vector between N atoms, potentially accessing different binding pockets. | Exploring SAR, fine-tuning binding geometry. |
| Bioisostere | 2-Amino-4-(aminomethyl)pyrimidine | Additional H-bond acceptor, lower ring pKa, well-validated in kinase inhibition.[13][14] | Kinase inhibitors (CDK, PLK4), anti-inflammatory agents.[14][17] |
| Fused Bioisostere | 7-(Aminomethyl)imidazo[4,5-b]pyridine | Rigid, planar system, reduces conformational flexibility, may enhance potency/selectivity. | Anticancer and anti-inflammatory agents.[16] |
Experimental Validation: A Framework for Comparison
Objective comparison requires robust experimental data. The following workflow and protocols outline a self-validating system for assessing the viability of an alternative scaffold.
Caption: A generalized workflow for the comparative evaluation of scaffolds.
3.1. Protocol 1: Comparative Synthesis via Reductive Amination
This protocol describes the synthesis of two analogous N-benzylated compounds, one from the parent scaffold and one from an aminopyrimidine alternative. Reductive amination is a robust and widely used transformation in medicinal chemistry.
Objective: To compare the reaction efficiency and handling properties of two different scaffolds in a standard chemical transformation.
Materials:
-
3-(Aminomethyl)pyridin-2-amine dihydrochloride
-
4-(Aminomethyl)pyrimidin-2-amine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine, Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup (Parallel):
-
Vial A (Parent): To a 20 mL vial, add 3-(aminomethyl)pyridin-2-amine dihydrochloride (1.0 mmol), DCM (10 mL), and DIPEA (2.5 mmol). Stir until the solid dissolves.
-
Vial B (Alternative): To a 20 mL vial, add 4-(aminomethyl)pyrimidin-2-amine (1.0 mmol) and DCM (10 mL). Stir to suspend.
-
-
Imine Formation: Add benzaldehyde (1.05 mmol) to each vial. Stir the mixtures at room temperature for 1 hour.
-
Causality Note: This step allows for the formation of the Schiff base (imine) intermediate, which is the substrate for the reducing agent. The use of the dihydrochloride salt in Vial A necessitates a base (DIPEA) to liberate the free amine for reaction.
-
-
Reduction: Add STAB (1.5 mmol) portion-wise to each vial over 5 minutes.
-
Causality Note: STAB is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde. Its use avoids the need for harsh conditions or pH adjustments required by other borohydrides.
-
-
Reaction Monitoring: Stir the reactions at room temperature for 12-18 hours. Monitor progress by LC-MS or TLC until the starting material is consumed.
-
Workup: Quench each reaction by slowly adding saturated NaHCO₃ solution (15 mL). Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).
-
Purification: Combine the organic layers for each reaction, wash with brine (15 mL), dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, DCM/Methanol gradient) to yield the desired products.
-
Analysis: Characterize the final products by ¹H NMR and LC-MS. Compare the isolated yields and chromatographic behavior of the two products.
3.2. Protocol 2: In Vitro Kinase Inhibition Assay (Generic ADP-Glo™)
This protocol outlines a method to compare the biological activity of the synthesized compounds against a target protein kinase.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) for each compound against a chosen kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A lower light output indicates less ADP was produced, meaning the kinase was inhibited.
Procedure:
-
Compound Preparation: Prepare 10 mM DMSO stock solutions of each synthesized compound. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the compound dilution series.
-
Add 2 µL of a solution containing the target kinase and its specific substrate peptide in kinase reaction buffer.
-
Initiate the reaction by adding 2 µL of an ATP solution (at the Kₘ concentration for the specific kinase).
-
Incubate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to high (no inhibitor) and low (no kinase) controls. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.
Case Study: Aminopyridines and Aminopyrimidines in ALK Inhibition
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase whose dysregulation is a known driver in several cancers. Small molecule inhibitors targeting the ATP-binding site of ALK have shown significant clinical success.
Caption: Inhibition of the ALK signaling pathway by ATP-competitive inhibitors.
Both 2-aminopyridine and 2-aminopyrimidine scaffolds have been successfully used to design potent ALK inhibitors.[7] They act as "hinge-binders," forming critical hydrogen bonds with the backbone of the kinase's hinge region, mimicking the interaction of the adenine moiety of ATP.
-
2-Aminopyridine Derivatives: Early ALK inhibitors often featured this core. It provides a robust anchoring point. For example, a series of 2-aminopyridine derivatives incorporating a 2-pyridone moiety at the C-5 position were developed as potent ALK inhibitors effective against crizotinib-resistant mutants.[7] In one study, the lead compound 18d showed an IC₅₀ of 19 nM against wild-type ALK and was also potent against the challenging ALKG1202R mutant (IC₅₀ = 22 nM).[7]
-
2-Aminopyrimidine Derivatives: This bioisosteric replacement is also common. The additional nitrogen can alter the molecule's overall properties, sometimes leading to improved selectivity or better ADME characteristics. The choice between the two is often determined empirically during the lead optimization phase, where libraries of both scaffolds are synthesized and tested to identify the one that provides the best overall profile for a given chemical series.
Conclusion and Future Outlook
This compound is a valuable and functionalized building block, but it represents just one node in a vast network of chemical possibilities. A forward-thinking drug discovery program must embrace strategic scaffold hopping and bioisosteric replacement to overcome the multifaceted challenges of modern therapeutic design. Alternatives like aminopyrimidines and fused heterocyclic systems offer proven, data-supported pathways to modulate potency, selectivity, and drug-like properties. By employing systematic, parallel experimental workflows, researchers can make informed, evidence-based decisions, accelerating the journey from a starting fragment to a clinical candidate. The ultimate choice of scaffold is not about finding a "better" molecule in isolation, but about identifying the optimal core that enables the desired constellation of properties for a specific biological target and therapeutic application.
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ResearchGate. (2019). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Retrieved from [Link][21]
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Li, H., et al. (2015). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry. Retrieved from [Link][6]
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ResearchGate. (2020). Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. Retrieved from [Link][13]
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Al-Zoubi, R. M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. Retrieved from [Link][5]
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Douglas, C. J., et al. (2014). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Organic Letters. Retrieved from [Link][22]
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ResearchGate. (n.d.). Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a. Retrieved from [Link][23]
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MDPI. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Retrieved from [Link][15]
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Zhang, G., et al. (2019). Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. European Journal of Medicinal Chemistry. Retrieved from [Link][7]
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RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link][24]
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SlidePlayer. (2012). Application of Bioisosteres in Drug Design. Retrieved from [Link][11]
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Titov, M. Y., et al. (2023). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. Molecules. Retrieved from [Link][17]
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El-Sayed, M. S., et al. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Retrieved from [Link][25]
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Guchhait, G., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ACS Omega. Retrieved from [Link][3]
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Wu, Y. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Revvity Signals. Retrieved from [Link][12]
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Thomas, A., et al. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. DARU Journal of Pharmaceutical Sciences. Retrieved from [Link][16]
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PubChem. (n.d.). 3-Pyridinemethanamine. National Center for Biotechnology Information. Retrieved from [Link][26]
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Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link][14]
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Safety Operating Guide
3-(Aminomethyl)pyridin-2-amine hydrochloride proper disposal procedures
An In-Depth Guide to the Safe Disposal of 3-(Aminomethyl)pyridin-2-amine hydrochloride
As a novel heterocyclic amine, this compound is a valuable building block in medicinal chemistry and drug development. Its unique structure makes it a key component in the synthesis of innovative therapeutic agents. However, its chemical reactivity and inherent toxicity necessitate a rigorous and well-defined protocol for its handling and disposal. This guide provides a comprehensive, step-by-step framework for researchers and laboratory personnel to manage waste streams containing this compound, ensuring both personal safety and environmental compliance.
Hazard Identification and Risk Profile
Understanding the specific hazards associated with this compound is the foundation of its safe management. The compound belongs to the aminopyridine class, which is known for acute toxicity.[1] The hydrochloride salt form generally exhibits good water solubility, which can influence its environmental mobility if not contained properly.
Based on aggregated data from suppliers and regulatory bodies, the hazard profile can be summarized as follows.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
| (This data is aggregated from multiple sources for related aminopyridine compounds and should be confirmed with the specific Safety Data Sheet (SDS) for the product in use)[2] |
The primary routes of exposure are inhalation of dust particles, skin contact, and ingestion.[1][3] Given the potential for severe skin and eye damage, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable.
Regulatory Framework for Disposal
The disposal of this compound falls under stringent federal, state, and local regulations governing hazardous waste. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).
Waste Classification: Chemical waste generators are legally required to determine if their waste is hazardous.[4] While this compound may not be explicitly on the P-list or U-list of hazardous wastes, its toxic properties may qualify it as a "characteristic" hazardous waste due to toxicity. Furthermore, related compounds like 4-Aminopyridine are listed as an RCRA P-series waste (P008), indicating high acute toxicity.[5] Therefore, it is prudent and often required to manage this compound as a hazardous waste.
All disposal activities must be conducted through a licensed hazardous waste disposal company.[6] It is forbidden to dispose of this chemical down the drain, as this can have severe consequences for aquatic ecosystems and wastewater treatment facilities.[6][7]
Core Disposal Protocol for Unused and Contaminated Material
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify all waste streams containing the target compound. This includes pure, unused chemical; reaction mixtures; contaminated labware (e.g., vials, pipette tips, gloves); and solutions used for cleaning spills.
-
Segregate: Do NOT mix this waste with other chemical or non-hazardous waste streams. Keep it in a dedicated, clearly labeled hazardous waste container. Incompatible chemicals must be kept separate (see Section 5).
Step 2: Containerization
-
Primary Container: Use a robust, leak-proof container made of a compatible material (e.g., high-density polyethylene, HDPE).
-
Closure: Ensure the container is tightly sealed to prevent the release of dust or vapors.[3][8]
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area. This area must be cool, dry, well-ventilated, and away from heat or ignition sources.[3][8][9]
Step 3: Labeling
-
Content: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
Hazard Pictograms: Affix the appropriate GHS hazard pictograms (e.g., skull and crossbones for acute toxicity, corrosive symbol).
Step 4: Arranging for Final Disposal
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Documentation: Complete all necessary waste manifest paperwork provided by the EHS or the contractor.
-
Final Method: The standard and required method for final disposal is high-temperature incineration at a permitted hazardous waste facility. This ensures the complete destruction of the toxic organic molecule.
Spill Management and Decontamination Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Step 1: Evacuate and Secure the Area
-
Alert personnel in the immediate vicinity.
-
If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's emergency response team.
-
Restrict access to the spill area.[6]
Step 2: Don Appropriate PPE
-
Minimum PPE: Wear two pairs of nitrile gloves, a lab coat, and chemical splash goggles.
-
For larger spills or dusts: A full-face respirator with appropriate cartridges may be necessary.[5]
Step 3: Containment and Cleanup
-
Solid Spills: Do NOT dry sweep, as this can generate airborne dust.[5] Carefully cover the spill with an inert absorbent material like sand or vermiculite. Gently scoop the mixture into your designated hazardous waste container.
-
Solution Spills: Cover with an inert absorbent material. Once absorbed, carefully scoop the material into the hazardous waste container.
Step 4: Decontamination
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water, followed by ethanol), working from the outside in.
-
Place all contaminated cleaning materials (cloths, absorbent pads, gloves) into the hazardous waste container.
-
Wash the area again with soap and water.
Step 5: Final Steps
-
Seal and label the waste container.
-
Wash your hands thoroughly after the cleanup is complete.[6][8][10]
-
Report the incident to your supervisor and EHS department.
Chemical Incompatibility and Waste Segregation
To prevent dangerous reactions, this compound waste must not be mixed with incompatible materials.[11] Mixing can lead to heat generation, gas evolution, or violent reactions.
| Incompatible Class | Specific Examples | Rationale for Segregation |
| Strong Oxidizing Agents | Nitric acid, perchlorates, permanganates | Can cause a violent exothermic reaction, potentially leading to fire or explosion.[3][8][9] |
| Strong Acids | Sulfuric acid, hydrochloric acid (concentrated) | The compound is a base; a strong acid-base reaction will occur, generating significant heat.[3][9] |
| Acid Anhydrides | Acetic anhydride | Can react vigorously with the amine groups.[9] |
| Acid Chlorides | Acetyl chloride, benzoyl chloride | Can undergo a highly exothermic acylation reaction.[9] |
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for this compound.
Caption: Decision workflow for proper chemical waste disposal.
By adhering to these detailed procedures, research professionals can mitigate the risks associated with this compound, ensuring a safe laboratory environment and responsible stewardship of chemical waste.
References
-
Aminopyridines. National Cancer Institute, U.S. Environmental Protection Agency. Retrieved from [Link]
-
3-(Aminomethyl)pyridin-2-amine. PubChem, National Center for Biotechnology Information. Retrieved from [Link]
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SAFETY DATA SHEET - 3-(Aminomethyl)pyridine. (2025, September 15). Thermo Fisher Scientific (Avocado Research Chemicals). Retrieved from [Link]
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List of Hazardous Substances and Reportable Quantities. U.S. Department of Transportation. Retrieved from [Link]
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A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022, October 10). U.S. Environmental Protection Agency. Retrieved from [Link]
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EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. (2019, March 15). Waste360. Retrieved from [Link]
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Incompatibility (Geçimsizlik). Ankara University. Retrieved from [Link]
-
INCOMPATIBILITIES. CUTM Courseware. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Aminomethyl)pyridin-2-amine hydrochloride
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling 3-(Aminomethyl)pyridin-2-amine hydrochloride, a compound that, like many aminopyridines, requires stringent safety protocols. Our goal is to provide you with a deep, trustworthy, and actionable resource that goes beyond a simple checklist, ensuring your safety and the integrity of your research.
Understanding the Risks: A Proactive Approach to Safety
Key hazards associated with related aminopyridines include:
-
Acute Toxicity: Many aminopyridines are classified as fatal if swallowed or in contact with skin.[1][2] They can be readily absorbed through the skin, leading to systemic toxicity.[2]
-
Corrosivity and Irritation: These compounds can cause severe skin burns, serious eye damage, and respiratory tract irritation.[1][2][3][4]
-
Neurological Effects: Exposure can impact the central nervous system, with symptoms including headache, dizziness, and in severe cases, convulsions.[2][5]
-
Respiratory Hazards: Inhalation of dust or fumes may cause respiratory irritation.[1]
Given these potential dangers, a robust personal protective equipment (PPE) plan is not just a recommendation—it is a critical component of your experimental design.
Core Principles of PPE Selection
The selection of appropriate PPE is a risk-based decision. The following diagram illustrates the decision-making process for selecting the correct level of protection when handling this compound.
Caption: Decision workflow for selecting appropriate PPE.
Detailed PPE Recommendations
| Protection Type | Specific Recommendation | Justification |
| Eye and Face Protection | Chemical safety goggles with side shields.[4][6] In situations with a high risk of splashing, a face shield should be worn in addition to goggles.[7] | Protects against splashes of solutions and airborne particles, which can cause serious eye irritation or damage.[1][3] |
| Skin and Body Protection | Chemical-resistant gloves (e.g., nitrile).[6] A lab coat that fits properly and is fully fastened.[6] Consider arm-length rubber gloves for larger quantities or increased splash risk.[8] | Prevents skin contact, which can lead to irritation, burns, or systemic toxicity through dermal absorption.[1][2][3] |
| Respiratory Protection | All handling of solid material or solutions should be conducted in a certified chemical fume hood.[1][3] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be used.[1][5][9] | Minimizes the inhalation of dust or aerosols, which can cause respiratory irritation and other toxic effects.[1] |
Step-by-Step Guide to Donning and Doffing PPE
Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.
Donning (Putting On) PPE
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Lab Coat: Put on your lab coat and fasten it completely.[6]
-
Respiratory Protection (if required): If a respirator is necessary, perform a seal check to ensure it fits properly.
-
Eye and Face Protection: Put on your chemical safety goggles. If a face shield is needed, place it over the goggles.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.[6]
Doffing (Taking Off) PPE
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with your bare hands.
-
Lab Coat: Unfasten your lab coat and remove it by folding it inward, avoiding contact with the contaminated exterior.
-
Hand Hygiene: Wash your hands.
-
Eye and Face Protection: Remove your face shield (if used), followed by your goggles, from the back.
-
Respiratory Protection (if used): Remove your respirator from the back.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Operational and Disposal Plans
Handling and Storage
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[1][3][10]
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][9]
-
Keep it away from incompatible materials such as strong oxidizing agents and strong acids.
-
Ensure that an eyewash station and safety shower are readily accessible.
Spill Management
-
In the event of a spill, evacuate the area and alert others.
-
For small spills of solid material, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[11]
-
For liquid spills, use an inert absorbent material to contain the spill.[12][13]
-
Wear appropriate PPE during cleanup.
Disposal
-
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[1][3][14][15]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2] Do not dispose of this chemical down the drain.[14][16]
By adhering to these rigorous safety protocols, you can confidently and safely handle this compound, protecting yourself and your colleagues while advancing your critical research.
References
-
Alkali Metals Ltd. Material Safety Data Sheet: 2-Amino Pyridine. Retrieved from [Link]
-
Carl ROTH. (2020). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Deb Group. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
New Jersey Department of Health. (2001, January). Hazard Summary: 2-Aminopyridine. Retrieved from [Link]
-
PENTA. (2024, November 26). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Tri-iso. Material Safety Data Sheet. Retrieved from [Link]
-
NCBioNetwork. (2014, March 25). Safe Chemical Handling / Lab Safety Video Part 5. YouTube. Retrieved from [Link]
-
ChemSupply Australia. (2024, June 26). Safety Data Sheet: Pyridine. Retrieved from [Link]
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- 5. nj.gov [nj.gov]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. tri-iso.com [tri-iso.com]
- 8. youtube.com [youtube.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
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- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. shop.chemsupply.com.au [shop.chemsupply.com.au]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
